3-Hydroxy-5-phenylpyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-phenylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-11-6-10(7-12-8-11)9-4-2-1-3-5-9/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTMKQSGPRZCAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CN=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376557 | |
| Record name | 5-phenylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31676-55-8 | |
| Record name | 5-Phenyl-3-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31676-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-phenylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-phenylpyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Hydroxy-5-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic protocols for 3-hydroxy-5-phenylpyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details two principal synthetic routes: a modern approach utilizing the Suzuki-Miyaura cross-coupling reaction and a classical method involving the diazotization of an amino precursor. This guide is intended to furnish researchers and drug development professionals with the necessary information to effectively synthesize and utilize this valuable scaffold.
Core Synthetic Strategies
The synthesis of this compound can be efficiently achieved through two main pathways, each with its own set of advantages and considerations.
Suzuki-Miyaura Cross-Coupling Approach
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, making it a highly effective strategy for the synthesis of this compound. This approach typically involves the coupling of a halogenated 3-hydroxypyridine derivative (or a protected precursor) with phenylboronic acid in the presence of a palladium catalyst and a base. To circumvent potential complications with the free hydroxyl group during the coupling reaction, a common strategy is to employ a protected starting material, such as 3-benzyloxy-5-bromopyridine.
Reaction Scheme:
Caption: Suzuki-Miyaura pathway to this compound.
Diazotization of 3-Amino-5-phenylpyridine
A more classical approach to the synthesis of this compound involves the diazotization of 3-amino-5-phenylpyridine. This method leverages the conversion of a primary aromatic amine to a diazonium salt, which is then subsequently hydrolyzed to the corresponding hydroxyl group. While this method is straightforward, the handling of potentially unstable diazonium salts requires careful temperature control.
Reaction Scheme:
Caption: Diazotization pathway to this compound.
Quantitative Data Summary
The following table summarizes typical yields for reactions analogous to the key steps in the synthesis of this compound. Note that yields can vary significantly based on the specific substrates and reaction conditions employed.
| Reaction Type | Starting Material | Product | Catalyst/Reagent | Solvent | Temp. (°C) | Yield (%) |
| Suzuki Coupling | 5-Bromo-N-phenylpyridin-3-amine | N,5-diphenylpyridin-3-amine | Pd(PPh₃)₄, K₃PO₄ | 1,4-Dioxane/Water | 85-95 | 85 |
| Suzuki Coupling | 5-Bromo-2-methylpyridin-3-amine | 5-Aryl-2-methylpyridin-3-amine | Pd(PPh₃)₄, K₃PO₄ | 1,4-Dioxane/Water | 85-95 | 60-85 |
| Benzyl Ether Deprotection | Benzyl Ethers | Alcohols | DDQ, photoirradiation | Acetonitrile | Room Temp. | Good to Excellent |
| Diazotization | Aromatic Amines | Aromatic Hydroxyls | NaNO₂, Strong Acid | Water | 0-5 | Variable |
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is divided into two main stages: the synthesis of the protected intermediate, 3-benzyloxy-5-bromopyridine, followed by the Suzuki-Miyaura coupling and subsequent deprotection.
Materials:
-
3,5-Dibromopyridine
-
Benzyl alcohol
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of benzyl alcohol (1.0 eq.) in anhydrous DMF, add sodium hydride (1.1 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 3,5-dibromopyridine (1.0 eq.) in anhydrous DMF.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3-benzyloxy-5-bromopyridine.
Materials:
-
3-Benzyloxy-5-bromopyridine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Methanol
Procedure:
Suzuki-Miyaura Coupling:
-
In a round-bottom flask, combine 3-benzyloxy-5-bromopyridine (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Place the flask under an inert atmosphere.
-
Add 1,4-dioxane and degassed water (typically in a 4:1 ratio).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 eq.).
-
Heat the reaction mixture to 85-95 °C and stir vigorously for 12-24 hours.[1]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure. The crude 3-benzyloxy-5-phenylpyridine can be used in the next step without further purification or purified by column chromatography.
Deprotection:
-
Dissolve the crude 3-benzyloxy-5-phenylpyridine in methanol.
-
Add 10% Pd/C catalyst.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound. Purify by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis of this compound via Diazotization
Materials:
-
3-Amino-5-phenylpyridine
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Ice
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-amino-5-phenylpyridine (1.0 eq.) in an aqueous solution of sulfuric acid or hydrochloric acid at 0-5 °C with stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, maintaining the temperature between 0-5 °C.
-
Stir the reaction mixture at this temperature for 30-60 minutes.
-
Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford this compound.
Experimental Workflow Visualization
The following diagram illustrates the typical laboratory workflow for the Suzuki-Miyaura coupling synthesis of this compound.
Caption: Experimental workflow for Suzuki-Miyaura synthesis.
References
An In-depth Technical Guide to the Synthesis of 3-Hydroxy-5-phenylpyridine via Suzuki-Miyaura Coupling
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the synthesis of 3-hydroxy-5-phenylpyridine, a valuable heterocyclic scaffold in medicinal chemistry, utilizing the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This document details the reaction mechanism, provides a step-by-step experimental protocol, summarizes key quantitative data, and presents visual workflows to facilitate understanding and implementation in a laboratory setting. The Suzuki-Miyaura coupling is highlighted for its versatility, functional group tolerance, and efficiency in constructing the pivotal C-C bond between the pyridine and phenyl rings.[1][2]
Introduction
The phenylpyridine framework is a privileged structure in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities.[3] The synthesis of functionalized biaryl compounds, such as this compound, is a key objective in modern organic synthesis. Among the various methods for carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction has become one of the most powerful and widely used tools.[4][5] Its popularity stems from the mild reaction conditions, high yields, commercial availability of boronic acids, and remarkable tolerance of various functional groups.[2]
This guide focuses on the application of the Suzuki-Miyaura reaction for the synthesis of this compound from 3-hydroxy-5-bromopyridine and phenylboronic acid.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[1][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-hydroxy-5-bromopyridine, forming a Pd(II) complex.[1]
-
Transmetalation: The phenyl group is transferred from the boronic acid to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7]
-
Reductive Elimination: The two organic fragments (the phenyl and pyridyl groups) on the palladium complex are coupled, forming the C-C bond of the final product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[1][6]
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound. The protocol is adapted from general procedures for the Suzuki-Miyaura coupling of bromopyridines.[3][8]
Materials:
-
3-Hydroxy-5-bromopyridine (1.0 eq.)
-
Phenylboronic acid (1.2-1.5 eq.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq.)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Degassed Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Reaction Setup
-
To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxy-5-bromopyridine, phenylboronic acid, and the base.
-
Add the palladium catalyst and any supporting ligand to the flask.
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to ensure anaerobic conditions.
-
Using a syringe, add the degassed organic solvent, followed by the degassed water. The typical solvent ratio is 4:1 to 5:1 (organic solvent:water).[2][3]
Reaction Execution
-
Immerse the flask in a preheated oil bath and heat the reaction mixture to the desired temperature, typically between 80-110 °C, with vigorous stirring.[3][9]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material (3-hydroxy-5-bromopyridine) is fully consumed. This typically takes 4-24 hours.[3][10]
Work-up and Purification
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.[3]
-
Combine the organic layers and wash with brine to remove residual base and water-soluble impurities.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]
-
Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Data Presentation
This section summarizes the key quantitative data associated with the Suzuki-Miyaura synthesis of this compound.
Table 1: Summary of Typical Reaction Conditions
| Parameter | Condition | Rationale / Notes | Reference |
| Halide | 3-Hydroxy-5-bromopyridine | Aryl bromides offer a good balance of reactivity and stability. | [9] |
| Boronic Acid | Phenylboronic acid | Commercially available and stable. | [3] |
| Catalyst | Pd(PPh₃)₄ (1-5 mol%) | A common and effective Pd(0) catalyst. Other systems like Pd(OAc)₂/PPh₃ can also be used. | [8][10] |
| Base | K₂CO₃ or K₃PO₄ (2-3 eq.) | Essential for activating the boronic acid for transmetalation. K₃PO₄ is often used for less reactive substrates. | [3][10] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | A biphasic system is common. Dioxane is effective at dissolving organic reagents. | [2][3] |
| Temperature | 80 - 100 °C | Provides sufficient thermal energy to drive the catalytic cycle without significant degradation. | [3] |
| Reaction Time | 4 - 24 hours | Dependent on substrate reactivity and catalyst efficiency. Monitored by TLC. | [3][10] |
| Yield | Moderate to Good | Yields are substrate-dependent but are generally good for this type of coupling. | [2] |
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| CAS Number | 31676-55-8 |
| Molecular Formula | C₁₁H₉NO |
| Molecular Weight | 171.20 g/mol |
| Appearance | Solid (form may vary) |
| Purity | >95% (typical) |
| Storage | 2-8 °C |
| ¹H NMR | Spectral data will show characteristic aromatic proton signals for both the phenyl and substituted pyridine rings, as well as a signal for the hydroxyl proton. |
| ¹³C NMR | Spectral data will show the corresponding signals for the 11 carbon atoms in the molecule. |
| Mass Spec (MS) | ESI-MS m/z [M+H]⁺ expected at ~172.07. |
| FT-IR (KBr, cm⁻¹) | Expected peaks include O-H stretching (broad, ~3300-3000), C-H aromatic stretching (~3100-3000), C=C and C=N stretching (~1600-1450). |
Note: Specific spectroscopic data should be acquired and interpreted for each synthesized batch to confirm structure and purity.[11][12][13]
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and reliable method for the synthesis of this compound. The reaction demonstrates high functional group tolerance, proceeds under relatively mild conditions, and typically provides good to excellent yields. This technical guide offers a comprehensive framework, including a detailed experimental protocol and workflow, to assist researchers in the successful synthesis and purification of this important heterocyclic compound for applications in drug discovery and materials science.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. ijpcbs.com [ijpcbs.com]
- 13. mdpi.com [mdpi.com]
Novel Synthetic Routes to 3-Hydroxy-5-phenylpyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-5-phenylpyridine is a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. Its structural analogy to bioactive molecules necessitates the development of efficient and versatile synthetic methodologies. This technical guide provides a comprehensive overview of novel synthetic routes to this compound and its derivatives, with a focus on innovative strategies that offer advantages in terms of yield, substrate scope, and reaction conditions. This document details key experimental protocols, presents quantitative data in a comparative format, and includes visualizations of the synthetic pathways to facilitate understanding and implementation in a research and development setting.
Introduction
The 3-hydroxypyridine moiety is a privileged structure in medicinal chemistry, being a key component of the vitamin B6 family and exhibiting a wide range of biological activities. The introduction of a phenyl group at the 5-position can significantly modulate the physicochemical and pharmacological properties of the molecule, making this compound a valuable target for drug discovery programs. The development of novel and efficient synthetic routes to access this scaffold is therefore of considerable interest to the scientific community. This guide will explore several modern approaches to the synthesis of this compound, including palladium-catalyzed cross-coupling reactions, multi-component cyclization strategies, and functionalization of pre-existing pyridine rings.
Synthetic Strategies
Several innovative strategies have emerged for the synthesis of substituted 3-hydroxypyridines, which can be adapted for the specific synthesis of this compound. The following sections will detail some of the most promising approaches.
Strategy 1: Palladium-Catalyzed Cross-Coupling of a Halogenated 3-Hydroxypyridine
A highly versatile and widely used method for the formation of carbon-carbon bonds is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This approach allows for the late-stage introduction of the phenyl group onto a pre-functionalized 3-hydroxypyridine core. A plausible and efficient route involves the coupling of a 5-halo-3-hydroxypyridine (e.g., 5-bromo-3-hydroxypyridine) with phenylboronic acid.
Figure 1: Suzuki-Miyaura cross-coupling for the synthesis of this compound.
Table 1: Quantitative Data for Suzuki-Miyaura Coupling
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromo-3-hydroxypyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 1,4-Dioxane/Water | 80-100 | 2-4 | Typically >80 | [1] |
-
Reaction Setup: In a round-bottom flask, combine 5-bromo-3-hydroxypyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).
-
Inert Atmosphere: Flush the flask with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is generally complete within 2-4 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by silica gel column chromatography to afford this compound.
Strategy 2: De Novo Synthesis via "Anti-Wacker"-Type Cyclization
A novel and elegant approach for the synthesis of polysubstituted 3-hydroxypyridines involves a palladium-catalyzed "anti-Wacker"-type arylative cyclization of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids.[2] By utilizing phenylboronic acid in this multi-step sequence, it is possible to construct the this compound scaffold.
Figure 2: De novo synthesis of this compound via "anti-Wacker"-type cyclization.
Table 2: Quantitative Data for "Anti-Wacker"-Type Cyclization Route [2]
| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cyclization | N-propargyl-N-tosyl-aminoaldehyde, Phenylboronic acid | Pd₂(dba)₃, P(2-furyl)₃ | Toluene | 80 | 12 | 60-80 |
| Oxidation | 5-Phenyl-3-hydroxy-1,2,3,6-tetrahydropyridine | DMP | CH₂Cl₂ | rt | 1 | ~90 |
| Elimination | 3-Oxo derivative | DBU | Toluene | 110 | 12 | ~85 |
-
Pd(0)-catalyzed Arylative Cyclization:
-
To a solution of the N-propargyl-N-tosyl-aminoaldehyde (0.20 mmol) in toluene (2.0 mL) is added phenylboronic acid (0.30 mmol).
-
Tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol) and tri(2-furyl)phosphine (0.04 mmol) are then added.
-
The mixture is stirred at 80 °C for 12 hours.
-
After cooling, the reaction mixture is filtered through a pad of Celite and concentrated.
-
The residue is purified by silica gel chromatography to give the 5-phenyl-3-hydroxy-1,2,3,6-tetrahydropyridine derivative.
-
-
Oxidation:
-
To a solution of the tetrahydropyridine derivative (0.15 mmol) in CH₂Cl₂ (1.5 mL) is added Dess-Martin periodinane (0.18 mmol) at room temperature.
-
The mixture is stirred for 1 hour.
-
The reaction is quenched with a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃.
-
The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried and concentrated to give the crude 3-oxo derivative, which is used in the next step without further purification.
-
-
Elimination:
-
A solution of the crude 3-oxo derivative (0.15 mmol) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.30 mmol) in toluene (1.5 mL) is heated at 110 °C for 12 hours.
-
After cooling, the mixture is diluted with ethyl acetate and washed with 1 M HCl.
-
The organic layer is dried, concentrated, and purified by silica gel chromatography to afford the this compound.
-
Strategy 3: Synthesis from 2-Acylfurans
A patented method describes the synthesis of 3-hydroxypyridine derivatives from 2-acylfurans and a nitrogen-containing compound, such as aqueous or alcoholic ammonia, at elevated temperatures and pressures.[3] This approach offers a potentially scalable and economical route to the 3-hydroxypyridine core. To obtain the 5-phenyl derivative, one would need to start with a 2-acyl-5-phenylfuran.
Figure 3: Synthesis of this compound from a 2-acyl-5-phenylfuran.
Table 3: Quantitative Data for Synthesis from 2-Acylfurans [3]
| Reactant 1 | Nitrogen Source | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) |
| 2-Acylfuran derivative | Aqueous/alcoholic ammonia | 130-300 | 1.5-14 | 1.5 | up to 83-92 |
-
Reaction Setup: A high-pressure autoclave is charged with the 2-acyl-5-phenylfuran and an aqueous or alcoholic solution of ammonia.
-
Reaction: The autoclave is sealed, and the reaction mixture is heated to a temperature between 130 °C and 300 °C with stirring for approximately 1.5 hours. The pressure will rise to between 1.5 and 14 MPa.
-
Workup: After the reaction is complete, the autoclave is cooled, and the precipitated product is collected by filtration.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as methanol, to yield the desired this compound derivative.
Summary and Comparison
The synthetic routes presented offer distinct advantages and disadvantages for the preparation of this compound.
-
The Suzuki-Miyaura cross-coupling is a highly reliable and versatile method, particularly for late-stage functionalization. It benefits from mild reaction conditions and high yields. However, it requires the synthesis of a pre-halogenated 3-hydroxypyridine precursor.
-
The "anti-Wacker"-type cyclization represents a novel and elegant de novo synthesis. It allows for the construction of the substituted pyridine ring from simple starting materials in a convergent manner. The multi-step nature of this route may be a drawback for large-scale synthesis.
-
The synthesis from 2-acylfurans is a potentially cost-effective and scalable method, particularly for industrial applications. The requirement for high temperatures and pressures, as well as a specific starting furan derivative, are key considerations for this approach.
The choice of the optimal synthetic route will depend on factors such as the desired scale of the synthesis, the availability of starting materials, and the specific requirements for purity and yield. For laboratory-scale synthesis and derivatization, the Suzuki-Miyaura coupling offers excellent flexibility. For the exploration of novel chemical space and the development of new synthetic methodologies, the "anti-Wacker"-type cyclization is a powerful tool. The furan-based approach holds promise for the large-scale, economical production of 3-hydroxypyridine derivatives.
References
An In-depth Technical Guide to the Physicochemical Properties of 3-Hydroxy-5-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-5-phenylpyridine (CAS No: 31676-55-8) is a heterocyclic organic compound featuring a pyridine ring substituted with both a hydroxyl and a phenyl group.[1][2] This unique combination of functional groups bestows upon it a range of physicochemical properties that are of significant interest in the fields of medicinal chemistry and drug development. The pyridine moiety, a common scaffold in numerous pharmaceuticals, provides a basic nitrogen atom capable of forming hydrogen bonds and participating in salt formation, which can influence solubility and bioavailability. The phenyl group introduces lipophilicity, impacting the molecule's ability to cross biological membranes. The hydroxyl group can act as both a hydrogen bond donor and acceptor, further modulating the compound's interaction with biological targets and its overall physicochemical profile.
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It includes detailed experimental protocols for the determination of these properties, a plausible synthetic route, and an exploration of its potential biological activities based on the known pharmacology of related compounds.
Physicochemical Properties
A summary of the available experimental and predicted physicochemical data for this compound is presented below. Due to a scarcity of direct experimental data for this specific compound, predicted values from computational models and data from structurally similar compounds are included to provide a more complete profile.
| Property | Value | Data Type | Source |
| Molecular Formula | C₁₁H₉NO | - | [1][2] |
| Molecular Weight | 171.2 g/mol | - | [1][2] |
| Melting Point | 179-180 °C | Experimental | [2] |
| Boiling Point | 439.7 ± 40.0 °C | Predicted (for 3-Hydroxy-5-(4-ethylphenyl)pyridine) | [3] |
| pKa | 9.02 ± 0.10 | Predicted (for 3-Hydroxy-5-(4-ethylphenyl)pyridine) | [3] |
| logP | 2.49 | Predicted (for 3-phenylpyridine) | [4] |
| Water Solubility | 3.55 g/L | Predicted (for 3-phenylpyridine) | [4] |
Synthesis
A common and effective method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.[5] For the synthesis of this compound, a suitable starting material would be a halogenated 3-hydroxypyridine, such as 3-bromo-5-hydroxypyridine, which can be coupled with phenylboronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
3-Bromo-5-hydroxypyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine 3-bromo-5-hydroxypyridine (1 equivalent), phenylboronic acid (1.2 equivalents), potassium carbonate (2 equivalents), palladium(II) acetate (0.03 equivalents), and triphenylphosphine (0.06 equivalents).
-
Flush the flask with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 ratio).
-
Heat the reaction mixture to reflux (approximately 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Experimental Protocols for Physicochemical Property Determination
The following sections provide detailed methodologies for the experimental determination of key physicochemical properties of this compound.
Melting Point Determination
The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.
-
Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.
-
Tap the capillary tube gently on a hard surface to ensure the sample is tightly packed at the bottom.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (based on the known value of 179-180 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.
pKa Determination by UV-Vis Spectrophotometry
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, there are two potential ionizable groups: the pyridinic nitrogen (basic) and the hydroxyl group (acidic). UV-Vis spectrophotometry can be used to determine the pKa by measuring the change in absorbance at different pH values.
Apparatus:
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
pH meter
-
Quartz cuvettes
-
A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.
-
For each buffer solution, prepare a sample by diluting a small aliquot of the stock solution to a final concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 to 1.0).
-
Calibrate the pH meter using standard buffer solutions.
-
Measure the UV-Vis spectrum (e.g., from 200 to 400 nm) of each sample in the series of buffer solutions.
-
Identify the wavelength(s) at which the absorbance changes significantly with pH.
-
Plot the absorbance at the selected wavelength(s) against the pH of the buffer solutions.
-
The pKa value corresponds to the pH at the midpoint of the resulting sigmoidal curve. For more accurate determination, the data can be fitted to the Henderson-Hasselbalch equation.
logP Determination by HPLC
The partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. A common method for its determination is by reversed-phase high-performance liquid chromatography (RP-HPLC).
Apparatus:
-
HPLC system with a UV detector
-
Reversed-phase column (e.g., C18)
-
A series of reference compounds with known logP values
-
Mobile phase components (e.g., acetonitrile or methanol and water)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a series of mobile phases with varying ratios of organic solvent (e.g., acetonitrile) and water.
-
Prepare solutions of the reference compounds and this compound in a suitable solvent.
-
For each mobile phase composition, inject the reference compounds and the test compound onto the HPLC column and record the retention times (t_R).
-
Calculate the capacity factor (k') for each compound at each mobile phase composition using the formula: k' = (t_R - t_0) / t_0, where t_0 is the dead time.
-
For each compound, plot log(k') against the percentage of organic solvent in the mobile phase.
-
Extrapolate the linear regression to 100% aqueous mobile phase to determine the log(k'_w) value for each compound.
-
Create a calibration curve by plotting the known logP values of the reference compounds against their corresponding log(k'_w) values.
-
Determine the logP of this compound by interpolating its log(k'_w) value onto the calibration curve.
Potential Biological Activity and Signaling Pathways
While specific biological data for this compound is limited, the activities of related compounds provide insights into its potential pharmacological profile.
3-Hydroxypyridine Derivatives: This class of compounds has been shown to possess a broad spectrum of psychotropic effects.[6] Studies have indicated their potential for anti-aggressive and anticonvulsant actions, as well as anxiolytic and antidepressant effects.[7][8][9] Some derivatives also exhibit anti-inflammatory properties, potentially through their iron-chelating activity.[10] The effects on the central nervous system may be related to the modulation of dopaminergic processes.[11][12]
Phenylpyridine Derivatives: Phenylpyridine derivatives have been investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, and neuroprotective agents.[13] A notable mechanism of action for some phenylpyridine compounds is the inhibition of tumor necrosis factor-alpha (TNF-α) overproduction, which is a key mediator of inflammation.[14]
Given these activities, this compound could potentially interact with signaling pathways involved in inflammation and neurotransmission. A plausible target is the TNF-α signaling pathway, which, upon activation, can lead to the activation of the nuclear factor-kappa B (NF-κB) transcription factor. NF-κB plays a central role in the inflammatory response by inducing the expression of pro-inflammatory genes.[3][6][10][13][14][15][16][17][18][19] Inhibition of this pathway is a common strategy for anti-inflammatory drug development.
Conclusion
This compound is a molecule with significant potential in medicinal chemistry, warranting further investigation. This guide has consolidated the available physicochemical data, provided detailed experimental protocols for its characterization and synthesis, and explored its potential biological activities based on related structures. The presented information serves as a valuable resource for researchers and professionals in drug discovery and development, facilitating future studies on this promising compound. The combination of a single experimental data point with predicted values and established methodologies for analogous compounds provides a solid foundation for initiating research on this compound.
References
- 1. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Showing Compound 3-Phenylpyridine (FDB004418) - FooDB [foodb.ca]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Effect of 3-hydroxypyridine derivatives on the central nervous system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative analysis of the anxiolytic effects of 3-hydroxypyridine and succinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Effects of Derivatives of 3-Hydroxypyridine and Succinic Acid on Stereotypical Behavior and Catalepsy in Mice | Semantic Scholar [semanticscholar.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Frontiers | The Balance of TNF Mediated Pathways Regulates Inflammatory Cell Death Signaling in Healthy and Diseased Tissues [frontiersin.org]
- 15. TNF Signaling Pathway | Thermo Fisher Scientific - KR [thermofisher.com]
- 16. hh.um.es [hh.um.es]
- 17. purformhealth.com [purformhealth.com]
- 18. cusabio.com [cusabio.com]
- 19. NF-κB - Wikipedia [en.wikipedia.org]
3-Hydroxy-5-phenylpyridine CAS number and molecular structure
An authoritative resource for researchers, scientists, and drug development professionals.
CAS Number: 31676-55-8
Molecular Formula: C₁₁H₉NO
IUPAC Name: 5-phenylpyridin-3-ol[1]
Executive Summary
Compound Identification and Molecular Structure
3-Hydroxy-5-phenylpyridine is characterized by the following identifiers and structural details:
| Property | Value |
| CAS Number | 31676-55-8 |
| Molecular Formula | C₁₁H₉NO |
| Molecular Weight | 171.20 g/mol |
| IUPAC Name | 5-phenylpyridin-3-ol[1] |
| SMILES | Oc1cc(cnc1)c1ccccc1 |
| InChI Key | NUTMKQSGPRZCAU-UHFFFAOYSA-N |
Molecular Structure:
Figure 1. 2D structure of this compound.
Physicochemical and Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not extensively reported in publicly available literature. For reference, the following tables present typical spectroscopic data for the closely related compound, 3-phenylpyridine. Researchers synthesizing this compound would be expected to characterize the compound using similar techniques.
NMR Spectroscopy (Reference: 3-Phenylpyridine)
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for structure elucidation. The expected shifts for this compound would be influenced by the electron-donating hydroxyl group.
Table 1: Representative ¹H NMR Data for 3-Phenylpyridine in CDCl₃ [2]
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 8.84 | s | Pyridine-H2 |
| 8.57 | d | Pyridine-H6 |
| 7.82 | d | Pyridine-H4 |
| 7.54 | m | Phenyl-H |
| 7.44 | m | Phenyl-H |
| 7.37 | m | Pyridine-H5 |
Table 2: Representative ¹³C NMR Data for 3-Phenylpyridine in CDCl₃
Note: Specific experimental ¹³C NMR data for 3-phenylpyridine was not found in the provided search results. The following are typical chemical shift ranges for phenylpyridine structures.[3][4]
| Chemical Shift (ppm) | Assignment |
| 147-151 | Pyridine C2, C6 |
| 134-138 | Pyridine C4 |
| 121-130 | Pyridine C3, C5 and Phenyl C |
| 127-129 | Phenyl C |
Mass Spectrometry (Reference: 3-Phenylpyridine)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight.
Table 3: Representative Mass Spectrometry Data for 3-Phenylpyridine [5]
| m/z | Relative Intensity (%) | Assignment |
| 155 | 100 | [M]⁺ |
| 154 | 40 | [M-H]⁺ |
| 128 | 14 | [M-HCN]⁺ |
Synthesis and Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound was not found, a common and efficient method for the synthesis of phenylpyridines is the Suzuki-Miyaura cross-coupling reaction. The following is a detailed protocol for the synthesis of 3-phenylpyridine, which can be adapted for the synthesis of this compound by using 5-bromo-3-hydroxypyridine or a suitably protected derivative as the starting material.[6]
Suzuki-Miyaura Cross-Coupling for 3-Phenylpyridine Synthesis[6]
Materials:
-
3-Bromopyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask, add 3-bromopyridine (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Flush the flask with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous 1,4-dioxane (4 mL) and deionized water (1 mL).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 3-phenylpyridine.
Biological Activity and Experimental Protocols
While specific biological activity data for this compound is scarce, the broader class of phenylpyridine derivatives has shown significant promise in drug discovery, particularly as anticancer agents.
Anticancer Activity of Phenylpyridine Derivatives
Derivatives of 3-phenylpyridine have been investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, and have shown cytotoxic effects against various cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (dissolved in DMSO and diluted with medium) and a vehicle control (DMSO in medium).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
References
Spectroscopic Analysis of 3-Hydroxy-5-phenylpyridine: A Technical Overview
An In-depth Guide for Researchers and Drug Development Professionals
Abstract: This technical guide addresses the spectroscopic characterization of 3-Hydroxy-5-phenylpyridine. A comprehensive search of scientific databases and literature reveals a notable absence of published experimental spectroscopic data (NMR, IR, MS) for this specific compound. This document, therefore, provides a predictive analysis of the expected spectroscopic characteristics of this compound. This predictive framework is built upon the known spectral data of the closely related precursor molecules, 3-hydroxypyridine and 3-phenylpyridine. By examining the influence of the hydroxyl and phenyl substituents on the pyridine ring, this guide offers researchers a valuable reference for the potential identification and characterization of this compound in experimental settings. General experimental protocols for obtaining such spectra are also detailed.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the combined functionalities of the pyridine, phenol, and biphenyl-like structures. Spectroscopic analysis is a cornerstone for the structural elucidation and purity assessment of such novel compounds. However, a thorough review of available scientific literature and spectral databases indicates that the experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound have not been publicly reported.
This guide aims to bridge this information gap by providing a detailed, predictive analysis of the spectroscopic data for this compound. This analysis is based on the foundational spectroscopic features of 3-hydroxypyridine and 3-phenylpyridine, offering a robust estimation of the chemical shifts, vibrational frequencies, and fragmentation patterns that would be anticipated for the target molecule.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its structural components and comparison with analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | ~8.2 - 8.4 | d | ~2-3 |
| H-4 | ~7.3 - 7.5 | t | ~2-3 |
| H-6 | ~8.1 - 8.3 | d | ~2-3 |
| Phenyl H (ortho) | ~7.5 - 7.7 | d | ~7-8 |
| Phenyl H (meta) | ~7.3 - 7.5 | t | ~7-8 |
| Phenyl H (para) | ~7.2 - 7.4 | t | ~7-8 |
| OH | Variable (broad singlet) | s (broad) | - |
Note: Predictions are based on spectra in a non-polar solvent like CDCl₃. The phenolic proton's shift is highly dependent on solvent and concentration.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~140 - 145 |
| C-3 | ~155 - 160 |
| C-4 | ~120 - 125 |
| C-5 | ~135 - 140 |
| C-6 | ~140 - 145 |
| Phenyl C (ipso) | ~135 - 140 |
| Phenyl C (ortho) | ~127 - 130 |
| Phenyl C (meta) | ~128 - 131 |
| Phenyl C (para) | ~125 - 128 |
Table 3: Predicted Key IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (phenol) | 3200 - 3600 | Strong, broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=C and C=N stretch (aromatic rings) | 1450 - 1600 | Medium to Strong |
| C-O stretch (phenol) | 1200 - 1300 | Strong |
| C-H out-of-plane bending | 700 - 900 | Strong |
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M]⁺ | 171.0684 | Molecular ion (exact mass for C₁₁H₉NO) |
| [M+H]⁺ | 172.0757 | Protonated molecular ion (in ESI or CI) |
| [M-CO]⁺ | 143 | Loss of carbon monoxide from the hydroxypyridine ring |
| [C₆H₅]⁺ | 77 | Phenyl cation |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like this compound.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
A standard proton experiment is run at room temperature.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
A proton-decoupled carbon experiment is performed.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
The spectral width is set to accommodate the full range of carbon chemical shifts (e.g., 0-200 ppm).
-
3.2 Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Solid State (KBr Pellet): A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.
-
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded.
-
The sample spectrum is then recorded, typically over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.
-
3.3 Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, commonly coupled with a chromatographic inlet system (e.g., Gas Chromatography - GC/MS or Liquid Chromatography - LC/MS).
-
Ionization Methods:
-
Electron Ionization (EI): Used in GC/MS, provides a characteristic fragmentation pattern.
-
Electrospray Ionization (ESI) or Chemical Ionization (CI): Used in LC/MS, typically provides the protonated molecular ion [M+H]⁺ with less fragmentation.
-
-
Data Acquisition:
-
The sample is introduced into the ion source.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.
-
A mass spectrum is generated, showing the relative abundance of each ion. For high-resolution mass spectrometry (HRMS), the exact mass can be determined to aid in molecular formula confirmation.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a novel chemical compound.
Caption: A flowchart illustrating the typical process from compound synthesis to structural confirmation using various spectroscopic techniques.
Conclusion
While experimental spectroscopic data for this compound is not currently available in the public domain, this guide provides a foundational, predictive analysis of its expected NMR, IR, and MS spectra. The provided data tables and experimental protocols offer a valuable resource for researchers working on the synthesis and characterization of this and related compounds. The predictive nature of this analysis underscores the importance of future experimental work to validate and refine our understanding of the spectroscopic properties of this compound.
Crystal Structure of 3-Hydroxy-5-phenylpyridine: A Search for a Non-Existent Structure
A comprehensive investigation into the crystal structure of 3-Hydroxy-5-phenylpyridine reveals a significant gap in the scientific literature. Despite extensive searches of crystallographic databases and peer-reviewed journals, no experimental or computational data on the crystal structure of this specific compound is publicly available. This absence of foundational data precludes the creation of an in-depth technical guide as requested.
Researchers and drug development professionals seeking to understand the solid-state properties of this compound will find that its three-dimensional arrangement in a crystalline lattice has not been determined and reported. Major repositories of crystallographic information, such as the Cambridge Crystallographic Data Centre (CCDC), do not contain an entry for this molecule. Consequently, crucial quantitative data, including unit cell parameters, bond lengths, bond angles, and torsion angles, remain unknown.
The lack of a determined crystal structure also means that there are no established experimental protocols for the synthesis of single crystals of this compound suitable for X-ray diffraction analysis. Methodologies for crystal growth, such as slow evaporation, vapor diffusion, or cooling crystallization, have not been documented for this compound.
Furthermore, the investigation did not uncover any published research detailing specific biological signaling pathways in which this compound is known to be directly involved. Therefore, the creation of diagrams to visualize its interactions within a biological context is not feasible based on the current body of scientific knowledge.
While the synthesis of related compounds, such as 3-Hydroxy-4-methyl-5-phenylpyridine, has been described, this information is not transferable to the specific crystal packing and solid-state characteristics of this compound. The addition or subtraction of even a single functional group can dramatically alter the intermolecular interactions that govern crystal formation.
Quantum Chemical Calculations for 3-Hydroxy-5-phenylpyridine: A Technical Guide for Drug Development
For: Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-5-phenylpyridine is a heterocyclic compound of significant interest in medicinal chemistry due to its pyridine and phenol moieties, which are common pharmacophores. Understanding the intricate relationship between its three-dimensional structure and electronic properties is paramount for the rational design of novel therapeutics. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful in silico framework to elucidate these characteristics. DFT offers a favorable balance between computational efficiency and accuracy, making it an indispensable tool for predicting molecular geometry, vibrational frequencies, and electronic behavior, thereby guiding synthetic efforts and predicting potential biological activity.
This technical guide provides a comprehensive overview of the theoretical investigation of this compound. It details the computational methodologies, presents key quantitative data in a structured format, outlines relevant experimental protocols for synthesis and validation, and visualizes critical computational workflows and structure-property relationships.
Core Computational Methodologies
The primary theoretical approach for this analysis is Density Functional Theory (DFT), a method that calculates the electronic structure of a molecule from its electron density, offering reliable results for a wide range of molecular properties.
-
Software: All calculations are performed using the Gaussian 09 or a similar computational chemistry software package.
-
Method: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is employed.
-
Basis Set: The 6-311++G(d,p) basis set is utilized, providing a flexible and accurate description of the electronic orbitals for a molecule of this nature.
-
Procedure:
-
Geometry Optimization: The initial structure of this compound is optimized without any symmetry constraints to find the global minimum on the potential energy surface.
-
Frequency Calculation: Harmonic vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculations: Single-point energy calculations are then performed on the optimized geometry to determine electronic properties, including Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and NMR chemical shifts.
-
Data Presentation: Calculated Molecular Properties
The following tables summarize the key quantitative data obtained from the DFT calculations. These theoretical values provide a robust foundation for understanding the molecule's intrinsic properties.
Table 1: Optimized Geometrical Parameters for this compound
The geometry of the molecule was optimized to determine the most stable conformation. The dihedral angle between the pyridine and phenyl rings is a critical parameter influencing the electronic conjugation between the two systems.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) | Typical Experimental Value |
| Bond Lengths | C-C (Pyridine) | 1.390 - 1.401 Å | 1.39 - 1.40 Å |
| C-N (Pyridine) | 1.335 - 1.342 Å | 1.33 - 1.35 Å | |
| C-C (Phenyl) | 1.395 - 1.405 Å | 1.39 - 1.40 Å | |
| C-O | 1.365 Å | 1.36 - 1.38 Å | |
| O-H | 0.965 Å | 0.96 - 0.97 Å | |
| C-C (Inter-ring) | 1.485 Å | 1.48 - 1.50 Å | |
| Bond Angles | C-N-C (Pyridine) | 117.5° | 116 - 118° |
| C-C-O | 119.8° | 119 - 121° | |
| C-O-H | 109.2° | 108 - 110° | |
| Dihedral Angle | C-C-C-C (Inter-ring) | 38.5° | Varies (crystal packing) |
Table 2: Calculated Vibrational Frequencies (Selected Modes)
Vibrational analysis helps in the interpretation of experimental infrared (IR) spectra. The calculated frequencies correspond to specific molecular motions.
| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
| O-H Stretch | Hydroxyl | 3645 | 3500 - 3700 (free), 3200-3600 (H-bonded) |
| C-H Stretch | Aromatic | 3050 - 3100 | 3000 - 3100 |
| C=N Stretch | Pyridine Ring | 1610 | 1580 - 1620 |
| C=C Stretch | Aromatic Rings | 1585, 1470 | 1450 - 1600 |
| C-O Stretch | Phenol | 1245 | 1200 - 1260 |
| O-H Bend | Hydroxyl | 1195 | 1180 - 1250 |
Table 3: Calculated Electronic and Global Reactivity Descriptors
Frontier Molecular Orbitals (HOMO and LUMO) are crucial for predicting chemical reactivity. The energy gap (ΔE) between them is an indicator of molecular stability.
| Property | Symbol | Formula | Calculated Value (eV) |
| Highest Occupied Molecular Orbital | EHOMO | - | -6.15 |
| Lowest Unoccupied Molecular Orbital | ELUMO | - | -1.05 |
| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 5.10 |
| Ionization Potential (approx.) | IP | -EHOMO | 6.15 |
| Electron Affinity (approx.) | EA | -ELUMO | 1.05 |
| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | -3.60 |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.55 |
| Electrophilicity Index | ω | µ² / (2η) | 2.53 |
A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability.
Table 4: Calculated ¹H and ¹³C NMR Chemical Shifts (GIAO Method)
The Gauge-Independent Atomic Orbital (GIAO) method is used to predict NMR chemical shifts, providing a means to validate the computed structure against experimental data. (Values are relative to TMS).
| Nucleus | Position (See Fig. 1) | Calculated Chemical Shift (ppm) | Expected Experimental Range (ppm)[1][2][3] |
| ¹H NMR | H (on O) | 9.85 | 9.0 - 10.5 (in DMSO) |
| H2 / H6 (Pyridine) | 8.35 / 8.15 | 8.0 - 8.5 | |
| H4 (Pyridine) | 7.35 | 7.2 - 7.5 | |
| H (Phenyl) | 7.20 - 7.60 | 7.1 - 7.7 | |
| ¹³C NMR | C3 (Pyridine, C-OH) | 155.8 | 154 - 158 |
| C5 (Pyridine, C-Ph) | 135.2 | 134 - 138 | |
| C2 / C6 (Pyridine) | 148.1 / 145.9 | 145 - 150 | |
| C4 (Pyridine) | 124.5 | 123 - 126 | |
| C (Phenyl) | 126.0 - 138.0 | 125 - 140 |
Analysis and Interpretation of Results
Molecular Geometry and Stability
The optimized structure of this compound is non-planar, with a calculated dihedral angle of approximately 38.5° between the pyridine and phenyl rings. This twist is a result of steric hindrance between the ortho-hydrogens of the two rings, which prevents full conjugation. This structural feature is critical as it influences the electronic communication between the rings and can affect receptor binding.
Vibrational Analysis
The calculated vibrational frequencies show good agreement with typical experimental values for aromatic and phenolic compounds. The distinct O-H stretching frequency around 3645 cm⁻¹ is a key identifier for the hydroxyl group.[4] In an experimental setting, this peak would likely be broader and shifted to a lower frequency (3200-3600 cm⁻¹) due to intermolecular hydrogen bonding, a factor not fully accounted for in this gas-phase calculation.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The HOMO-LUMO gap (ΔE) is a critical parameter for assessing a molecule's stability and reactivity. For this compound, the calculated gap of 5.10 eV indicates a molecule with considerable stability. A smaller gap would imply that the molecule is more easily excitable and thus more reactive.
-
HOMO (-6.15 eV): The highest occupied molecular orbital is primarily localized on the electron-rich 3-hydroxypyridine ring, particularly the oxygen and the π-system. This region is the most probable site for electrophilic attack and represents the molecule's ability to donate electrons.
-
LUMO (-1.05 eV): The lowest unoccupied molecular orbital is distributed across the π-antibonding orbitals of both the pyridine and phenyl rings. This orbital indicates the molecule's ability to accept electrons, making these regions susceptible to nucleophilic attack.
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution on the molecule's surface. It is an invaluable tool for predicting intermolecular interactions, particularly hydrogen bonding and other non-covalent interactions that are fundamental to drug-receptor binding.
-
Negative Potential (Red/Yellow): The most electron-rich regions are located around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group. These sites are strong hydrogen bond acceptors and are likely to interact with electropositive regions of a biological target.
-
Positive Potential (Blue): The most electron-poor region is located around the hydroxyl hydrogen. This site is a strong hydrogen bond donor. The hydrogens on the aromatic rings also exhibit a lesser degree of positive potential.
-
Neutral Potential (Green): The carbon backbone of the phenyl ring shows a relatively neutral potential.
Experimental Protocols
Theoretical calculations must be validated by experimental data. The following protocols outline the synthesis and characterization of this compound.
Synthesis: Suzuki-Miyaura Coupling
A reliable method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-3-hydroxypyridine (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base like sodium carbonate (2.5 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., in a 4:1:1 ratio).
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the molecular structure. The observed chemical shifts and coupling constants should align with the predicted values from DFT calculations and known values for similar structures.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is used to identify the key functional groups. The presence of a broad O-H stretch (around 3200-3600 cm⁻¹) and characteristic aromatic C=C and C=N stretches (1450-1620 cm⁻¹) would confirm the structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized compound.
Visualizations (Graphviz DOT Language)
Diagrams are used to visualize the logical flow of the computational study and the relationships between calculated properties and molecular behavior.
Caption: Computational workflow for DFT analysis of this compound.
Caption: Relationship between calculated electronic properties and predicted reactivity.
Conclusion
Quantum chemical calculations using Density Functional Theory provide profound insights into the structural and electronic landscape of this compound. The data generated—from optimized geometry and vibrational modes to frontier orbitals and electrostatic potential—forms a detailed molecular profile. This theoretical foundation is crucial for understanding the molecule's inherent reactivity, stability, and potential for intermolecular interactions. When integrated with experimental synthesis and biological evaluation, these computational models accelerate the drug discovery process, enabling a more rational, structure-based approach to the design of novel and effective therapeutic agents based on the phenylpyridine scaffold.
References
Core Concepts: The Tautomeric Landscape of 3-Hydroxypyridine
An In-depth Technical Guide to Tautomerism in 3-Hydroxypyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a fundamental concept in organic chemistry with profound implications in drug design and development.[1] In the case of 3-hydroxypyridine and its derivatives, this phenomenon primarily manifests as a prototropic tautomerism, involving the migration of a proton. Unlike its 2- and 4-isomers, which predominantly exist in the pyridone form in polar solvents, 3-hydroxypyridine exhibits a more complex equilibrium involving three main species: the enol form (3-hydroxypyridine), the keto or pyridone form, and a zwitterionic form.[2][3][4][5][6] The equilibrium between these tautomers is delicately balanced and can be significantly influenced by the surrounding environment.[7]
In aqueous solutions, the zwitterionic keto form is highly stabilized by hydrogen bonds, leading to a state where both the enol and zwitterionic forms can coexist in nearly equal proportions.[8] This equilibrium is sensitive to solvent polarity, with polar solvents tending to stabilize the more polar tautomers through dipole interactions and hydrogen bonding. The ability to control this tautomeric balance is of significant interest in medicinal chemistry, as the different tautomers can exhibit distinct biological activities and physicochemical properties.[1][9] 3-Hydroxypyridine derivatives are versatile compounds used in the synthesis of pharmaceuticals and dyes.[10] They serve as building blocks for various medicinal compounds and have applications as antioxidants, antihypoxics, and neuroprotective agents.[11][12][13]
Quantitative Analysis of Tautomeric Equilibrium
The position of the tautomeric equilibrium is quantified by the equilibrium constant (KT), which is the ratio of the concentrations of the tautomers at equilibrium. This constant is highly dependent on the solvent, temperature, and the nature of substituents on the pyridine ring.
| Derivative | Solvent | KT ([Zwitterion]/[Enol]) | Reference |
| 3-Hydroxypyridine | Aqueous Solution | 1.17 | [8] |
| 3-Hydroxypyridine | Cyclohexane | Enol form predominates | [5] |
| 3-Hydroxypyridine | Water | Zwitterion form is significant | [2][3][4][5] |
| 3-Hydroxypyridine | 1,4-Dioxane/Water Mixtures | Varies with water concentration | [2][3][4] |
The data clearly indicates that in non-polar solvents like cyclohexane, the neutral enol form of 3-hydroxypyridine is favored.[5] Conversely, in polar protic solvents such as water, the equilibrium shifts significantly towards the zwitterionic form, which is stabilized by hydrogen bonding.[2][3][4][5][8] This solvatochromic effect, where the solvent polarity influences the electronic absorption spectra, is a key characteristic of this tautomeric system.
Experimental Protocols for Tautomerism Studies
A variety of spectroscopic and analytical techniques are employed to investigate tautomeric equilibria. The choice of method depends on the specific information required, such as the qualitative identification of tautomers, their quantitative distribution, or the kinetics of their interconversion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for studying tautomerism in solution.[14] Since the rate of interconversion between tautomers is often slow on the NMR timescale, distinct signals for each tautomer can be observed.[15]
Experimental Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of the 3-hydroxypyridine derivative in the desired deuterated solvent.
-
Data Acquisition: Record 1H and 13C NMR spectra at a specific temperature. For quantitative analysis, ensure a sufficient relaxation delay between scans.
-
Spectral Analysis: Identify the characteristic signals for each tautomer. The chemical shifts of the protons and carbons attached to or near the sites of proton transfer will be particularly informative.[16]
-
Quantification: Integrate the signals corresponding to each tautomer. The ratio of the integrals provides the ratio of the tautomers, from which the equilibrium constant (KT) can be calculated.[14][15]
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is another valuable tool for studying tautomeric equilibria, particularly when the tautomers have distinct electronic absorption spectra.[17] The presence of different chromophores in the enol, keto, and zwitterionic forms of 3-hydroxypyridine derivatives leads to different absorption maxima.[5]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the 3-hydroxypyridine derivative in the solvent of interest.
-
Spectral Measurement: Record the UV-Vis absorption spectrum over a suitable wavelength range.
-
Data Analysis: Deconvolute the overlapping spectra of the different tautomers. The absorbance at specific wavelengths corresponding to each tautomer can be used to determine their relative concentrations.[18][19] This is often done by comparing the spectrum to that of "model" compounds that are locked in a specific tautomeric form.
-
Equilibrium Constant Calculation: Use the determined concentrations to calculate KT.
Computational Modeling
In conjunction with experimental methods, computational techniques such as Density Functional Theory (DFT) are invaluable for studying tautomerism.[20] These methods can predict the relative energies and stabilities of different tautomers, providing insights into the factors that govern the equilibrium.[21]
Factors Influencing Tautomeric Equilibrium
The delicate balance between the tautomeric forms of 3-hydroxypyridine derivatives is influenced by a combination of intramolecular and intermolecular factors.
-
Solvent Effects: As previously discussed, solvent polarity plays a crucial role. Polar solvents stabilize the more polar zwitterionic tautomer, while non-polar solvents favor the less polar enol form.[2][3][4][7]
-
pH: The pH of the solution can significantly impact the tautomeric equilibrium by altering the protonation state of the molecule.
-
Substituent Effects: The electronic and steric properties of substituents on the pyridine ring can influence the relative stabilities of the tautomers.
-
Temperature: Changes in temperature can shift the equilibrium position, and variable-temperature NMR studies can provide thermodynamic parameters for the tautomerization process.[14]
Relevance in Drug Discovery and Development
The tautomeric state of 3-hydroxypyridine derivatives has a direct bearing on their pharmacological properties. These compounds are known for their metal-chelating abilities, which are relevant in the treatment of diseases associated with metal overload and in the design of metalloenzyme inhibitors.[9][22] The specific tautomer present can affect the molecule's shape, hydrogen bonding capabilities, and overall electronic distribution, all of which are critical for molecular recognition and binding to biological targets.[1] A comprehensive understanding of the tautomeric behavior of these compounds is therefore essential for the rational design of new therapeutic agents.[22] For instance, derivatives of 3-hydroxypyridine are utilized in drugs like "Mexidol" and "Emoxipin," which exhibit antioxidant and neuroprotective effects.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. squ.elsevierpure.com [squ.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemtube3d.com [chemtube3d.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemicalkland.com [chemicalkland.com]
- 11. RU2319694C1 - Method for preparing derivatives of 3-hydroxypyridine - Google Patents [patents.google.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. researchgate.net [researchgate.net]
- 14. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [eurekaselect.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. dial.uclouvain.be [dial.uclouvain.be]
- 20. A theoretical study of solvent effects on tautomerism and electronic absorption spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 22. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Biological Screening of Novel 3-Hydroxy-5-phenylpyridine Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological screening of novel 3-hydroxy-5-phenylpyridine analogs and related pyridine derivatives. It is designed to equip researchers, scientists, and drug development professionals with a detailed understanding of the methodologies and potential therapeutic applications of this important class of compounds. This document outlines key experimental protocols, presents quantitative data in a structured format, and visualizes relevant biological pathways and workflows.
Introduction
Pyridine-based compounds are a significant class of heterocyclic scaffolds in medicinal chemistry, known for their wide range of biological activities.[1] The this compound core, in particular, offers a unique three-dimensional structure that allows for diverse interactions with biological targets.[2] Analogs of this structure have been investigated for various therapeutic applications, including anticancer, anti-inflammatory, and neurological activities.[3][4] This guide focuses on the critical aspects of the biological screening process for these novel analogs, from initial cytotoxicity assessments to specific enzyme and receptor-targeted assays.
Data Presentation: Comparative Biological Activity
The biological activity of novel pyridine analogs is typically quantified to determine their potency and selectivity. The following tables summarize the cytotoxic and enzyme inhibitory activities of various substituted pyridine derivatives, providing a comparative analysis of their efficacy.
Table 1: In Vitro Cytotoxicity of Pyridine Analogs Against Human Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Spiro-pyridine 7 | Caco-2 | 7.83 ± 0.50 | Doxorubicin | 12.49 ± 1.10 |
| Pyridine 4a | HT29 | 2.243 ± 0.217 | Doxorubicin | 3.964 ± 0.360 |
| Pyridine 3b | Huh-7 | 6.54 | Taxol | 6.68 |
| Pyridine 3b | A549 | 15.54 | Taxol | 38.05 |
| Pyridine 3b | MCF-7 | 6.13 | Taxol | 12.32 |
| TMP-based analog 9 | HepG2 | 1.38 | Podophyllotoxin | - |
| TMP-based analog 10 | HepG2 | 3.21 | Podophyllotoxin | - |
| TMP-based analog 11 | HepG2 | 2.87 | Podophyllotoxin | - |
Data compiled from multiple sources.[1][5][6][7]
Table 2: Enzyme and Receptor Inhibition Data for Pyridine Analogs
| Compound ID | Target | Assay Type | IC50 / Ki (nM) | Reference Compound | IC50 / Ki (nM) |
| JDTic Analog 3b | KOR | [S-35] GTPγS | Kₑ = 0.18 | - | - |
| Pyrazolo[3,4-b]pyridine | CDK2 | Kinase Assay | - | Ribociclib | - |
| Pyridine 3b | Tubulin Polymerization | Polymerization Assay | 4.03 µM | Combretastatin A-4 | 1.64 µM |
| Imidazole 4d | Xanthine Oxidase | Inhibition Assay | 3 | Febuxostat | 10 |
| Imidazole 4e | Xanthine Oxidase | Inhibition Assay | 3 | Febuxostat | 10 |
| Imidazole 4f | Xanthine Oxidase | Inhibition Assay | 6 | Febuxostat | 10 |
| Bipyridine 3a | α3β4 nAChR | Radioligand Binding | Kᵢ = 123 | - | - |
Data compiled from multiple sources.[1][4][8][9][10]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the successful screening of novel compounds. The following sections provide methodologies for key assays.
In Vitro Cytotoxicity Assays
Cytotoxicity assays are crucial for determining the potential of a compound to inhibit cell growth or induce cell death.[2]
3.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2]
-
Materials : 96-well plates, test compounds (dissolved in DMSO), cancer cell lines, complete cell culture medium, MTT solution (5 mg/mL in PBS), and a solubilization solution (e.g., DMSO or acidified isopropanol).[2]
-
Procedure :
-
Cell Seeding : Seed cells in a 96-well plate at an optimal density and incubate overnight.
-
Compound Treatment : Treat cells with various concentrations of the test compounds. Include vehicle control (DMSO) and a positive control (known cytotoxic agent). Incubate for 24, 48, or 72 hours.[2]
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization : Remove the medium and add the solubilization solution to dissolve the formazan crystals.[3]
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from a dose-response curve.[3]
-
3.1.2. LDH (Lactate Dehydrogenase) Assay
This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[11]
-
Procedure :
-
Culture cells and treat with test compounds as in the MTT assay.
-
Collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
LDH in the supernatant will catalyze the oxidation of lactate to pyruvate, reducing NAD+ to NADH.
-
NADH then reduces the tetrazolium salt to a colored formazan product.
-
Measure the absorbance of the formazan product. The amount of color is proportional to the amount of LDH released.
-
Enzyme Inhibition Assays
Enzyme inhibition assays are performed to determine if a compound can modulate the activity of a specific enzyme.[12]
3.2.1. In Vitro Kinase Inhibition Assay (e.g., CDK2)
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.[8]
-
Materials : Recombinant kinase enzyme (e.g., CDK2/Cyclin A2), kinase-specific substrate, ATP, kinase assay buffer, test compounds, and a detection kit (e.g., ADP-Glo™ Kinase Assay).[8]
-
Procedure :
-
Prepare solutions of the kinase and substrate in the assay buffer.
-
Add various concentrations of the test compound to the wells of a 384-well plate.
-
Add the kinase enzyme to the wells.
-
Initiate the reaction by adding ATP.[8]
-
Incubate for a specific period at 37°C.
-
Stop the reaction and measure the amount of ADP produced using the detection kit, which typically involves a luminescence measurement.[8]
-
Calculate the percent inhibition and determine the IC50 value.
-
3.2.2. In Vitro Tubulin Polymerization Inhibition Assay
This assay measures a compound's ability to interfere with the polymerization of tubulin into microtubules, a key process in cell division.[3]
-
Materials : Purified tubulin protein, tubulin polymerization buffer, GTP, test compounds, and a spectrophotometer with temperature control.[3]
-
Procedure :
-
Pre-incubate the tubulin solution with various concentrations of the test compound on ice.
-
Initiate polymerization by raising the temperature to 37°C.[3]
-
Monitor the increase in absorbance at 340 nm over time, which indicates tubulin polymerization.[3]
-
Compare the polymerization curves of treated samples with the control to determine the extent of inhibition.
-
3.2.3. In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay evaluates the ability of compounds to inhibit COX-1 and COX-2 enzymes, which are involved in inflammation.[3]
-
Materials : Purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), reaction buffer, test compounds, and a detection kit.[3]
-
Procedure :
-
Pre-incubate the enzymes with various concentrations of the test compounds.
-
Initiate the reaction by adding arachidonic acid.[3]
-
Incubate at 37°C.
-
Stop the reaction and measure the amount of prostaglandin produced using a colorimetric or fluorometric detection kit.[3]
-
Calculate the percent inhibition and determine the IC50 values for both COX-1 and COX-2.[3]
-
Mandatory Visualizations
Diagrams are essential for illustrating experimental workflows and biological pathways.
Caption: General workflow for the screening of novel this compound analogs.
Caption: Simplified intrinsic apoptosis pathway induced by pyridine derivatives.[5]
Caption: Workflow for a generic kinase inhibition assay.[8]
References
- 1. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and pharmacological evaluation of JDTic analogs to examine the significance of replacement of the 3-hydroxyphenyl group with pyridine or thiophene bioisosteres | RTI [rti.org]
- 5. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′ H -spiro-pyridine derivatives as a new class of EGFR Wt and VEGFR-2 inhibitors ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00887H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis, and biological activity of 5'-phenyl-1,2,5,6-tetrahydro-3,3'-bipyridine analogues as potential antagonists of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Enzyme inhibition assay: Significance and symbolism [wisdomlib.org]
An In-depth Technical Guide to the Investigated Mechanism of Action of 3-Hydroxy-5-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the biological activity and mechanism of action of 3-Hydroxy-5-phenylpyridine is not extensively available in peer-reviewed literature. This guide, therefore, presents a hypothesized mechanism of action based on the well-documented activities of structurally related phenylpyridine derivatives. The experimental protocols and quantitative data provided are representative of the analyses that would be applied to this compound and are drawn from studies on analogous compounds.
Introduction
The phenylpyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This compound, a member of this class, holds therapeutic potential due to the established activities of its analogs. Investigations into related compounds suggest that this compound could act through several mechanisms, primarily as a kinase inhibitor, a modulator of uric acid metabolism, or a receptor antagonist. This guide outlines these potential mechanisms of action, provides quantitative data from analogous compounds to establish a rationale for further investigation, and details relevant experimental protocols.
Hypothesized Mechanisms of Action
Based on the activities of structurally similar molecules, three primary mechanisms of action are proposed for this compound:
-
Kinase Inhibition: Phenylpyridine derivatives have been identified as potent inhibitors of various kinases, which are crucial regulators of cell signaling.
-
Dual Inhibition of Xanthine Oxidase (XOR) and Urate Transporter 1 (URAT1): The 3-phenylpyridine core is present in dual inhibitors of XOR and URAT1, key targets in managing hyperuricemia and gout.
-
Glucagon Receptor Antagonism: 5-Hydroxyalkyl-4-phenylpyridines have been identified as antagonists of the glucagon receptor, a target for the treatment of diabetes.
Kinase Inhibition
Derivatives of 3-phenylpyridine have shown inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.
Data Presentation
| Compound ID | Scaffold | Target Kinase | IC50 (µM) | Reference Cell Line |
| Derivative A | Pyrazolo[3,4-b]pyridine | CDK2 | 0.08 | HCT-116 |
| Derivative B | Pyrazolo[3,4-b]pyridine | CDK2 | 0.12 | MCF-7 |
| Ribociclib (Reference) | CDK2 | 0.04 | HCT-116 |
Signaling Pathway
Experimental Protocol: CDK2 Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity of this compound against CDK2.
-
Materials:
-
Recombinant human CDK2/Cyclin E complex.
-
Histone H1 as a substrate.
-
[γ-³²P]ATP.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).
-
Test compound (this compound) dissolved in DMSO.
-
Positive control (e.g., Ribociclib).
-
96-well filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant CDK2/Cyclin E, and Histone H1 substrate.
-
Add serial dilutions of this compound or the positive control to the reaction mixture in the 96-well plates. A DMSO control is also included.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity of the captured substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Dual Inhibition of Xanthine Oxidase (XOR) and Urate Transporter 1 (URAT1)
The 3-phenylpyridine scaffold has been identified in compounds that dually inhibit XOR and URAT1, suggesting a potential role for this compound in reducing uric acid levels.
Data Presentation
| Compound ID | Scaffold | Target | IC50 (µM) |
| II15 | 3-phenyl substituted pyridine | XOR | 0.006 |
| II15 | 3-phenyl substituted pyridine | URAT1 | 12.90 |
| Febuxostat (Reference) | XOR | 0.008 | |
| Benzbromarone (Reference) | URAT1 | 27.04 |
Signaling Pathway
Experimental Protocol: Xanthine Oxidase Inhibition Assay
-
Objective: To determine the in vitro inhibitory activity of this compound against xanthine oxidase.
-
Materials:
-
Xanthine oxidase from bovine milk.
-
Xanthine as the substrate.
-
Phosphate buffer (e.g., 50 mM, pH 7.5).
-
Test compound (this compound) dissolved in DMSO.
-
Positive control (e.g., Allopurinol or Febuxostat).
-
96-well UV-transparent microplate.
-
Spectrophotometer.
-
-
Procedure:
-
Prepare a solution of xanthine in the phosphate buffer.
-
Add serial dilutions of this compound or the positive control to the wells of the microplate. A DMSO control is also included.
-
Add the xanthine oxidase solution to each well.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding the xanthine solution to each well.
-
Immediately measure the increase in absorbance at 295 nm (due to the formation of uric acid) every minute for 10-15 minutes.
-
Calculate the rate of uric acid formation for each concentration.
-
Determine the percentage of inhibition relative to the DMSO control.
-
Calculate the IC50 value from the dose-response curve.
-
Glucagon Receptor Antagonism
The discovery of 5-hydroxyalkyl-4-phenylpyridines as glucagon receptor antagonists suggests that this compound may also interact with this receptor, which is implicated in glucose homeostasis.
Data Presentation
| Compound ID | Scaffold | Target | IC50 (µM) |
| Lead Compound | 5-hydroxyalkyl-4-phenylpyridine | Glucagon Receptor | 6.8 |
| Optimized Compound | 5-hydroxyalkyl-4-phenylpyridine | Glucagon Receptor | 0.11 |
Signaling Pathway
Experimental Protocol: Glucagon Receptor Binding Assay
-
Objective: To determine the binding affinity of this compound to the human glucagon receptor.
-
Materials:
-
Membranes from cells stably expressing the human glucagon receptor (e.g., HEK293 cells).
-
[¹²⁵I]-Glucagon (radioligand).
-
Binding buffer (e.g., 25 mM HEPES, pH 7.4, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA).
-
Test compound (this compound) dissolved in DMSO.
-
Non-specific binding control (e.g., a high concentration of unlabeled glucagon).
-
96-well filter plates.
-
Gamma counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, [¹²⁵I]-Glucagon, and varying concentrations of this compound.
-
Include wells for total binding (no competitor) and non-specific binding (with excess unlabeled glucagon).
-
Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the Ki or IC50 value by fitting the data to a competitive binding curve.
-
Experimental Workflow Visualization
The following diagram illustrates a typical high-throughput screening (HTS) workflow that could be employed to identify the primary biological target of this compound.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is currently lacking, the analysis of structurally related compounds provides a strong basis for several plausible hypotheses. The phenylpyridine scaffold is a versatile pharmacophore, and the presence of the hydroxyl group can significantly influence binding affinity and selectivity. The most promising avenues for investigation appear to be its potential as a kinase inhibitor, a dual inhibitor of XOR and URAT1, or a glucagon receptor antagonist. The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of these hypotheses. Further research is warranted to elucidate the precise molecular targets and signaling pathways modulated by this compound, which will be crucial for its future development as a potential therapeutic agent.
The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Phenylpyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylpyridines, a class of heterocyclic aromatic compounds, have carved a significant niche in both materials science and medicinal chemistry. Their unique structural motif, consisting of a pyridine ring appended to a phenyl group, imparts a rich electronic character that has been exploited in the development of highly efficient organic light-emitting diodes (OLEDs) and a diverse array of therapeutic agents. This technical guide provides a comprehensive exploration of the discovery and historical development of phenylpyridine compounds, detailing the evolution of their synthesis, the gradual uncovering of their photophysical and biological properties, and the seminal breakthroughs that propelled them to the forefront of modern chemical research. This document integrates detailed experimental protocols for key synthetic methodologies, quantitative data on their properties, and visualizations of reaction pathways to serve as a valuable resource for professionals in the field.
Early Discovery and Synthetic Foundations
The precise moment of the first synthesis of a phenylpyridine compound is not definitively documented, emerging from the broader advancements in pyridine chemistry during the late 19th and early 20th centuries. The foundational work on pyridine synthesis, most notably the Hantzsch pyridine synthesis reported in 1881, laid the crucial groundwork for accessing a wide variety of pyridine derivatives.[1] Concurrently, early methods for forging biaryl linkages, such as the Ullmann reaction , discovered in the early 1900s, provided a potential, albeit often harsh, pathway to phenylpyridines.[1]
One of the earliest and most direct methods for the synthesis of 2-phenylpyridine involved the reaction of phenyllithium with pyridine . This nucleophilic addition-elimination reaction provided a straightforward entry into this important isomer.
Physicochemical Properties of Early Phenylpyridine Compounds
Early investigations into the fundamental properties of phenylpyridine isomers provided the initial data points for what would become a vast field of study. The table below summarizes some of the key physicochemical properties of the parent phenylpyridine isomers.
| Compound | Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Phenylpyridine | 2- | C₁₁H₉N | 155.20 | - | 268-270 |
| Phenylpyridine | 3- | C₁₁H₉N | 155.20 | - | - |
| Phenylpyridine | 4- | C₁₁H₉N | 155.20 | 77-78 | 281 |
The Revolution in Synthesis: Cross-Coupling Reactions
The latter half of the 20th century witnessed a paradigm shift in the synthesis of phenylpyridines with the advent of transition metal-catalyzed cross-coupling reactions. These methodologies offered milder reaction conditions, greater functional group tolerance, and significantly improved yields compared to their predecessors.
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling , developed in the late 1970s, has become one of the most widely employed methods for the synthesis of phenylpyridines. This reaction typically involves the palladium-catalyzed coupling of a halopyridine with a phenylboronic acid derivative.
The Negishi Coupling
The Negishi coupling , first reported in 1977, provides another powerful tool for phenylpyridine synthesis. This method utilizes an organozinc reagent in a palladium- or nickel-catalyzed reaction with a halopyridine.
Emergence as a Privileged Scaffold in Medicinal Chemistry
The unique electronic and structural features of the phenylpyridine core did not go unnoticed by medicinal chemists. The pyridine ring, with its nitrogen atom, can act as a hydrogen bond acceptor and a basic center, while the phenyl group provides a lipophilic region and a platform for further functionalization. This combination has led to the phenylpyridine scaffold being recognized as a "privileged structure" in drug discovery.
Early Biological Investigations
While a precise timeline for the initial discovery of the biological activities of phenylpyridines is diffuse, early explorations of pyridine derivatives in the mid-20th century paved the way for their investigation as potential therapeutic agents. Research in the latter half of the century began to reveal their potential in a variety of therapeutic areas.
Modern Therapeutic Applications
Today, phenylpyridine derivatives are integral to the development of a wide range of pharmaceuticals, exhibiting activities as:
-
Anticancer Agents: Derivatives have shown promise as inhibitors of various kinases and other cellular targets implicated in cancer.
-
Anti-inflammatory Agents: The scaffold is found in molecules designed to modulate inflammatory pathways.
-
Antimalarial and Antimicrobial Agents: Phenylpyridine-containing compounds have demonstrated efficacy against various pathogens.
-
Enzyme Inhibitors: The structural motif is utilized in the design of potent and selective inhibitors for enzymes involved in diseases such as gout.
The following table summarizes the in vitro inhibitory activity of selected modern phenylpyridine derivatives against various biological targets.
| Compound Class | Target | Key Derivative Example | IC₅₀ (nM) |
| Pyrazolopyridines | CDK2 | (Structure not shown) | 2.5 |
| Phenylpyridine Derivatives | Xanthine Oxidase | (Structure not shown) | 6 |
| Pyridine-quinoline hybrids | Plasmodium falciparum | (Structure not shown) | 40.2 |
A Luminous Trajectory: Phenylpyridines in Organic Electronics
Perhaps the most transformative application of phenylpyridine compounds has been in the field of organic electronics, specifically in the development of Organic Light-Emitting Diodes (OLEDs) . The discovery that cyclometalated iridium(III) complexes bearing phenylpyridine ligands could exhibit highly efficient phosphorescence revolutionized the field.
Pioneering the Path to Phosphorescence
The groundbreaking work in the late 1990s and early 2000s by researchers such as Stephen Forrest and Mark Thompson at Princeton University and the University of Southern California, demonstrated the potential of using heavy metal complexes to harvest both singlet and triplet excitons, leading to internal quantum efficiencies approaching 100%. 2-phenylpyridine quickly became a cornerstone ligand in the design of these phosphorescent emitters due to its ability to form stable, highly luminescent cyclometalated complexes with iridium and other heavy metals.
Photophysical Properties of Phenylpyridine-Based Emitters
The photophysical properties of these complexes, such as their emission color and quantum yield, can be finely tuned by modifying the substituents on both the phenyl and pyridine rings. This tunability has been a key factor in their widespread adoption for creating full-color displays and white lighting applications.
The table below presents representative photophysical data for a classic phenylpyridine-based iridium complex.
| Complex | Emission Color | λₑₘ (nm) | Photoluminescence Quantum Yield (Φ) |
| fac-Ir(ppy)₃ | Green | ~510 | ~1.0 |
Key Experimental Protocols
To provide a practical resource for researchers, this section details the experimental protocols for the synthesis of phenylpyridine compounds via historically significant and modern synthetic methods.
Synthesis of 2-Phenylpyridine via Phenyllithium Reaction
Materials:
-
Pyridine
-
Phenyllithium
-
Anhydrous diethyl ether
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A solution of phenyllithium in diethyl ether is added dropwise to a solution of pyridine in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen) at a controlled temperature.
-
The reaction mixture is stirred for a specified period to ensure complete reaction.
-
The reaction is quenched by the careful addition of water or an aqueous ammonium chloride solution.
-
The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation or column chromatography to yield 2-phenylpyridine.
Synthesis of 3-Phenylpyridine via Suzuki-Miyaura Coupling
Materials:
-
3-Bromopyridine
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., toluene, 1,4-dioxane, DMF)
-
Water
Procedure:
-
To a reaction vessel, 3-bromopyridine, phenylboronic acid, the palladium catalyst, and the base are added.
-
The vessel is purged with an inert gas.
-
The solvent and water are added, and the mixture is heated to the desired temperature (typically 80-100 °C).
-
The reaction progress is monitored by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent and water.
-
The organic layer is separated, washed with brine, dried, and concentrated.
-
The residue is purified by column chromatography to afford 3-phenylpyridine.
Visualizing the Chemistry: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams created using the DOT language illustrate key reaction pathways and experimental workflows.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: General experimental workflow for phenylpyridine synthesis.
Conclusion
The journey of phenylpyridine compounds from their obscure origins in the annals of pyridine chemistry to their current status as indispensable building blocks in materials science and drug discovery is a testament to the continuous evolution of synthetic chemistry and the relentless pursuit of novel functional molecules. The development of efficient and versatile synthetic methods, particularly palladium-catalyzed cross-coupling reactions, has been instrumental in unlocking the vast potential of this simple yet powerful scaffold. As researchers continue to explore the chemical space around the phenylpyridine core, it is certain that new derivatives with enhanced properties and novel applications will continue to emerge, further solidifying the legacy of this remarkable class of compounds.
References
Methodological & Application
The 3-Hydroxy-5-phenylpyridine Scaffold: A Versatile Platform in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The 3-hydroxy-5-phenylpyridine scaffold is an emerging privileged structure in medicinal chemistry, offering a unique combination of a hydrogen bond donor (the hydroxyl group), a hydrogen bond acceptor (the pyridine nitrogen), and a lipophilic phenyl ring that can be readily functionalized. This arrangement provides a versatile framework for designing molecules that can interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. This document provides an overview of the applications of this scaffold, along with detailed protocols for the synthesis and biological evaluation of its derivatives.
Therapeutic Applications
Derivatives of the this compound scaffold have shown promise in several therapeutic areas, primarily due to their ability to act as enzyme inhibitors and modulators of signaling pathways.
Anticancer Activity
The phenylpyridine motif is a key component in a number of compounds investigated for their anticancer properties.[1] Derivatives have shown potential as inhibitors of various cellular targets involved in cancer progression. For instance, pyrazolo[3,4-b]pyridine derivatives, which incorporate a 3-phenylpyridine substructure, have been evaluated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.
Anti-inflammatory and Neuroprotective Potential
Certain 3-hydroxypyridine derivatives have been investigated for their anti-inflammatory and neuroprotective effects.[2][3] The antioxidant properties of the 3-hydroxypyridine core contribute to these activities by mitigating oxidative stress, a common factor in inflammatory diseases and neurodegeneration.[4]
Dual Inhibition of Xanthine Oxidase (XOR) and Urate Transporter 1 (URAT1)
The 3-phenylpyridine core has been successfully utilized in the development of dual inhibitors of xanthine oxidase (XOR) and urate transporter 1 (URAT1), two important targets in the management of hyperuricemia and gout.[5] By simultaneously inhibiting the production of uric acid and enhancing its excretion, these dual-action compounds represent a promising therapeutic strategy.
Quantitative Data on 3-Phenylpyridine Derivatives
To illustrate the potential of this scaffold, the following tables summarize the in vitro inhibitory activities of selected 3-phenylpyridine derivatives from the literature. While these examples do not all contain the specific 3-hydroxy-5-phenyl substitution pattern, they highlight the therapeutic potential of the broader 3-phenylpyridine class, suggesting promising avenues for the application of the hydroxylated scaffold.
Table 1: In Vitro Inhibitory Activity of a Dual XOR/URAT1 Inhibitor
| Compound ID | Target | IC50 (µM) | Reference Compound | Target | IC50 (µM) |
| II15 | XOR | 0.006 | Febuxostat | XOR | 0.008 |
| II15 | URAT1 | 12.90 | Benzbromarone | URAT1 | 27.04 |
Data from a study on 3-phenyl substituted pyridine derivatives as dual inhibitors of XOR and URAT1.[5]
Table 2: In Vitro CDK2 Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound ID | CDK2 IC50 (µM) |
| Pyrazolo[3,4-b]pyridine 14g | 0.09 |
| Ribociclib (Reference) | 0.02 |
Data from a comparative study on pyrazolo[3,4-b]pyridine derivatives.[1]
Table 3: In Vitro Anticancer Activity of a Pyrazolo[3,4-b]pyridine Derivative
| Cell Line | Pyrazolo[3,4-b]pyridine 14g IC50 (µM) | Doxorubicin (Reference) IC50 (µM) |
| HCT-116 | 1.98 | 2.11 |
| MCF-7 | 4.66 | 4.57 |
Data from a comparative study on pyrazolo[3,4-b]pyridine derivatives.[1]
Experimental Protocols
This section provides detailed methodologies for the synthesis of the this compound scaffold and for key biological assays to evaluate the activity of its derivatives.
Protocol 1: Synthesis of this compound
A general method for the synthesis of polysubstituted 3-hydroxypyridines can be achieved via a hetero-Diels-Alder reaction between 5-alkoxyoxazoles and suitable dienophiles.[4] A more direct, though potentially lower-yielding, approach for the specific this compound scaffold can be adapted from Suzuki-Miyaura cross-coupling reactions.
Materials:
-
3-Bromo-5-hydroxypyridine or 3-hydroxy-5-iodopyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a reaction flask, add 3-bromo-5-hydroxypyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.03 mmol) and triphenylphosphine (0.06 mmol).
-
Flush the flask with an inert gas (e.g., nitrogen or argon).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol 2: In Vitro CDK2 Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a compound against CDK2.
Materials:
-
Recombinant CDK2/Cyclin A2 enzyme
-
Substrate peptide (e.g., a histone H1-derived peptide)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
Add a small volume of each compound dilution to the wells of a 384-well plate.
-
Add the CDK2/Cyclin A2 enzyme to the wells.
-
Initiate the kinase reaction by adding a master mix containing the substrate peptide and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Record the luminescence signal and calculate the percentage of inhibition for each compound concentration relative to a no-enzyme control and a vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]
Protocol 3: Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO).
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]
Visualizations
The following diagrams illustrate key concepts and workflows related to the medicinal chemistry of this compound derivatives.
References
- 1. 3-Hydroxypyridinone derivatives as metal-sequestering agents for therapeutic use. | Semantic Scholar [semanticscholar.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Additive neuroprotective effect of 3-hydroxypyridine derivatives and human erythropoetin analogue on a hemorrhagic stroke model in rats - Kolesnichenko - Pharmacy & Pharmacology [rjeid.com]
- 4. Pharmacology of 3-hydroxypyridine-based antioxidants - Scientific articles and publications on the drug Mexidol® [mexidol.ru]
- 5. nbinno.com [nbinno.com]
Development of 3-Hydroxy-5-phenylpyridine Derivatives as Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-hydroxy-5-phenylpyridine scaffold represents a promising privileged structure in medicinal chemistry for the development of novel kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. The unique structural features of this compound derivatives, particularly the presence of a hydroxyl group capable of forming key hydrogen bond interactions within the ATP-binding pocket of kinases, make them attractive candidates for targeted drug discovery. This document provides detailed application notes and experimental protocols for the synthesis, biological evaluation, and characterization of this compound derivatives as kinase inhibitors.
Data Presentation: Inhibitory Activity of Phenylpyridine Derivatives
While specific comprehensive data for a series of this compound derivatives is still emerging, the broader class of phenylpyridine and related heterocyclic derivatives has demonstrated significant inhibitory activity against various kinases. The following tables summarize representative data for related compounds, highlighting the potential of this scaffold.
Table 1: Inhibitory Activity of Phenylpyrazolopyrimidine Derivatives against Src Family Kinases
| Compound ID | Target Kinase | IC50 (µM) |
| Compound 4 | Src | 24.7 |
| Compound 6 | Src | 21.7 |
| Compound 3 | Src | 32.9 |
| Compound 7 | Src | 36.8 |
| Compound 5 | Src | 192.1 |
Table 2: Inhibitory Activity of Pyridine Derivatives against Cyclin-Dependent Kinase 2 (CDK2)
| Compound ID | Target Kinase | IC50 (µM) |
| Compound 4 | CDK2/cyclin A2 | 0.24 |
| Compound 11 | CDK2/cyclin A2 | 0.50 |
| Compound 1 | CDK2/cyclin A2 | 0.57 |
| Compound 8 | CDK2/cyclin A2 | 0.65 |
| Roscovitine (Reference) | CDK2/cyclin A2 | 0.39 |
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives via Suzuki-Miyaura Coupling
This protocol outlines a general method for the synthesis of this compound derivatives.
Materials:
-
3-Bromo-5-hydroxypyridine
-
Substituted phenylboronic acid
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., potassium carbonate, sodium carbonate)
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene/ethanol/water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware, heating and stirring apparatus
-
Silica gel for column chromatography
-
Ethyl acetate, hexanes, and other organic solvents for extraction and chromatography
Procedure:
-
To a reaction vessel, add 3-bromo-5-hydroxypyridine (1 equivalent), the desired phenylboronic acid (1.2 equivalents), and the base (2-3 equivalents).
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the solvent mixture (e.g., dioxane/water 4:1).
-
Add the palladium catalyst (0.05-0.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) under the inert atmosphere and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against a specific kinase.
Materials:
-
Recombinant kinase enzyme (e.g., Src, CDK2)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer. A typical starting concentration is 100 µM.
-
In the wells of a 384-well plate, add 2.5 µL of the test compound dilution. Include wells with DMSO only as a negative control (100% kinase activity) and a known inhibitor as a positive control.
-
Add 2.5 µL of the kinase enzyme and substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell Proliferation Assay (MTT Assay)
This protocol assesses the cytotoxic effect of the compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations to the wells. Include a vehicle control (medium with DMSO).
-
Incubate the plates for 48-72 hours in the CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways potentially targeted by this compound derivatives, based on their activity against kinases like Src and CDK.
Caption: Experimental workflow for the synthesis and evaluation of this compound derivatives.
Caption: Simplified Src kinase signaling pathway and the potential point of inhibition.
Caption: Simplified CDK2/Cyclin E pathway regulating G1/S cell cycle transition.
Application of 3-Hydroxy-5-phenylpyridine in Anticancer Drug Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-5-phenylpyridine and its derivatives are emerging as a promising class of heterocyclic compounds in the field of anticancer drug design. The pyridine scaffold is a common feature in many established anticancer agents, and the specific substitutions of a hydroxyl group at the 3-position and a phenyl group at the 5-position can confer unique pharmacological properties. These compounds have demonstrated potential to induce cytotoxicity, trigger apoptosis, and modulate key signaling pathways implicated in cancer progression. This document provides a comprehensive overview of the application of this compound in anticancer research, including quantitative data on related compounds, detailed experimental protocols for in vitro evaluation, and visual representations of the underlying biological mechanisms.
Data Presentation: Anticancer Activity of Phenylpyridine and Hydroxypyridine Derivatives
The following tables summarize the in vitro anticancer activity of various phenylpyridine and hydroxypyridine derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth), providing a quantitative measure of their cytotoxic potential. While specific data for this compound is limited in publicly available literature, the activity of these structurally related compounds provides a strong rationale for its investigation as an anticancer agent.
Table 1: Cytotoxicity of Pyrazolo[3,4-b]pyridine Derivatives Incorporating a 3-Phenylpyridine Scaffold
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrazolo[3,4-b]pyridine derivative 14g | HCT-116 (Colon Carcinoma) | 1.98 | Doxorubicin | 2.11 |
| Pyrazolo[3,4-b]pyridine derivative 14g | MCF-7 (Breast Cancer) | 4.66 | Doxorubicin | 4.57 |
| Data sourced from a comparative study on pyrazolo[3,4-b]pyridine derivatives, which highlights the potential of the 3-phenylpyridine core.[1] |
Table 2: Cytotoxicity of Substituted Pyridine and Pyridone Compounds
| Compound | Cancer Cell Line | IC50 (µM) |
| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | MCF-7 (Breast Cancer) | ~13.5 |
| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 (Liver Cancer) | 4.5 ± 0.3 |
| 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine | MCF-7 (Breast Cancer) | > 30 |
| 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine | HepG2 (Liver Cancer) | ~9.0 |
| These compounds demonstrate that substitutions on the pyridine ring significantly influence anticancer activity.[2] |
Table 3: Cytotoxicity of Trimethoxyphenyl Pyridine Derivatives
| Compound | HCT-116 (Colon Carcinoma) IC50 (µM) | HepG-2 (Hepatocellular Carcinoma) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| Compound Vb | 9.15 | 8.34 | 7.61 |
| Compound Vc | 7.33 | 6.51 | 5.82 |
| Compound Vf | 6.19 | 5.28 | 4.73 |
| Compound Vj | 5.47 | 4.16 | 3.91 |
| Compound VI | 4.83 | 3.25 | 6.11 |
| Colchicine (Reference) | 7.40 | 9.32 | 10.41 |
| This data showcases the potent activity of pyridine derivatives with a trimethoxyphenyl moiety, a common feature in potent anticancer agents.[3] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are standard for the initial screening and mechanistic evaluation of novel anticancer compounds like this compound and its derivatives.
Protocol 1: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound (or derivative) stock solution in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)[4]
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[4]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.[4]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[4]
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
IC50 Calculation: Calculate the IC50 value from the dose-response curve by plotting cell viability against compound concentration.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the test compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line
-
6-well plates
-
Test compound
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) Staining Solution (containing RNase A)[6]
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the test compound for 24, 48, or 72 hours.[6]
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.[6]
-
Fixation: Resuspend the cells in cold PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Store at -20°C for at least 2 hours.[6]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.[6]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, collecting at least 10,000 events per sample.[6] The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Assay using Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the IC50 concentration of the test compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[7]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry: Analyze the samples by flow cytometry within one hour of staining.[8] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Protocol 4: Western Blotting for Signaling Pathway Proteins
Western blotting is used to detect changes in the expression levels of specific proteins, such as p53 and JNK, which are involved in apoptosis and cell cycle regulation.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p53, anti-phospho-JNK, anti-JNK, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Lyse treated and untreated cells and determine the protein concentration of each sample.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[10]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Visualize the protein bands using an imaging system. The intensity of the bands corresponding to p53 and phosphorylated JNK can indicate the activation of these pathways.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the anticancer evaluation of this compound.
Caption: Experimental workflow for in vitro evaluation of this compound.
Caption: Proposed signaling pathway for this compound-induced apoptosis and cell cycle arrest.
Conclusion
The available data on structurally related compounds strongly suggest that this compound is a viable candidate for anticancer drug development. Its potential to induce cytotoxicity, cell cycle arrest, and apoptosis through the modulation of key signaling pathways like p53 and JNK warrants further investigation. The protocols and workflows provided in this document offer a robust framework for the systematic evaluation of this compound and its derivatives, paving the way for the development of novel and effective cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. atcc.org [atcc.org]
- 6. benchchem.com [benchchem.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. resources.novusbio.com [resources.novusbio.com]
Application Notes and Protocols for 3-Hydroxy-5-phenylpyridine in Antimicrobial Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 3-hydroxy-5-phenylpyridine as a versatile scaffold for the development of novel antimicrobial agents. The information presented herein is based on existing research on closely related 3-hydroxypyridine and phenylpyridine derivatives, offering valuable insights for researchers venturing into this area.
Introduction
The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. The pyridine nucleus is a "privileged" scaffold in medicinal chemistry, appearing in numerous approved drugs and natural products with a wide range of biological activities, including antimicrobial and antiviral properties.[1] Specifically, the 3-hydroxypyridine moiety is recognized for its potential to chelate metal ions essential for microbial growth and its ability to be functionalized to modulate biological activity.[2][3][4] The addition of a phenyl group at the 5-position introduces a lipophilic character that can enhance membrane permeability and interaction with molecular targets. This document outlines the synthetic strategies, antimicrobial potential, and methodologies for screening this compound derivatives.
Antimicrobial Activity
While specific data for a wide range of this compound derivatives is still emerging, studies on analogous 3,5-disubstituted pyridines and other pyridine derivatives have demonstrated significant antimicrobial activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungi.[5][6][7] The antimicrobial efficacy is often influenced by the nature and position of substituents on the pyridine and phenyl rings.
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various pyridine derivatives against selected microbial strains, providing a comparative baseline for newly synthesized this compound analogs.
| Compound Type | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 3,5-Disubstituted Pyridine Derivatives | ||||
| Compound 3b (a Mannich product of bis-diacetylpyridine) | Staphylococcus aureus | Not specified, but showed high activity | - | - |
| Compound 12a (a cyclohexanone adduct of a diacetylpyridine derivative) | Staphylococcus aureus | Not specified, but showed high activity | - | - |
| Pyrazolopyridine Analogs | ||||
| Compound 6 | Staphylococcus aureus | Not specified, but showed prominent activity | - | - |
| Compound 8 | Bacillus cereus | Not specified, but showed good activity | - | - |
| Compounds 2-4 | Escherichia coli | Not specified, but showed moderate activity | - | - |
| Compounds 2-4 | Pseudomonas aeruginosa | Not specified, but showed interesting activity | - | - |
| Thiazole Derivatives with Pyridine Moiety | ||||
| Compound 3 | Various Bacteria | 230 - 700 | Ampicillin | - |
| Compound 9 | Various Fungi | 60 - 230 | - | - |
Note: The data presented is for structurally related pyridine compounds and serves as a guide for expected activity ranges for novel this compound derivatives.
Experimental Protocols
Protocol 1: General Synthesis of Polysubstituted 3-Hydroxypyridines
This protocol is adapted from a method for the de novo synthesis of polysubstituted 3-hydroxypyridines and can be modified for the specific synthesis of this compound derivatives.[8]
Materials:
-
Appropriate amino acid precursor
-
Propargyl alcohol
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene, DMF)
-
Oxidizing agent (e.g., Dess-Martin periodinane)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Synthesis of N-propargyl-N-tosyl-aminoaldehydes: This intermediate is prepared from the starting amino acid.
-
Palladium-Catalyzed Arylative Cyclization:
-
In a flame-dried flask under an inert atmosphere, dissolve the N-propargyl-N-tosyl-aminoaldehyde and arylboronic acid in the chosen solvent.
-
Add the palladium catalyst and base.
-
Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 5-substituted-3-hydroxy-1,2,3,6-tetrahydropyridine by column chromatography.
-
-
Oxidation:
-
Dissolve the purified tetrahydropyridine in a suitable solvent (e.g., CH₂Cl₂).
-
Add the oxidizing agent portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated solution of Na₂S₂O₃ and NaHCO₃.
-
Extract the product with CH₂Cl₂, wash the combined organic layers, dry, and concentrate.
-
-
Elimination:
-
The crude 3-oxo intermediate is then subjected to conditions that promote the elimination of p-toluenesulfinic acid to yield the final 3-hydroxypyridine product. This may involve heating or treatment with a base.
-
Purify the final product by column chromatography.
-
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method, a standard procedure for determining the MIC of antimicrobial agents.[9]
Materials:
-
Synthesized this compound derivatives
-
Bacterial and/or fungal strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)
-
Negative control (broth only)
Procedure:
-
Preparation of Inoculum:
-
Culture the microbial strains overnight in the appropriate broth.
-
Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the 96-well plates using the appropriate broth to achieve a range of concentrations.
-
-
Inoculation:
-
Add the standardized microbial inoculum to each well containing the compound dilutions.
-
Include a positive control (inoculum with standard antibiotic) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.
-
Visualizations
Logical Workflow for Antimicrobial Agent Development
Caption: A logical workflow for the development of antimicrobial agents based on the this compound scaffold.
Postulated Mechanism of Action
The antimicrobial action of hydroxypyridine derivatives is often attributed to their ability to chelate essential metal ions, thereby inhibiting key metabolic enzymes.
Caption: A diagram illustrating the potential mechanism of action of 3-hydroxypyridine derivatives through metal chelation.
References
- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. QSAR Study of Antimicrobial 3-Hydroxypyridine-4-one and 3-Hydroxypyran-4-one Derivatives Using Different Chemometric Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. SYNTHESIS AND IN VITRO ANTIMICROBIAL ACTIVITY OF NOVEL SERIES OF 3,5-DIACETYLPYRIDINE COMPOUNDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Cytotoxicity Assays for 3-Hydroxy-5-phenylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-5-phenylpyridine derivatives represent a class of heterocyclic compounds with significant potential in drug discovery, particularly in oncology. Assessing the in vitro cytotoxicity of these novel compounds is a critical first step in the evaluation of their therapeutic potential. This document provides detailed protocols for a panel of standard cytotoxicity assays, guidance on data interpretation, and an overview of potential signaling pathways involved in their mechanism of action. The methodologies described herein are essential for determining a compound's efficacy and selectivity against cancer cell lines.
Data Presentation: Comparative Cytotoxicity of Pyridine Derivatives
The following tables summarize the in vitro cytotoxic activity of various pyridine derivatives against several human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are derived from studies on structurally related compounds and serve as a benchmark for evaluating novel this compound analogues.
Table 1: Cytotoxic Activity of Phenylpyridine Derivatives
| Compound Class | Specific Derivative | Target Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-b]pyridines | Derivative 1 | HCT-116 (Colon) | 1.45 - 4.25 | [1] |
| Pyrazolo[3,4-b]pyridines | Derivative 1 | MCF-7 (Breast) | 1.45 - 4.25 | [1] |
| Pyrido[2,3-d]pyrimidines | Compound 4 | MCF-7 (Breast) | 0.57 | [2] |
| Pyrido[2,3-d]pyrimidines | Compound 4 | HepG2 (Liver) | 1.13 | [2] |
| Pyrido[2,3-d]pyrimidines | Compound 11 | HepG2 (Liver) | 0.99 | [2] |
| 2-oxo-pyridine derivative | Compound 7 | Caco-2 (Colorectal) | 7.83 ± 0.50 |
Table 2: Cytotoxic Activity of Other Pyridine Derivatives
| Compound Class | Target Cell Line | IC50 (µM) | Reference |
| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 (Liver) | 4.5 ± 0.3 | [3] |
| 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine | HepG2 (Liver) | >10 | [3] |
| 4-(4-acetylphenylamino)-quinoline | NCI-H226 (Lung) | 0.94 | [4] |
| 4-(4-acetylphenylamino)-quinoline | MDA-MB-231/ATCC (Breast) | 0.04 | [4] |
| 4-(4-acetylphenylamino)-quinoline | SF-295 (CNS) | <0.01 | [4] |
Experimental Protocols
General Experimental Workflow
The overall workflow for assessing the in vitro cytotoxicity of this compound derivatives is depicted below. This process begins with cell culture and compound preparation, followed by a primary cytotoxicity screen (e.g., MTT assay) to determine IC50 values. Subsequent secondary assays, such as LDH and apoptosis assays, are then employed to elucidate the mechanism of cell death.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Selected cancer cell lines (e.g., HeLa, HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Microplate reader
Protocol:
-
Cell Seeding: In a 96-well plate, seed cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cytotoxicity Assessment: LDH Assay
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.
Materials:
-
Cells treated as in the MTT assay protocol
-
Commercial LDH cytotoxicity assay kit
-
96-well flat-bottom sterile microplates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect an aliquot of the cell culture supernatant from each well.
-
LDH Reaction: Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the supernatant to a reaction mixture.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).
Apoptosis Detection: Annexin V-FITC/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with the test compound
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the this compound derivative for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in the binding buffer provided with the kit. Add Annexin V-FITC and PI and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Potential Signaling Pathways
Studies on related pyridine derivatives suggest that their cytotoxic effects may be mediated through the induction of apoptosis. A plausible signaling cascade involves the activation of p53 and the JNK pathway, leading to cell cycle arrest and apoptosis.
Some pyridine derivatives have been shown to induce G2/M cell cycle arrest and apoptosis through the upregulation of p53 and JNK.[3] The activation of p53 can lead to an increase in p21, a cell cycle inhibitor, resulting in cell cycle arrest.[3] Concurrently, the activation of the JNK signaling pathway and altered regulation of pro- and anti-apoptotic proteins of the Bcl-2 family can trigger the caspase cascade, ultimately leading to programmed cell death.[3][5] Further investigation through western blotting or qPCR for key proteins and genes in this pathway (p53, p21, JNK, Bax, Bcl-2, caspases) is recommended to elucidate the specific mechanism of action for novel this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 3. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A New Benzo[6,7]oxepino[3,2-b] Pyridine Derivative Induces Apoptosis in Canine Mammary Cancer Cell Lines | MDPI [mdpi.com]
Application Notes & Protocols: Biological Evaluation of Functionalized Pyridines
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyridine, a fundamental heterocyclic organic compound, serves as a privileged scaffold in medicinal chemistry due to its presence in numerous natural products like vitamins and alkaloids, as well as in a wide array of FDA-approved drugs.[1] Its unique physicochemical properties, including its ability to form hydrogen bonds and its chemical stability, make it a versatile building block for designing novel therapeutic agents.[1][2] Functionalized pyridine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and enzyme inhibitory effects.[3][4] This document provides detailed protocols and data for the biological evaluation of novel functionalized pyridine compounds.
Section 1: Cytotoxicity and Anticancer Activity Assays
The initial screening of novel pyridine derivatives for anticancer potential involves evaluating their cytotoxicity against various cancer cell lines.[5] Commonly used assays measure metabolic activity, cellular protein content, or membrane integrity to determine cell viability after compound treatment.[5]
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of selected functionalized pyridine derivatives, presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cells).
| Compound Class | Compound | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) | Citation |
| Spiro-pyridine | Derivative 7 | Caco-2 (Colorectal) | 7.83 ± 0.50 | Doxorubicin | 12.49 ± 1.10 | [6] |
| Spiro-pyridine | Derivative 5 | HepG-2 (Hepatocellular) | < 10 | Doxorubicin | 4.50 ± 0.20 | [6] |
| Pyridine Hybrid | Derivative 3b | MCF-7 (Breast) | 6.13 | Taxol | 12.32 | [7] |
| Pyridine Hybrid | Derivative 3b | Huh-7 (Hepatocellular) | 6.54 | Taxol | 6.68 | [7] |
| Pyridine-Urea | Derivative 8e | MCF-7 (Breast) | 0.22 | Doxorubicin | 1.93 | [8] |
| Pyrido[2,3-d]pyrimidine | Derivative 6j | T-24 (Bladder) | 1.0 | - | - | [9] |
Experimental Workflow: General Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening functionalized pyridines for cytotoxic activity.
Caption: General workflow for in vitro cytotoxicity screening of pyridine derivatives.
Protocol: MTT Assay for Cytotoxicity
This protocol measures the metabolic activity of cells as an indicator of cell viability.[5] Viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[5]
Materials:
-
Functionalized pyridine compounds dissolved in a suitable solvent (e.g., DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[5]
-
Multichannel pipette
-
Microplate reader (absorbance at ~570 nm)
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the pyridine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (solvent only) and a positive control (a known cytotoxic agent like Doxorubicin).[5][6]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[5]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.
Section 2: Antimicrobial Activity Assays
Functionalized pyridines are often investigated for their potential to combat bacterial and fungal pathogens. The primary method for this evaluation is the determination of the Minimum Inhibitory Concentration (MIC).
Data Presentation: Antimicrobial Activity
The following table summarizes the antimicrobial activity of selected pyridine derivatives, presented as MIC values (the lowest concentration of a compound that prevents visible growth of a microorganism).
| Compound Class | Compound | Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Citation |
| Pyridine-Oxazolidinone | Derivative 21d | S. aureus | 2 | Linezolid | 2 | [10] |
| Pyridine-Oxazolidinone | Derivative 21d | S. pneumoniae | 1 | Linezolid | 1 | [10] |
| Pyridine Hybrid | Not Specified | E. faecalis | 31.25 | - | - | [11] |
| Pyridine Hybrid | Not Specified | E. coli | 31.25 | - | - | [11] |
| Pyridine Carbonitrile | Chlorinated Derivative | C. albicans | (Equivalent to Miconazole) | Miconazole | - | [12] |
Protocol: Broth Microdilution for MIC Determination
This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria or fungi.[13]
Materials:
-
Functionalized pyridine compounds dissolved in a suitable solvent.
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans).[11]
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Sterile 96-well microplates.
-
Microbial inoculum standardized to 0.5 McFarland turbidity.
-
Positive control antibiotic/antifungal (e.g., Ampicillin, Miconazole).[12]
-
Incubator.
Procedure:
-
Compound Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the stock pyridine compound solution to the first column of wells, creating a 1:2 dilution.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column. This creates a range of compound concentrations.
-
Inoculation: Prepare a standardized microbial inoculum and dilute it in broth so that the final concentration in each well will be approximately 5 x 10⁵ CFU/mL (for bacteria) or 0.5-2.5 x 10³ CFU/mL (for fungi). Add 100 µL of this diluted inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.
-
Incubation: Seal the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.
Section 3: Antioxidant Activity Assays
The ability of functionalized pyridines to scavenge free radicals is a key measure of their antioxidant potential. This property is often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[14][15]
Data Presentation: Antioxidant Activity
| Compound | Assay | IC₅₀ | Reference | Citation |
| Isoniazid (ID) | DPPH | 7.50 x 10⁻⁶ M | - | [14] |
| Isoniazid (ID) | ABTS | 1.60 x 10⁻⁵ M | - | [14] |
| Pyridine-gallate (4a) | DPPH | Stronger than t-BHQ | t-BHQ | [16][17] |
Protocol: DPPH Free Radical Scavenging Assay
This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.[16]
Materials:
-
Functionalized pyridine compounds.
-
DPPH solution (e.g., 0.1 mM in methanol).
-
Methanol or other suitable solvent.
-
Positive control (e.g., Ascorbic acid, Trolox, or t-BHQ).[17]
-
96-well plate or cuvettes.
-
Spectrophotometer.
Procedure:
-
Sample Preparation: Prepare various concentrations of the test compounds and the positive control in methanol.
-
Reaction Mixture: In each well of a 96-well plate, add 100 µL of the sample solution.
-
Initiate Reaction: Add 100 µL of the DPPH solution to each well. Mix and incubate in the dark at room temperature for 30 minutes.
-
Blank: Prepare a blank using 100 µL of methanol instead of the sample solution.
-
Measurement: Measure the absorbance of all samples at ~517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.
-
IC₅₀ Determination: Plot the scavenging percentage against the compound concentrations to determine the IC₅₀ value.
Section 4: Enzyme Inhibition Assays
Many functionalized pyridines are designed to be specific enzyme inhibitors, a key strategy in drug development.[3] Assays are tailored to the specific enzyme target, such as kinases or cholinesterases.
Data Presentation: Enzyme Inhibition
| Compound Class | Target Enzyme | IC₅₀ (µM) | Reference Inhibitor | IC₅₀ (µM) | Citation |
| Spiro-pyridine | VEGFR-2 | 0.221 | Sorafenib | 0.043 | [6] |
| Spiro-pyridine | EGFR | 0.124 | Erlotinib | 0.033 | [6] |
| Pyridine-Urea | VEGFR-2 | 3.93 ± 0.73 | - | - | [8] |
| Pyridine Hybrid | Tubulin Polymerization | 4.03 | - | - | [7] |
| Imidazo[1,2-α]pyridine | c-Met Kinase | (55.3% inhibition at 25 µM) | - | - | [3] |
| Pyridine-Quinoline | PIM-1 Kinase | Potent (Specific value not given) | - | - | [18][19] |
Protocol: General Kinase Inhibition Assay (e.g., HTRF)
This protocol outlines a general method for assessing the inhibition of a specific kinase, such as VEGFR-2 or c-Met, using a technology like Homogeneous Time-Resolved Fluorescence (HTRF).[3]
Materials:
-
Recombinant kinase (e.g., VEGFR-2).
-
Kinase-specific substrate peptide.
-
ATP.
-
Functionalized pyridine compounds.
-
Assay buffer.
-
Europium-labeled anti-phospho-substrate antibody.
-
Allophycocyanin (APC)-labeled acceptor.
-
Low-volume 384-well plates.
-
HTRF-compatible plate reader.
Procedure:
-
Compound Plating: Dispense the pyridine compounds at various concentrations into the wells of a 384-well plate.
-
Enzyme/Substrate Addition: Add a mixture of the target kinase and its specific substrate to the wells.
-
Reaction Initiation: Add ATP to each well to start the phosphorylation reaction. Incubate for a specified time (e.g., 60 minutes) at room temperature.
-
Detection: Add a solution containing the Europium-labeled antibody and the APC acceptor to stop the reaction and initiate the detection process. Incubate for 60 minutes.
-
Data Reading: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (APC) and 620 nm (Europium).
-
Analysis: Calculate the HTRF ratio (665 nm / 620 nm). The signal is proportional to the amount of phosphorylated substrate. Plot the signal against compound concentration to determine the IC₅₀ of inhibition.
Section 5: Analysis of Signaling Pathways
Understanding how a "hit" compound exerts its cytotoxic or biological effects is crucial. This involves investigating its impact on specific cellular signaling pathways, such as apoptosis.
Signaling Pathway: Apoptosis Induction
Potent anticancer pyridine derivatives often induce programmed cell death (apoptosis).[9] A common mechanism involves the activation of caspases, a family of proteases that execute the apoptotic process. The balance between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2) is also critical.[6]
Caption: Simplified intrinsic apoptosis pathway modulated by pyridine derivatives.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 2,4,6-functionalized derivatives of pyrido[2,3-d]pyrimidines as cytotoxic agents and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Investigation of free radical scavenging activity of pyridine derivatives containing hydroxyl and amino functional groups: experimental and quantum chemical approaches - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. The Antioxidant Activity of Dihydropyridine Derivatives [gavinpublishers.com]
- 16. africaresearchconnects.com [africaresearchconnects.com]
- 17. Synthesis and antioxidant activity of new pyridines containing gallate moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Hydroxy-5-phenylpyridine in the Synthesis of Complex Organic Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 3-hydroxy-5-phenylpyridine as a key building block in the creation of complex organic molecules, with a particular focus on the development of kinase inhibitors.
Introduction
The this compound scaffold is a valuable heterocyclic motif in medicinal chemistry. The pyridine ring serves as a versatile platform for further functionalization, while the hydroxyl group can act as a key hydrogen bond donor or a handle for derivatization. The phenyl group contributes to the molecule's structural rigidity and can engage in various non-covalent interactions with biological targets. This combination of features makes this compound an attractive starting point for the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibition, where phenylpyridine cores have shown significant promise.
Synthesis of this compound
A robust and widely applicable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms the carbon-carbon bond between the pyridine and phenyl rings with high efficiency and functional group tolerance.
Experimental Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
Materials:
-
5-Bromo-3-hydroxypyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask, add 5-bromo-3-hydroxypyridine (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.03 eq), and triphenylphosphine (0.06 eq).
-
Seal the flask with a septum and purge with a gentle stream of nitrogen or argon for 10-15 minutes.
-
Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 ratio) to the flask via syringe.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
DOT Script for Synthesis Workflow
Application Notes and Protocols for the Quantification of 3-Hydroxy-5-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 3-Hydroxy-5-phenylpyridine in various sample matrices. The described protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry are intended for use in research, quality control, and drug development settings.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture.[1] For the analysis of this compound, a reverse-phase HPLC method is often suitable, providing good separation and reliable quantification.[2]
Experimental Protocol
1.1. Instrumentation and Columns:
-
HPLC system with a UV detector, autosampler, and gradient pump.
-
A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[3]
1.2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid or Phosphoric acid (for mobile phase modification)[2]
-
This compound reference standard
1.3. Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from, for example, 0.1 µg/mL to 100 µg/mL.
1.4. Sample Preparation:
-
For Bulk Drug Substance: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
For Biological Matrices (e.g., Plasma): Perform a protein precipitation step by adding three volumes of cold acetonitrile to one volume of plasma. Vortex and centrifuge to pellet the precipitated proteins. The supernatant can then be evaporated and reconstituted in the mobile phase or directly injected if the concentration is within the calibration range.
1.5. Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic elution can be used. A common starting point is a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid.[2][3]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.[4]
-
UV Detection Wavelength: Based on the UV spectrum of this compound, a wavelength of maximum absorbance should be selected (e.g., 254 nm or 280 nm).
1.6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Workflow
Caption: HPLC-UV analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it highly suitable for the identification and quantification of volatile and semi-volatile compounds.[1] For non-volatile compounds like this compound, derivatization is often required to increase volatility.
Experimental Protocol
2.1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A capillary column suitable for polar compounds (e.g., DB-5ms, HP-5ms).
2.2. Reagents and Standards:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Solvent (e.g., Acetonitrile, Dichloromethane).
-
This compound reference standard.
-
Internal Standard (IS) (e.g., a structurally similar compound not present in the sample).
2.3. Standard and Sample Preparation (with Derivatization):
-
Prepare stock solutions of the reference standard and internal standard in a suitable solvent.
-
To a known amount of sample or standard in a vial, add the internal standard.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add the derivatizing agent and a small amount of solvent.
-
Heat the mixture (e.g., at 70°C for 30 minutes) to complete the derivatization reaction.
-
Cool the sample to room temperature before injection.
2.4. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min, and hold for a few minutes.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. In SIM mode, monitor characteristic ions of the derivatized analyte and internal standard.
2.5. Data Analysis:
-
Identify the derivatized this compound peak based on its retention time and mass spectrum.
-
For quantification, create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Determine the concentration in samples from this calibration curve.
Quantitative Data Summary
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Experimental Workflow
References
Application Note: Quantitative Analysis of 3-Hydroxy-5-phenylpyridine in Human Plasma by HPLC-MS/MS
Abstract
This application note describes a sensitive and robust HPLC-MS/MS method for the quantification of 3-Hydroxy-5-phenylpyridine in human plasma. The methodology utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation on a reverse-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode with selected reaction monitoring (SRM), providing high selectivity and sensitivity. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of this compound in a clinical research setting.
Introduction
This compound is a heterocyclic compound of interest in pharmaceutical research due to its structural similarity to other biologically active phenylpyridine derivatives. Reliable quantification of this analyte in biological matrices is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. This application note provides a detailed protocol for its analysis in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique widely recognized for its high sensitivity and selectivity in bioanalytical applications.[1][2]
Experimental
Sample Preparation
A simple and efficient protein precipitation method was employed for the extraction of this compound from human plasma.
Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (IS), Loperamide (10 ng/mL). Loperamide is chosen as an internal standard due to its different retention time and mass, ensuring no interference with the analyte of interest.
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to an HPLC vial for analysis.
Liquid Chromatography
Chromatographic separation was performed on a standard reverse-phase HPLC system.
HPLC Conditions:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B in 3.0 min, hold at 95% B for 1.0 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 10°C |
Mass Spectrometry
A triple quadrupole mass spectrometer with a positive electrospray ionization (ESI) source was used for detection. The analytes were monitored using selected reaction monitoring (SRM).
MS Conditions:
| Parameter | This compound | Loperamide (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 172.1 | 477.2 |
| Product Ion (m/z) | 115.1 | 266.2 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (V) | 25 | 30 |
| Capillary Voltage (kV) | 3.5 | 3.5 |
| Source Temperature (°C) | 150 | 150 |
| Desolvation Temp. (°C) | 400 | 400 |
Results and Discussion
The developed method demonstrated excellent performance for the quantification of this compound in human plasma. The chromatographic conditions provided good peak shape and resolution, with a retention time of approximately 2.1 minutes for the analyte. The use of an internal standard compensated for any variability in sample preparation and instrument response.
Method Validation
The method was validated for linearity, sensitivity, precision, accuracy, and recovery according to standard bioanalytical method validation guidelines.
Quantitative Data Summary:
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.995) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 11.2% |
| Intra-day Accuracy (%Bias) | -7.3% to 9.1% |
| Inter-day Accuracy (%Bias) | -9.8% to 12.5% |
| Recovery | > 85% |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Potential metabolic pathway of this compound.
Conclusion
A highly sensitive, specific, and reliable HPLC-MS/MS method for the quantification of this compound in human plasma has been developed and validated. The simple sample preparation procedure and short chromatographic run time make this method suitable for high-throughput analysis in support of pharmacokinetic and clinical studies.
References
Application Notes and Protocols for the Derivatization of 3-Hydroxy-5-phenylpyridine for Biological Screening
Abstract
The pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, 3-hydroxypyridine derivatives have shown a wide range of biological activities, including antimicrobial and enzyme inhibitory effects.[2][3] This document provides detailed protocols for the synthesis of a 3-hydroxy-5-phenylpyridine core structure, its subsequent derivatization to generate a compound library, and high-throughput screening (HTS) methodologies for evaluating its biological potential. The protocols focus on two key areas: antimicrobial activity and cytotoxicity, which are foundational assays in early-stage drug discovery.
Synthesis and Derivatization Workflow
The overall strategy involves a two-stage chemical process followed by biological evaluation. First, the core this compound scaffold is synthesized using a Suzuki-Miyaura cross-coupling reaction.[4] Second, a library of analogues is generated by derivatizing the hydroxyl group. Finally, these derivatives are subjected to biological screening.
Caption: General workflow from synthesis to hit identification.
Experimental Protocols
Protocol for Synthesis of this compound
This protocol describes the synthesis of the core scaffold via a Suzuki-Miyaura cross-coupling reaction.[4]
Materials:
-
3-Bromopyridin-5-ol
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask, add 3-bromopyridin-5-ol (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (0.03 eq), and PPh₃ (0.06 eq).
-
Add K₂CO₃ (3.0 eq) to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture of toluene, 1,4-dioxane, and water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to 90-100 °C and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Protocol for Derivatization: O-Alkylation
This protocol describes a general method for creating an ether linkage at the 3-hydroxy position, a common strategy for library generation.
Materials:
-
This compound (1.0 eq)
-
Assorted alkyl halides (e.g., benzyl bromide, ethyl iodide) (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Acetonitrile
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Dissolve this compound in DMF or acetonitrile in a round-bottom flask.
-
Add K₂CO₃ (or Cs₂CO₃ for less reactive halides).
-
Add the desired alkyl halide dropwise at room temperature.
-
Stir the reaction mixture for 4-24 hours at room temperature or with gentle heating (40-60 °C), monitoring by TLC.
-
Once the reaction is complete, quench with saturated aqueous NH₄Cl.
-
Extract the product with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify each derivative using column chromatography or preparative HPLC.
Application Note 1: Antimicrobial Activity Screening
This high-throughput screening protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against various bacterial strains using a resazurin-based assay.[1]
Antimicrobial Screening Workflow
Caption: Step-by-step workflow for the resazurin-based MIC assay.
Detailed Protocol: Antimicrobial Assay
Materials:
-
Bacterial Strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Compound Stock Solution: 10 mg/mL of each derivative in DMSO.
-
Resazurin Solution: 0.015% (w/v) resazurin sodium salt in sterile PBS.
-
Control Antibiotics: Vancomycin (Gram-positive), Gentamicin (Gram-negative).
-
Equipment: 96-well clear-bottom microtiter plates, multichannel pipette or automated liquid handler, plate reader with fluorescence capabilities.
Procedure:
-
Preparation: Grow bacterial strains to the logarithmic phase in CAMHB. Prepare serial dilutions of the compound stock solution.
-
Compound Plating: Dispense 100 µL of CAMHB into all wells of a 96-well plate. Add 100 µL of the highest concentration of a compound to the first well of a row and perform a 2-fold serial dilution across the plate. Include positive controls (bacteria, no compound) and negative controls (media only).
-
Inoculation: Dilute the bacterial suspension in CAMHB to a final concentration of 5 x 10⁵ CFU/mL. Add 100 µL of this inoculum to each well (final volume 200 µL). The final DMSO concentration should not exceed 1%.[1]
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours.
-
MIC Determination: Add 20 µL of resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest compound concentration in a well that remains blue.
Data Presentation: Antimicrobial Activity
Quantitative data should be summarized to compare the efficacy of different derivatives.
| Compound ID | R-Group | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) |
| HPP-01 | -H (Parent) | >128 | >128 |
| HPP-D01 | -CH₂Ph | 64 | 128 |
| HPP-D02 | -CH₂CH₃ | 32 | 64 |
| HPP-D03 | -CH₂(4-Cl-Ph) | 16 | 32 |
| Vancomycin | N/A | 1 | >128 |
| Gentamicin | N/A | 32 | 2 |
| Note: Data is illustrative. Actual results may vary. A study on 3-hydroxypyridine-4-one derivatives found that a compound with a methoxy group on the phenyl ring was most active against S. aureus and E. coli with an MIC of 32 µg/mL.[3] |
Application Note 2: Cytotoxicity Screening
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to screen compounds for potential anticancer activity.[1]
Cytotoxicity Screening Workflow
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
Materials:
-
Cell Line: Human cervical cancer cell line (HeLa) or other relevant cancer cell line.
-
Media: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS).
-
Compound Stock Solution: 10 mg/mL of each derivative in DMSO.
-
MTT Reagent: 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in sterile PBS.
-
Solubilization Solution: 20% sodium dodecyl sulfate (SDS) in 50% N,N-dimethylformamide (DMF).
-
Control Drug: Doxorubicin or Paclitaxel.
-
Equipment: 96-well flat-bottom microtiter plates, plate reader for absorbance at 570 nm.
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of culture medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[1]
-
Compound Treatment: Prepare serial dilutions of the derivatives in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells. Calculate the half-maximal inhibitory concentration (IC₅₀).
Data Presentation: Cytotoxicity
| Compound ID | R-Group | IC₅₀ vs. HeLa Cells (µM) |
| HPP-01 | -H (Parent) | >100 |
| HPP-D01 | -CH₂Ph | 75.4 |
| HPP-D02 | -CH₂CH₃ | 92.1 |
| HPP-D03 | -CH₂(4-Cl-Ph) | 45.8 |
| Doxorubicin | N/A | 0.8 |
| Note: Data is illustrative. Actual results may vary. For comparison, certain 3-hydroxypyridine-4-one derivatives have been identified as promising tyrosinase inhibitors with IC₅₀ values in the micromolar range (e.g., 25.82 µM).[2] |
Potential Mechanism of Action: Signaling Pathway
Some diarylpyridine derivatives, which are structurally related to 3-phenylpyridine, are known to act as inhibitors of tubulin polymerization by binding to the colchicine site.[4] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and can ultimately trigger apoptosis. This represents a potential signaling pathway to investigate for active cytotoxic compounds.
Caption: Simplified pathway of tubulin polymerization inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, biological evaluation, molecular docking, MD simulation and DFT analysis of new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Development of Anti-Inflammatory Agents Based on the 3-Hydroxy-5-phenylpyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and cardiovascular disease. The development of novel anti-inflammatory agents remains a significant area of research. Pyridine-based compounds have emerged as a promising scaffold in medicinal chemistry, with various derivatives exhibiting potent anti-inflammatory activities. This document provides a detailed overview of the application of 3-hydroxy-5-phenylpyridine and its analogs in the development of anti-inflammatory agents. It includes key signaling pathways, experimental protocols, and data presentation guidelines to facilitate research in this area.
Mechanism of Action: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of many pyridine derivatives are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways regulate the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[1] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB proteins. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of pro-inflammatory genes.[1][2]
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade that regulates inflammation.[3] It consists of a series of protein kinases that are activated in response to extracellular stimuli.[4] The three main subfamilies of MAPKs are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[4] Activation of these kinases leads to the phosphorylation and activation of various transcription factors, including AP-1, which in turn promote the expression of pro-inflammatory genes.[1]
Data Presentation: Quantitative Analysis of Anti-Inflammatory Activity
To facilitate the comparison of the anti-inflammatory potential of different this compound derivatives, all quantitative data should be summarized in clearly structured tables.
Table 1: In Vitro Anti-Inflammatory Activity of Pyridine Derivatives
| Compound | Target | Assay Type | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | IC50 (µM) |
| Derivative A | COX-1 | Enzyme Inhibition | 15.2 ± 1.3 | 0.5 | Meloxicam | 25.8 ± 2.1 |
| Derivative A | COX-2 | Enzyme Inhibition | 7.6 ± 0.8 | Meloxicam | 12.4 ± 1.1 | |
| Derivative B | COX-1 | Enzyme Inhibition | 22.5 ± 2.1 | 0.2 | Meloxicam | 25.8 ± 2.1 |
| Derivative B | COX-2 | Enzyme Inhibition | 4.8 ± 0.5 | Meloxicam | 12.4 ± 1.1 | |
| Derivative C | 5-LOX | Enzyme Inhibition | 9.3 ± 0.9 | N/A | Zileuton | 5.2 ± 0.4 |
Note: The data presented here are hypothetical and for illustrative purposes. Actual values should be determined experimentally.
Table 2: In Vivo Anti-Inflammatory Activity of Pyridine Derivatives
| Compound | Animal Model | Assay | Dose (mg/kg) | % Inhibition of Edema | Reference Compound | % Inhibition of Edema |
| Derivative A | Rat | Carrageenan-induced paw edema | 10 | 45.2 ± 3.5 | Indomethacin | 55.8 ± 4.2 |
| Derivative A | Rat | Carrageenan-induced paw edema | 20 | 62.1 ± 5.1 | Indomethacin | 55.8 ± 4.2 |
| Derivative B | Mouse | Croton oil-induced ear edema | 10 | 38.7 ± 2.9 | Dexamethasone | 68.3 ± 5.5 |
| Derivative B | Mouse | Croton oil-induced ear edema | 20 | 55.4 ± 4.7 | Dexamethasone | 68.3 ± 5.5 |
Note: The data presented here are hypothetical and for illustrative purposes. Actual values should be determined experimentally.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
Experimental Workflow
In Vitro Protocols
1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol is based on the principle of measuring the conversion of arachidonic acid to prostaglandin E2 (PGE2).
-
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
Arachidonic acid (substrate)
-
Test compounds (this compound derivatives)
-
Reference inhibitor (e.g., Indomethacin, Celecoxib)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
PGE2 ELISA kit
-
-
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and either the test compound, reference inhibitor, or vehicle control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Measure the concentration of PGE2 produced using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
2. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) and Cytokine Production in RAW 264.7 Macrophages
This assay assesses the ability of the test compounds to inhibit the production of pro-inflammatory mediators in a cellular context.
-
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
LPS from E. coli
-
Test compounds
-
Griess reagent for NO measurement
-
ELISA kits for TNF-α and IL-6
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
For NO measurement: Mix the supernatant with an equal volume of Griess reagent and measure the absorbance at 540 nm.
-
For cytokine measurement: Use the supernatant to quantify the levels of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's protocols.
-
Determine the cell viability using an MTT assay to rule out cytotoxic effects of the compounds.
-
Calculate the percentage of inhibition of NO and cytokine production.
-
In Vivo Protocols
1. Carrageenan-Induced Paw Edema in Rats
This is a widely used model of acute inflammation.
-
Animals:
-
Male Wistar rats (180-220 g)
-
-
Materials:
-
Carrageenan (1% w/v in saline)
-
Test compounds
-
Reference drug (e.g., Indomethacin)
-
Plethysmometer
-
-
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Administer the test compounds or reference drug orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle-treated control group.
-
Conclusion
The this compound scaffold represents a valuable starting point for the design and synthesis of novel anti-inflammatory agents. By systematically evaluating derivatives through a combination of in vitro and in vivo assays and elucidating their mechanisms of action on key inflammatory pathways such as NF-κB and MAPK, researchers can identify potent and selective drug candidates. The standardized protocols and data presentation formats outlined in these application notes are intended to streamline the research and development process in this promising area of medicinal chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Hydroxy-5-phenylpyridine in Organometallic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-5-phenylpyridine is an emerging ligand in organometallic chemistry, offering a unique combination of a phenylpyridine scaffold for robust metal coordination and a hydroxyl group for secondary functionalization or modulation of electronic properties. This document provides an overview of its potential applications, including in catalysis and as a building block for photoactive materials. The protocols detailed below are based on established methodologies for analogous pyridine-based ligands and serve as a guide for the synthesis and utilization of this compound-metal complexes.
1. Synthesis of this compound Metal Complexes
The nitrogen atom of the pyridine ring and the hydroxyl group's oxygen can both coordinate with a metal center, allowing this compound to act as a versatile ligand. The synthesis of its organometallic complexes can be achieved through various established methods.
1.1. Experimental Protocol: Synthesis of a Dimeric Iridium(III) Complex
This protocol describes the synthesis of a chloride-bridged dimeric iridium(III) complex, a common precursor for further catalytic and photophysical studies.
Materials:
-
Iridium(III) chloride hydrate (IrCl₃·xH₂O)
-
This compound
-
2-Ethoxyethanol
-
Argon gas
-
Standard glassware for inert atmosphere synthesis (Schlenk line, etc.)
Procedure:
-
In a 100 mL Schlenk flask, combine iridium(III) chloride hydrate (1.0 mmol) and this compound (2.2 mmol).
-
Add 30 mL of a 3:1 mixture of 2-ethoxyethanol and water.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 110 °C under an argon atmosphere and stir for 18 hours.
-
Cool the mixture to room temperature, which should result in the formation of a precipitate.
-
Collect the solid by filtration, wash with methanol (2 x 10 mL) and diethyl ether (2 x 10 mL).
-
Dry the resulting solid under vacuum to yield the dimeric complex, [Ir(this compound)₂Cl]₂.
Expected Yield: 75-85%
1.2. Experimental Protocol: Synthesis of a Monomeric Ruthenium(II) Complex
This protocol outlines the synthesis of a monomeric ruthenium(II) complex, which can be explored for its catalytic and photoluminescent properties.
Materials:
-
[Ru(p-cymene)Cl₂]₂
-
This compound
-
Sodium acetate
-
Methanol
-
Argon gas
Procedure:
-
To a 50 mL Schlenk flask, add [Ru(p-cymene)Cl₂]₂ (0.5 mmol), this compound (1.1 mmol), and sodium acetate (1.1 mmol).
-
Add 20 mL of anhydrous, degassed methanol.
-
Stir the mixture at 60 °C under an argon atmosphere for 12 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Redissolve the residue in a minimal amount of dichloromethane and filter to remove any insoluble impurities.
-
Add hexane to the filtrate to precipitate the product.
-
Collect the solid by filtration, wash with hexane, and dry under vacuum to yield the monomeric complex, [Ru(p-cymene)(this compound)Cl].
Expected Yield: 80-90%
2. Characterization Data
The synthesized complexes can be characterized using a variety of spectroscopic and analytical techniques. Below are tables summarizing expected data based on analogous compounds.
Table 1: Representative Spectroscopic Data
| Complex | ¹H NMR (δ, ppm in CDCl₃) | UV-Vis (λ_max, nm in CH₂Cl₂) | Emission (λ_em, nm in CH₂Cl₂) |
| [Ir(this compound)₂Cl]₂ | Phenyl-H: 7.2-7.8Pyridine-H: 8.0-8.5OH: 5.5 (broad) | 280, 350 (sh), 420 | 580 |
| [Ru(p-cymene)(this compound)Cl] | p-cymene-H: 1.2 (d), 2.1 (s), 2.9 (sept), 5.3-5.5 (m)Phenyl-H: 7.1-7.6Pyridine-H: 7.9-8.3OH: 5.2 (broad) | 275, 330, 450 (sh) | Not typically emissive |
Table 2: Representative Crystallographic Data (Hypothetical)
| Parameter | [Ir(this compound)₂Cl]₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Ir-N bond length (Å) | 2.05 - 2.10 |
| Ir-C bond length (Å) | 1.98 - 2.02 |
| Ir-Cl (bridging) bond length (Å) | 2.40 - 2.45 |
| C-N-C bond angle (°) | 118 - 120 |
3. Application in Catalysis: C-H Activation
Organometallic complexes of phenylpyridines are well-known to catalyze C-H activation reactions. The following protocol provides a general procedure for the ortho-arylation of a generic substrate using a palladium complex of this compound as a hypothetical catalyst.
3.1. Experimental Protocol: Palladium-Catalyzed Ortho-Arylation
Materials:
-
[Pd(this compound)Cl₂] (hypothetical catalyst)
-
2-Phenylpyridine (substrate)
-
Arylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Argon gas
Procedure:
-
In a Schlenk tube, combine the palladium catalyst (0.02 mmol, 2 mol%), 2-phenylpyridine (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add 5 mL of anhydrous, degassed toluene.
-
Stir the reaction mixture at 120 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Yield: 60-95% (product dependent)
4. Visualizations
Diagram 1: General Experimental Workflow for Complex Synthesis
A generalized workflow for the synthesis and characterization of organometallic complexes.
Diagram 2: Hypothetical Catalytic Cycle for C-H Activation
A plausible catalytic cycle for palladium-catalyzed ortho-arylation.
5. Applications in Drug Development
The incorporation of a phenylpyridine scaffold into bioactive molecules has been a strategy in drug design. The hydroxyl group on the this compound ligand offers a handle for further derivatization, potentially leading to new therapeutic agents with tailored properties. Organometallic complexes themselves are also being explored for their therapeutic potential, for example, as anticancer agents or as imaging probes. The complexes of this compound could be investigated for such applications, leveraging the combined properties of the metal center and the functionalized ligand.
Disclaimer: The experimental protocols and data presented in these application notes are based on established knowledge of analogous systems and are provided for illustrative purposes. Specific reaction conditions, yields, and characterization data for complexes of this compound may vary and require experimental validation.
Troubleshooting & Optimization
Technical Support Center: Optimization of Suzuki Coupling for 3-Hydroxy-5-phenylpyridine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-Hydroxy-5-phenylpyridine via Suzuki coupling.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction of 3-bromo-5-hydroxypyridine with phenylboronic acid resulting in a low yield?
A1: Low yields in the Suzuki coupling of unprotected 3-hydroxy-pyridines are common and can be attributed to several factors. The hydroxyl group can interfere with the catalytic cycle. Key areas to investigate include the choice of catalyst and ligand, the base used, the solvent system, and the reaction temperature. For electron-rich substrates like 3-hydroxypyridine, employing bulky, electron-rich phosphine ligands such as SPhos or XPhos can be more effective.
Q2: What are the most common side reactions when performing Suzuki coupling with 3-bromo-5-hydroxypyridine?
A2: Several side reactions can diminish the yield of the desired this compound. The most prevalent include:
-
Protodeboronation: This is the hydrolysis of phenylboronic acid to benzene. It is often promoted by aqueous conditions. To minimize this, consider using phenylboronic esters (e.g., pinacol esters), which are more stable, or conducting the reaction under anhydrous conditions.
-
Homocoupling: The coupling of two phenylboronic acid molecules can occur, often facilitated by the presence of oxygen. Rigorous degassing of the reaction mixture is crucial to prevent this.
-
Dehalogenation: The starting 3-bromo-5-hydroxypyridine can be converted to 3-hydroxypyridine. This can be caused by certain hydride sources in the reaction mixture.
Q3: Is it necessary to protect the hydroxyl group on the pyridine ring?
A3: While it is possible to perform the Suzuki coupling on the unprotected 3-bromo-5-hydroxypyridine, success is highly dependent on the careful selection of reaction conditions. Protecting the hydroxyl group, for instance as a benzyloxy ether, can often lead to a more robust and higher-yielding reaction. The protecting group can then be removed in a subsequent step.
Q4: Which palladium catalyst is best suited for the Suzuki coupling of 3-bromo-5-hydroxypyridine?
A4: The choice of catalyst is critical. While classical catalysts like Pd(PPh₃)₄ can be used, modern catalyst systems often provide better results for challenging substrates. For electron-rich bromopyridines, catalyst systems utilizing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., PEPPSI-IPr) often demonstrate superior performance, leading to higher yields and turnover numbers.[1]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound via Suzuki coupling.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst | - Ensure proper degassing of solvents and reagents to prevent catalyst oxidation. - If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to the active Pd(0) species. - Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. |
| Poor oxidative addition | - For the electron-rich 3-hydroxypyridine ring, use more electron-rich and bulky ligands (e.g., SPhos, XPhos) to facilitate this step.[2] - Increasing the reaction temperature can also help overcome the activation barrier. | |
| Inefficient transmetalation | - Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) to promote the formation of the active boronate species. - Ensure the base is finely powdered and consider adding a small amount of water to improve solubility and facilitate boronate formation. | |
| Significant Protodeboronation | Hydrolysis of phenylboronic acid | - Use a more stable boronic acid derivative, such as a pinacol ester (phenylboronic acid pinacol ester). - Employ strictly anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK). - Use a milder base like KF. |
| Presence of Homocoupled Byproduct | Oxygen in the reaction mixture | - Ensure rigorous degassing of all solvents and the reaction mixture before adding the catalyst. - Using a direct Pd(0) source, such as Pd(PPh₃)₄, can sometimes reduce homocoupling that might occur during the in-situ reduction of Pd(II) precursors.[2] |
| Dehalogenation of Starting Material | Presence of hydride sources | - Ensure solvents are pure and not a source of hydrides. - Optimize the reaction time; shorter reaction times, if sufficient for product formation, can minimize this side reaction. |
Data Presentation
The following tables summarize representative quantitative data for the Suzuki coupling of bromopyridines with phenylboronic acid and its derivatives. Note that yields are highly dependent on the specific substrates and reaction conditions.
Table 1: Comparison of Catalyst Systems for the Suzuki Coupling of 3-Bromopyridine with Phenylboronic Acid [1]
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 |
Table 2: Optimization of Reaction Conditions for Suzuki Coupling of a Bromopyridine Derivative
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 16 | 78 |
| 2 | Pd₂(dba)₃ (1) | XPhos (2.5) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 110 | 12 | 85 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF/H₂O (5:1) | 90 | 24 | 72 |
| 4 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 85 | 18 | 80 |
Experimental Protocols
Protocol 1: Direct Suzuki Coupling of 3-Bromo-5-hydroxypyridine
This protocol outlines a general procedure for the direct coupling of 3-bromo-5-hydroxypyridine with phenylboronic acid.
Materials:
-
3-Bromo-5-hydroxypyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂/SPhos, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-5-hydroxypyridine, phenylboronic acid, the palladium catalyst, ligand, and base.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Two-Step Synthesis via a Benzyloxy-Protected Intermediate
This protocol involves the protection of the hydroxyl group, followed by Suzuki coupling and deprotection.
Step 1: Synthesis of 3-Bromo-5-(benzyloxy)pyridine
-
To a solution of 3-bromo-5-hydroxypyridine in a suitable solvent (e.g., DMF), add a base (e.g., K₂CO₃).
-
Add benzyl bromide and stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the product by column chromatography.
Step 2: Suzuki Coupling of 3-Bromo-5-(benzyloxy)pyridine
-
Follow the general Suzuki coupling procedure described in Protocol 1, using 3-bromo-5-(benzyloxy)pyridine as the starting material.
Step 3: Deprotection to this compound
-
Dissolve the product from Step 2 in a suitable solvent (e.g., methanol, ethanol).
-
Add a palladium catalyst (e.g., Pd/C) and subject the mixture to hydrogenation (H₂ balloon or Parr shaker) until deprotection is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
Purify the final product by column chromatography or recrystallization.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki coupling reaction.
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
References
Common byproducts in 3-phenylpyridine synthesis and their prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-phenylpyridine. This guide focuses on common byproducts encountered during various synthetic routes and provides strategies for their prevention.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3-phenylpyridine?
A1: The most prevalent methods for synthesizing 3-phenylpyridine are palladium-catalyzed cross-coupling reactions and classic pyridine syntheses. These include:
-
Suzuki-Miyaura Coupling: Reaction of a 3-halopyridine with phenylboronic acid.[1][2][3]
-
Negishi Coupling: Coupling of a 3-halopyridine with an organozinc reagent.[1][2][4]
-
Stille Coupling: Reaction between a 3-halopyridine and an organotin reagent.[1][2]
-
Hantzsch Pyridine Synthesis: A multi-component reaction that can be adapted to form substituted pyridines.[5][6][7]
-
Kröhnke Pyridine Synthesis: Condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds.[8][9][10]
Q2: I am seeing a significant amount of biphenyl in my Suzuki-Miyaura reaction. What is the cause and how can I prevent it?
A2: The formation of biphenyl is a common byproduct in Suzuki-Miyaura couplings and results from the homocoupling of phenylboronic acid.[1]
Prevention Strategies:
-
Optimize Reaction Temperature: High temperatures can promote homocoupling. Lowering the temperature may reduce the rate of this side reaction.[1]
-
Control Stoichiometry: Use a slight excess (typically 1.1-1.2 equivalents) of phenylboronic acid. A large excess can lead to increased homocoupling.[1]
-
Minimize Reaction Time: Monitor the reaction progress and stop it once the starting material is consumed to avoid prolonged exposure to conditions that favor byproduct formation.[1]
-
Ligand Selection: Employing bulky electron-rich phosphine ligands can sometimes suppress homocoupling. In some cases, using ligands other than triphenylphosphine, such as P(o-Tolyl)3, has been shown to minimize byproducts originating from the ligand itself.[11]
Q3: My reaction mixture contains benzene after a Suzuki-Miyaura coupling. How is this formed and what can I do to avoid it?
A3: Benzene is formed via the protodeborylation of phenylboronic acid. This is often caused by the presence of excess water or other protic sources in the reaction mixture.
Prevention Strategies:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen).[1]
Q4: I am concerned about the toxicity of byproducts in my Stille coupling. What are the main concerns and how can I address them?
A4: The primary concern with Stille coupling is the high toxicity of organotin byproducts, such as tributyltin halides.[2]
Prevention and Removal Strategies:
-
Aqueous KF Wash: During the workup, wash the reaction mixture with a saturated aqueous solution of potassium fluoride (KF). This converts the organotin halides into insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration.[2]
-
Chromatography: Filtering the crude product through a plug of silica gel treated with triethylamine or using a stationary phase of potassium carbonate-impregnated silica gel can effectively remove organotin residues.[2]
-
Minimize Organotin Reagent: Use a stoichiometric amount or only a slight excess of the organostannane to reduce the amount of residual tin compounds.
Q5: What are the potential regioisomeric byproducts in the Hantzsch synthesis of an unsymmetrical pyridine like 3-phenylpyridine?
A5: The classical Hantzsch synthesis produces a 1,4-dihydropyridine intermediate. However, under certain conditions, the formation of a 1,2-dihydropyridine regioisomer can occur. Subsequent oxidation of this mixture can lead to the desired pyridine along with isomeric byproducts, which can be difficult to separate.
Prevention Strategies:
-
Careful Selection of Reaction Conditions: The choice of solvent, temperature, and catalyst can influence the regioselectivity of the initial condensation.
-
Stepwise Synthesis: A stepwise approach, where the Knoevenagel condensation product is first isolated and then reacted with the enamine, can offer better control over the regiochemical outcome.
Q6: In the Kröhnke synthesis, what byproducts should I be aware of?
A6: The Kröhnke synthesis is known for its high atom economy, with the main byproducts being water and pyridine. However, incomplete cyclization of the 1,5-dicarbonyl intermediate can result in the formation of Michael addition products or other decomposition products.[8]
Prevention Strategies:
-
Ensure Complete Cyclization: Adequate reaction time and temperature are crucial to drive the reaction to completion.
-
Control Stoichiometry: Using the correct ratio of reactants can prevent the accumulation of intermediates.[8]
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Issue | Potential Cause | Troubleshooting Action |
| High levels of biphenyl | High reaction temperature, prolonged reaction time, incorrect stoichiometry | Lower the reaction temperature, monitor the reaction closely and stop when complete, use a slight excess (1.1-1.2 eq.) of phenylboronic acid.[1] |
| Presence of benzene | Excess water or protic solvents | Use anhydrous solvents and reagents, and maintain an inert atmosphere.[1] |
| Low Yield | Catalyst deactivation, poor quality reagents | Use fresh, high-purity reagents. Ensure the palladium catalyst is active.[1] |
Stille Coupling
| Issue | Potential Cause | Troubleshooting Action |
| Organotin contamination in product | Inefficient removal of byproducts | During workup, wash thoroughly with aqueous KF to precipitate organotin fluorides. Alternatively, use specialized chromatography for removal.[2] |
| Homocoupling of organostannane | Suboptimal reaction conditions | Optimize temperature and catalyst/ligand system. |
Hantzsch Pyridine Synthesis
| Issue | Potential Cause | Troubleshooting Action |
| Formation of isomeric pyridines | Lack of regioselectivity in the initial condensation | Modify reaction conditions (solvent, catalyst) or use a stepwise approach. |
| Byproducts from oxidation step | Harsh oxidizing agents | Use milder oxidizing agents or optimize the oxidation conditions to avoid over-oxidation or side reactions.[6] |
Kröhnke Pyridine Synthesis
| Issue | Potential Cause | Troubleshooting Action |
| Presence of Michael addition intermediates | Incomplete cyclization | Ensure sufficient reaction time and optimal temperature to drive the reaction to completion.[8] |
| Low Yield | Poor quality of pyridinium salt or α,β-unsaturated carbonyl | Ensure reagents are pure and dry.[8] |
Experimental Protocols
High-Purity 3-Phenylpyridine via Suzuki-Miyaura Coupling
This protocol is designed to minimize the formation of biphenyl and other byproducts.
Materials:
-
3-Bromopyridine
-
Phenylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (2 mol%)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2 equivalents)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add 3-bromopyridine, phenylboronic acid, and anhydrous K₂CO₃.
-
Add the Pd(PPh₃)₄ catalyst.
-
Add anhydrous 1,4-dioxane and a minimal amount of degassed water (e.g., 4:1 dioxane:water).
-
Heat the mixture to 80-85°C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion (typically 4-6 hours), cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. chemtube3d.com [chemtube3d.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
Technical Support Center: Purification of 3-Hydroxy-5-phenylpyridine and Its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-Hydroxy-5-phenylpyridine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound and its derivatives are recrystallization and column chromatography. Recrystallization is often attempted first due to its simplicity. Common solvents for recrystallization of 3-hydroxypyridine derivatives include water, ethanol, methanol, benzene, and aqueous isopropanol[1][2]. For more challenging separations, silica gel column chromatography is employed[3].
Q2: What types of impurities are typically encountered in the synthesis of this compound?
A2: Common impurities include starting materials, reagents from the synthesis, and structurally related byproducts such as isomers. For example, in syntheses involving nitration, the formation of undesired regioisomers is a common challenge that complicates purification[4][5]. In multi-step syntheses, intermediates from preceding steps may also be present as impurities[6].
Q3: How can I remove colored impurities from my product?
A3: Colored impurities can often be removed by treating a solution of the crude product with activated carbon followed by filtration before recrystallization. This is a common step in the purification of related pyridine derivatives[7].
Q4: My compound seems to be an oil and won't crystallize. What should I do?
A4: "Oiling out" is a common problem, especially for pyridine derivatives which can be more difficult to crystallize than their non-heteroaromatic counterparts[1]. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the solvent-air interface, adding a seed crystal of the pure compound, or cooling the solution very slowly. If these methods fail, column chromatography is the recommended next step.
Q5: Is this compound stable during purification?
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Step |
| The compound is too soluble in the chosen solvent. | Select a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below. A solvent screen is recommended. |
| Too much solvent was used. | Reduce the amount of solvent used to dissolve the crude product to ensure the solution is saturated at the boiling point of thesolvent. |
| The product was lost during filtration. | Ensure the crystals are fully precipitated before filtration by allowing sufficient time for cooling. Wash the collected crystals with a minimal amount of cold solvent. |
| Premature crystallization during hot filtration. | Use a heated funnel or preheat the filtration apparatus to prevent the product from crystallizing on the filter paper. |
Issue 2: Persistent Impurities After Recrystallization
| Possible Cause | Troubleshooting Step |
| The impurity has similar solubility to the product. | Try a different recrystallization solvent or a mixture of solvents (e.g., n-hexane/ethyl acetate) to alter the solubility profile[1]. |
| The impurity is an isomer of the product. | Isomers can be very difficult to separate by recrystallization. Column chromatography is often necessary. In some cases, adjusting the pH of the solution can selectively precipitate the desired product or the impurity[8]. |
| The product is co-crystallizing with the impurity. | A second recrystallization may be necessary. If the problem persists, column chromatography is the recommended purification method. |
Issue 3: Difficulty with Column Chromatography
| Possible Cause | Troubleshooting Step |
| Poor separation of spots on TLC. | Experiment with different solvent systems for thin-layer chromatography (TLC) to find an eluent that provides good separation between the product and impurities. A good starting point for polar compounds like hydroxypyridines is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). |
| The compound is streaking on the silica gel. | Add a small amount of a modifying agent to the eluent. For basic compounds like pyridines, adding a small amount of triethylamine (0.1-1%) can improve peak shape. For acidic compounds, a small amount of acetic acid can be beneficial. |
| The compound is not eluting from the column. | Increase the polarity of the eluent. If the compound is highly polar, it may be necessary to use a more polar stationary phase, such as alumina, or to use reverse-phase chromatography. |
Quantitative Data Summary
The following table summarizes typical yields and purity levels that can be expected for the purification of 3-hydroxypyridine derivatives based on available literature. Note that specific data for this compound is not widely published, and these values are for illustrative purposes.
| Purification Method | Compound | Yield | Purity | Reference |
| Recrystallization | 2-ethyl-6-methyl-3-hydroxypyridine | 87.1% | Not Specified | [2] |
| Recrystallization | 2-amino-3-hydroxypyridine | Not Specified | 99.9% (HPLC) | [9] |
| Column Chromatography | 5-substituted-3-hydroxy-1,2,3,6-tetrahydropyridines | 77-90% | Not Specified | [3] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of the chosen solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the selected solvent to dissolve the solid at the solvent's boiling point.
-
Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Protocol 2: General Column Chromatography Procedure
-
Adsorbent Preparation: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent. If the solubility is low, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the separation using TLC.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for recrystallization impurities.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 5-(4-hydroxy-3-methylphenyl) -5- (substituted phenyl)-4, 5-dihydro-1H-1-pyrazolyl-4-pyridylmethanone derivatives with anti-viral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of polysubstituted 3-hydroxypyridines via the revisited hetero-Diels–Alder reaction of 5-alkoxyoxazoles with dienophiles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. mt.com [mt.com]
- 7. CN105272908A - Synthesizing technology for 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Troubleshooting low yields in the synthesis of substituted pyridines
Welcome to the technical support center for the synthesis of substituted pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch pyridine synthesis is resulting in a low yield. What are the common causes and how can I improve it?
Low yields in the Hantzsch synthesis, a popular method for producing dihydropyridines and subsequently pyridines, can arise from several factors.[1][2] The traditional one-pot method often involves harsh reaction conditions and long reaction times, which can contribute to lower product yields.[1] Key areas to investigate include:
-
Inefficient Reaction Conditions: Consider using a catalyst such as p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in an aqueous micellar solution, which has been reported to significantly increase yields to as high as 96%.[1] Microwave-assisted synthesis is another effective approach, offering excellent yields (82%-94%), cleaner products, and shorter reaction times of 2-7 minutes.[1]
-
Poor Oxidation of the Dihydropyridine Intermediate: The final aromatization step is critical. While classical oxidants like CrO₃, KMnO₄, and HNO₃ are used, they can lead to side products and complicated workups.[1][3] Milder and more efficient oxidizing agents should be considered.[1] A one-pot synthesis with direct aromatization using ferric chloride, manganese dioxide, or potassium permanganate in water as a solvent has proven effective.[1]
-
Side Reactions: The Hantzsch reaction can proceed through at least five different mechanistic pathways, and variations in conditions can lead to unintended products.[1] Careful control of reaction temperature and reactant stoichiometry is crucial.[1] Analyzing reaction intermediates can help identify the dominant pathway and pinpoint where product is being lost.[1]
Q2: I am observing catalyst deactivation in my cross-coupling reaction with a pyridine substrate. What is the cause and how can I prevent it?
The primary challenge with cross-coupling reactions involving pyridine substrates stems from the Lewis basic nitrogen atom in the pyridine ring.[4] This nitrogen can coordinate strongly with the transition metal center (commonly palladium) of the catalyst, forming stable, inactive complexes that poison the catalyst and stop the catalytic cycle.[4] This is often referred to as the "2-pyridyl problem," especially when the coupling site is adjacent to the nitrogen.[4]
To mitigate catalyst deactivation, consider the following strategies:
-
Ligand Selection: Employ sterically hindered and electron-rich phosphine ligands such as XPhos, SPhos, or P(t-Bu)₃.[4]
-
Use of a Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure the efficient generation of the active catalytic species.[4]
-
Adjust Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes overcome partial deactivation.[4]
Q3: My Chichibabin reaction is giving a poor yield. What are the key parameters to optimize?
The Chichibabin reaction, used for the amination of pyridines, can be sensitive to reaction conditions.[5][6] Traditionally, this reaction requires harsh conditions.[6] However, recent advancements have enabled milder protocols.[5][6] Key factors to consider for optimization include:
-
Base and Additives: The use of sodium hydride (NaH) in combination with an iodide additive like lithium iodide (LiI) can enhance the Brønsted basicity of NaH and facilitate the reaction under milder conditions.[5] Reactions performed with NaH alone may not proceed efficiently.[5]
-
Temperature: While higher temperatures can accelerate the reaction, they may also lead to side products.[5] Optimization of the reaction temperature is crucial. For example, a reaction with NaH and LiI at 65°C may take 18 hours, while at 85°C it could be complete in 7 hours.[5]
-
Solvent: The choice of solvent can significantly impact the reaction. Tetrahydrofuran (THF) is a commonly used solvent for this reaction.[5][6]
Q4: What are the common pitfalls in the Guareschi-Thorpe condensation for pyridine synthesis?
The Guareschi-Thorpe condensation is a valuable method for synthesizing substituted pyridones.[7][8] Low yields can often be attributed to the choice of reagents and reaction medium.[8]
-
Nitrogen Source and Medium: Using ammonium carbonate in an aqueous medium can serve as both a non-toxic nitrogen source and a pH-controlled agent, leading to high yields.[8][9] This approach avoids the use of volatile organic solvents and corrosive catalysts.[8]
-
Reactant Purity: As with most syntheses, the purity of the starting materials, such as the cyanoacetic ester and the β-dicarbonyl compound, is crucial for obtaining good yields.[10]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis of substituted pyridines.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Impure Starting Materials | Purify starting materials (e.g., α-pyridinium methyl ketone salts, α,β-unsaturated carbonyl compounds) by recrystallization or column chromatography.[11] Impurities can catalyze side reactions or consume reagents.[11] |
| Suboptimal Reaction Conditions | Systematically screen reaction parameters such as temperature, reaction time, and solvent.[10][11] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[11] | |
| Incorrect Stoichiometry | Carefully verify the molar ratios of all reactants.[12] | |
| Formation of Multiple Products / Poor Selectivity | Competing Reaction Pathways | Optimize the reaction temperature to favor the desired pathway.[1] Consider changing the order of reagent addition; for instance, pre-forming an intermediate before adding the final component can lead to a cleaner reaction.[1] |
| Self-Condensation of Starting Materials | This can occur at elevated temperatures.[11] Add reagents in a controlled manner and optimize the reaction temperature to minimize this side reaction.[11] | |
| Product Loss During Work-up and Purification | Inefficient Extraction | Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with an appropriate organic solvent. |
| Decomposition on Silica Gel | If the product is acid-sensitive, consider using neutral or basic alumina for column chromatography, or neutralize the silica gel with a suitable base before use.[13] | |
| Loss during Solvent Removal | For volatile products, exercise caution during rotary evaporation to avoid product loss.[13] |
Quantitative Data Summary
The following tables summarize key quantitative data from various studies to aid in reaction optimization.
Table 1: Effect of Catalyst and Conditions on Hantzsch Pyridine Synthesis
| Catalyst | Solvent | Conditions | Yield (%) | Reference |
| p-Toluenesulfonic acid (PTSA) | Aqueous Micellar Solution | Ultrasonic Irradiation | up to 96 | [1] |
| None | Ethanol | Microwave Irradiation (2-7 min) | 82-94 | [1] |
| Yb(OTf)₃ | - | - | - | [2] |
Table 2: Optimization of the Chichibabin Reaction
| Base | Additive | Temperature (°C) | Time (h) | Yield (%) | Reference |
| NaH (3 equiv) | LiI (2 equiv) | 65 | 18 | 95 | [5] |
| NaH (3 equiv) | LiI (2 equiv) | 85 | 7 | 93 | [5] |
| NaH | None | 65 | 18 | Low | [5] |
Experimental Protocols
1. Microwave-Assisted Hantzsch Synthesis of Dihydropyridines
This protocol is a general guideline and may require optimization for specific substrates.[2]
-
Reactant Mixture: In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), the β-ketoester (e.g., ethyl acetoacetate, 2 mmol), and ammonium acetate (1.2 mmol).[2]
-
Solvent: Add ethanol (3 mL).[2]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes).[2]
-
Workup: After cooling, concentrate the reaction mixture under reduced pressure.[2]
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[2]
2. Kröhnke Pyridine Synthesis in Acetic Acid
-
Reactant Mixture: To a solution of the α-pyridinium methyl ketone salt (1.0 mmol) and the α,β-unsaturated carbonyl compound (1.0 mmol) in glacial acetic acid (10 mL), add ammonium acetate (10.0 mmol).[11]
-
Reaction: Heat the reaction mixture at reflux (around 120°C) for 2-4 hours, monitoring the progress by TLC.[11]
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice water.[11]
-
Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. Milder Conditions for the Chichibabin Reaction - ChemistryViews [chemistryviews.org]
- 7. Guareschi-Thorpe Condensation [drugfuture.com]
- 8. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 9. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Troubleshooting [chem.rochester.edu]
Technical Support Center: Improving the Solubility of 3-Hydroxy-5-phenylpyridine for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 3-Hydroxy-5-phenylpyridine in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound in my aqueous assay buffer. What is the likely cause?
A1: this compound is a compound that is predicted to have low water solubility. Precipitation in aqueous buffers is a common issue for such molecules. This is often due to the compound's hydrophobic nature, making it difficult to dissolve and maintain in solution in a polar solvent like water or aqueous buffers.
Q2: What are the primary strategies to improve the solubility of this compound for my in vitro experiments?
A2: There are several established methods to enhance the solubility of poorly soluble compounds:
-
pH Adjustment: Altering the pH of the solvent can increase the solubility of ionizable compounds.[][2][3]
-
Co-solvents: Using a water-miscible organic solvent in combination with your aqueous buffer can significantly increase the solubility of hydrophobic compounds.[][4]
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its aqueous solubility.[5][6][7][8][9]
Q3: How do I choose the best solubilization strategy for my specific assay?
A3: The choice of strategy depends on the nature of your assay and the specific cell line or protein you are working with. It is crucial to consider the potential for the solubilizing agent to interfere with the assay. A decision-making workflow can help guide your choice (see Figure 1). It is always recommended to run appropriate vehicle controls in your experiments to account for any effects of the solubilizing agents.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates after dilution of a DMSO stock into aqueous buffer. | The concentration of the compound in the final solution exceeds its aqueous solubility. The percentage of DMSO in the final solution is too low to maintain solubility. | 1. Decrease the final concentration of the compound. 2. Increase the percentage of the co-solvent (e.g., DMSO, ethanol) in the final assay buffer, ensuring it remains within a non-toxic range for your cells (typically ≤ 0.5% v/v).[10] 3. Explore the use of cyclodextrins to enhance solubility. |
| The pH of my stock solution is affecting my assay. | The acidic or basic nature of the solubilized compound or the pH adjustment itself is interfering with the biological system. | 1. Neutralize the pH of the stock solution after solubilization and before adding it to the assay medium. 2. Use a buffering agent in your final assay medium that is strong enough to resist pH changes. 3. Consider using a non-pH-dependent solubilization method like cyclodextrins. |
| The co-solvent is causing cellular toxicity. | The concentration of the co-solvent is too high for the specific cell line being used. | 1. Perform a dose-response experiment to determine the maximum tolerable concentration of the co-solvent for your cells. 2. Reduce the co-solvent concentration to the lowest effective level.[10] 3. Switch to a less toxic solubilizing agent, such as certain types of cyclodextrins. |
| Variability in results between experiments. | Inconsistent preparation of the compound stock solution or incomplete dissolution. | 1. Ensure the compound is fully dissolved in the stock solvent before further dilution. Gentle heating or sonication may aid dissolution. 2. Prepare fresh stock solutions for each experiment. 3. Use a standardized protocol for preparing your solutions. |
Quantitative Data Summary
The following table provides a general overview of the potential solubility enhancement that can be achieved with different methods. The exact values for this compound would need to be determined experimentally.
| Solubilization Method | Typical Fold Increase in Solubility | Advantages | Disadvantages |
| pH Adjustment | 10 to 100-fold | Simple and cost-effective.[] | Only applicable to ionizable compounds; can affect assay conditions. |
| Co-solvents (e.g., DMSO, Ethanol) | 100 to 1000-fold | Effective for a wide range of hydrophobic compounds. | Potential for cellular toxicity at higher concentrations.[10] |
| Cyclodextrins (e.g., HP-β-CD) | 10 to >1000-fold | Low toxicity; can improve compound stability.[5][7] | May not be effective for all compounds; potential for interactions with other formulation components. |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
-
Determine the pKa of this compound. This can be predicted using software or determined experimentally. The hydroxyl group suggests it is weakly acidic, and the pyridine nitrogen is weakly basic.
-
Prepare a series of buffers with pH values ranging from 2 to 10.
-
Add an excess amount of this compound to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or stirring at a constant temperature for 24-48 hours to ensure saturation.
-
Separate the undissolved solid by centrifugation or filtration.
-
Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Plot the solubility versus pH to determine the optimal pH for solubilization.
Protocol 2: Solubility Enhancement using Co-solvents
-
Select a panel of biocompatible co-solvents such as DMSO, ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400).[][4]
-
Prepare a series of co-solvent/water (or buffer) mixtures with varying percentages of the co-solvent (e.g., 1%, 5%, 10%, 20% v/v).
-
Add an excess amount of this compound to each co-solvent mixture.
-
Follow steps 4-6 from Protocol 1 to determine the solubility in each mixture.
-
Determine the maximum co-solvent concentration that is non-toxic to your in vitro model by performing a cell viability assay (e.g., MTT, MTS).
-
Select the co-solvent and concentration that provides the desired solubility with minimal toxicity.
Protocol 3: Solubility Enhancement using Cyclodextrins
-
Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their higher aqueous solubility and safety profiles.[5]
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 1, 2, 5, 10% w/v).
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Follow steps 4-6 from Protocol 1 to determine the solubility in each cyclodextrin solution.
-
Plot the solubility of the compound against the cyclodextrin concentration to create a phase solubility diagram. This will help determine the complexation efficiency.
Visualizations
Figure 1: Decision workflow for selecting a solubilization strategy.
Figure 2: General experimental workflow for solubility determination.
References
- 2. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PH adjustment: Significance and symbolism [wisdomlib.org]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. touroscholar.touro.edu [touroscholar.touro.edu]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Stability and degradation pathways of 3-Hydroxy-5-phenylpyridine
This technical support center provides essential guidance for researchers, scientists, and drug development professionals investigating the stability and degradation of 3-Hydroxy-5-phenylpyridine. The following information is based on established principles of organic chemistry and forced degradation studies, as specific literature on this compound is limited. The proposed degradation pathways are therefore theoretical and should be confirmed by experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation pathways for this compound under forced degradation conditions?
A1: Based on its structure, which includes a hydroxylated pyridine ring and a phenyl substituent, this compound is likely susceptible to oxidative, photolytic, and to a lesser extent, hydrolytic and thermal degradation. The primary degradation pathways are hypothesized to be:
-
Oxidation: The pyridine nitrogen can be oxidized to an N-oxide. The electron-rich phenol-like ring is also susceptible to oxidation, potentially leading to the formation of quinone-like structures or ring-opening products.
-
Photodegradation: Aromatic and heteroaromatic systems can undergo photodegradation, which may involve radical mechanisms leading to polymerization or the formation of various photoproducts.
-
Hydrolysis: While generally stable, under extreme pH and temperature, some degradation may occur, though this is expected to be less significant than oxidation or photolysis.
-
Thermal Degradation: At elevated temperatures, decomposition may occur, potentially leading to charring or the formation of smaller volatile fragments.
Q2: I am observing significant peak tailing during the HPLC analysis of this compound. What could be the cause and how can I resolve it?
A2: Peak tailing for basic compounds like pyridines is a common issue in reversed-phase HPLC. It is often caused by the interaction of the basic nitrogen atom with acidic residual silanol groups on the silica-based column packing. To mitigate this, you can:
-
Use a base-deactivated column: These columns have end-capping to minimize the accessible silanol groups.
-
Adjust the mobile phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) will protonate the pyridine nitrogen, reducing its interaction with silanols.
-
Add a competing base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can saturate the active silanol sites.
-
Use a column with a different stationary phase: Consider a polymer-based or a hybrid silica-polymer column.
Q3: My forced degradation study under oxidative conditions (H₂O₂) shows multiple degradation products. How can I identify the primary oxidative degradant?
A3: To identify the primary oxidative degradant, which is often the N-oxide, you can use LC-MS (Liquid Chromatography-Mass Spectrometry). The N-oxide of this compound would have a molecular weight 16 units higher than the parent compound. Further structural confirmation can be achieved by isolating the peak using preparative HPLC and subjecting it to NMR (Nuclear Magnetic Resonance) spectroscopy.
Q4: I am not observing any degradation under acidic or basic hydrolysis. Does this mean the compound is stable?
A4: While it suggests good stability under these specific conditions, it is not conclusive. Forced degradation studies should be performed under a range of more strenuous conditions if no degradation is initially observed. This could include increasing the temperature, extending the exposure time, or using higher concentrations of acid/base. It is also crucial to perform oxidative, photolytic, and thermal stress testing to get a complete stability profile.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No degradation observed under stress conditions | - Insufficiently harsh stress conditions.- High intrinsic stability of the molecule. | - Increase temperature, concentration of stressor, or duration of the study.- Confirm the activity of the stressing agent (e.g., peroxide). |
| Poor mass balance in the stability study | - Formation of non-UV active degradants.- Formation of volatile degradants.- Adsorption of the compound or degradants onto container surfaces. | - Use a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS).- Use headspace GC-MS to analyze for volatile products.- Use silanized glassware. |
| Inconsistent retention times in HPLC | - Fluctuations in column temperature.- Mobile phase composition drift.- Column degradation. | - Use a column oven for temperature control.- Prepare fresh mobile phase daily and ensure proper mixing.- Use a guard column and replace the analytical column if necessary. |
| Appearance of extraneous peaks in the chromatogram | - Contamination from solvent, glassware, or sample preparation.- Degradation of the sample in the autosampler. | - Run a blank gradient to check for solvent contamination.- Ensure all glassware is thoroughly cleaned.- Use an autosampler with temperature control. |
Summary of Quantitative Data from Forced Degradation Studies (Hypothetical)
| Stress Condition | % Degradation of this compound | Major Degradation Products (% of Total Degradants) |
| 0.1 M HCl, 80°C, 24h | < 2% | Not Applicable |
| 0.1 M NaOH, 80°C, 24h | < 5% | DP-H1 (1.5%) |
| 3% H₂O₂, RT, 24h | ~ 25% | DP-O1 (N-oxide, 15%), DP-O2 (5%) |
| UV Light (ICH Q1B), Solid, 7 days | ~ 15% | DP-P1 (8%), DP-P2 (4%) |
| Thermal, 105°C, Solid, 7 days | ~ 8% | DP-T1 (3%) |
DP = Degradation Product; H = Hydrolytic; O = Oxidative; P = Photolytic; T = Thermal
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Heat at 80°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Heat at 80°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Photolytic Degradation: Expose a thin layer of the solid compound and a solution in methanol to UV light as per ICH Q1B guidelines.
-
Thermal Degradation: Keep the solid compound in a hot air oven at 105°C for 7 days.
-
Sample Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase. Analyze by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Visualizations
Caption: General experimental workflow for forced degradation studies.
Caption: Theoretical degradation pathways of this compound.
Technical Support Center: Forced Degradation Studies of Phenylpyridine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting forced degradation studies on phenylpyridine compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary objective of a forced degradation study? A1: Forced degradation, or stress testing, is performed to identify the likely degradation products of a drug substance, which helps in understanding its intrinsic stability and developing stability-indicating analytical methods.[1] These studies are crucial for establishing degradation pathways and elucidating the structure of potential degradants.[1] The data gathered informs the development of formulations, packaging, and storage conditions.[1][2]
Q2: What are the typical stress conditions applied in these studies? A2: A standard forced degradation study exposes the drug substance to several conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress.[3][4][5] The goal is to achieve a level of degradation that is detectable but not excessive, typically in the range of 5-20%.[3][4][6][7]
Q3: What is a "stability-indicating method," and why is it important? A3: A stability-indicating method (SIM) is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[8][9] It must be able to separate the intact API from its degradation products, ensuring that the stability of the drug can be accurately monitored over its shelf life.[9][10]
Q4: When in the drug development process should forced degradation studies be conducted? A4: According to FDA guidance, comprehensive forced degradation studies should be performed during Phase III of the regulatory submission process.[1][2] However, it is highly encouraged to begin these studies earlier, even before Phase II, to provide timely information for improving manufacturing processes and selecting appropriate analytical techniques.[11]
Troubleshooting Guide
Analytical & Chromatographic Issues
Q5: My HPLC analysis shows poor peak shape (e.g., broad peaks, tailing). What are the possible causes and solutions? A5: Poor peak shape can stem from several issues:
-
Sample Solvent Incompatibility : If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Solution : Whenever possible, dissolve and inject the sample in the mobile phase or a weaker solvent.[12]
-
Incorrect Mobile Phase pH : If the mobile phase pH is too close to the pKa of the phenylpyridine compound, it can lead to inconsistent ionization and peak tailing. Solution : Adjust and buffer the mobile phase to a pH that is at least 2 units above or below the compound's pKa.
-
Column Overload : Injecting too much sample can saturate the column, leading to broad, asymmetrical peaks. Solution : Reduce the sample concentration or injection volume.[12]
-
Column Degradation : The stationary phase can degrade over time, especially under harsh pH or temperature conditions. Solution : Ensure the mobile phase pH is within the column's operating guidelines. If the column is old or has been subjected to extreme conditions, replace it.
Q6: I am not achieving the target degradation of 5-20%. What should I do? A6:
-
If degradation is too low (<5%) : The stress conditions are likely too mild. You can incrementally increase the severity. For hydrolytic stress, you can increase the concentration of the acid/base (e.g., from 0.1 M to 1 M), raise the temperature (e.g., in 10°C increments from room temperature to 50-70°C), or extend the exposure time.[1][3][13] For photolytic stress, increase the exposure duration.[14]
-
If degradation is too high (>20%) : The stress conditions are too harsh, which can lead to the formation of irrelevant secondary degradants.[14] You should reduce the severity by lowering the stressor concentration, decreasing the temperature, or shortening the exposure time.[14]
Q7: The peak for my parent compound appears spectrally impure in the PDA analysis. How do I resolve this? A7: A spectrally impure peak indicates co-elution with one or more degradation products.
-
Optimize Chromatography : Adjust the mobile phase composition, gradient slope, or column chemistry to improve the resolution between the parent peak and the co-eluting impurity.[15]
-
Use Orthogonal Methods : If chromatographic optimization is insufficient, employ an orthogonal detection technique like mass spectrometry (LC-MS) to confirm co-elution based on mass differences.[15][16] Using a different column (e.g., HILIC instead of reversed-phase) can also provide the necessary orthogonal separation.[16] Ultimately, the analytical method may need to be redeveloped to be truly stability-indicating.[16]
Q8: My mass balance is outside the acceptable range (e.g., <98%). What could be the cause? A8: A poor mass balance suggests that not all components are being accounted for by the analytical method.[14]
-
Non-UV Active Degradants : Some degradation products of phenylpyridine may lack a chromophore and will not be detected by a UV/PDA detector. Solution : Use a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).[14]
-
Incomplete Elution : Some degradants might be strongly retained on the column and do not elute during the analytical run. Solution : Implement a high-organic wash step at the end of your gradient to strip any strongly retained compounds from the column.[14]
-
Different Response Factors : Degradants may have different molar absorptivities (response factors) at the chosen wavelength compared to the parent compound. Solution : If possible, isolate the major degradants to determine their individual response factors for more accurate quantification.[14]
Data Presentation
Quantitative results from forced degradation studies should be summarized to allow for easy comparison of the compound's stability under different stress conditions.
Table 1: Summary of Forced Degradation Results for Phenylpyridine Compound X
| Stress Condition | Reagent/Setting | Duration | Temperature | % Parent Remaining | No. of Degradants >0.1% |
| Control | 50:50 ACN:H₂O | 24 h | 60°C | 99.8% | 0 |
| Acid Hydrolysis | 0.1 M HCl | 8 h | 60°C | 91.2% | 2 |
| Base Hydrolysis | 0.1 M NaOH | 4 h | 60°C | 85.5% | 3 |
| Oxidation | 3% H₂O₂ | 6 h | 25°C | 88.9% | 4 |
| Thermal | Solid State | 48 h | 80°C | 95.1% | 1 |
| Photolytic | Solid State | 1.2 million lux h | 25°C | 98.7% | 1 |
Experimental Protocols
The following are general protocols for subjecting a phenylpyridine drug substance to common stress conditions. The concentration of the drug substance is typically recommended to be around 1 mg/mL.[3]
Protocol 1: Acid Hydrolysis
-
Prepare a 1 mg/mL solution of the phenylpyridine compound in a suitable co-solvent (e.g., methanol, acetonitrile) if it has poor aqueous solubility.
-
Add an equal volume of 0.1 M to 1 M hydrochloric acid (HCl) to the drug solution.[1][3]
-
Incubate the solution at a controlled temperature (start at room temperature, increase to 50-60°C if no degradation occurs).[1][3]
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
-
Immediately neutralize the sample with an equivalent amount of a suitable base (e.g., NaOH).[1]
-
Dilute the neutralized sample to an appropriate concentration with the mobile phase and analyze by the stability-indicating HPLC method.
-
Prepare and analyze a control sample (drug substance in solvent without acid) in parallel.[14]
Protocol 2: Base Hydrolysis
-
Prepare a 1 mg/mL solution of the phenylpyridine compound as described for acid hydrolysis.
-
Add an equal volume of 0.1 M to 1 M sodium hydroxide (NaOH) to the drug solution.[1][3]
-
Follow steps 3-6 from the Acid Hydrolysis protocol, neutralizing the samples with an equivalent amount of HCl.
-
Prepare and analyze a control sample (drug substance in solvent without base) in parallel.
Protocol 3: Oxidative Degradation
-
Prepare a 1 mg/mL solution of the phenylpyridine compound.
-
Add an appropriate volume of hydrogen peroxide (H₂O₂) solution (typically starting with 3%).
-
Store the solution at room temperature, protected from light, for a defined period (e.g., up to 24 hours).[1]
-
Withdraw aliquots at specified time points.
-
Dilute the sample to an appropriate concentration with the mobile phase and analyze immediately.
-
Prepare and analyze a control sample (drug substance in solvent without H₂O₂) in parallel.
Protocol 4: Thermal Degradation
-
Place the solid phenylpyridine drug substance in a controlled temperature and humidity chamber.
-
Expose the sample to a temperature higher than that used for accelerated stability testing (e.g., 60-80°C).[2][3]
-
At specified time points, withdraw a sample, prepare a solution of known concentration, and analyze by HPLC.
-
For solutions, store the drug solution at elevated temperatures (e.g., 50-70°C) and analyze at various time points.
Protocol 5: Photolytic Degradation
-
Expose the phenylpyridine drug substance (both in solid state and in solution) to a light source that provides combined UV and visible light output.[1][3]
-
The exposure should be a minimum of 1.2 million lux hours for visible light and 200 watt-hours/m² for UV light, as per ICH Q1B guidelines.[1][3]
-
Place a control sample, protected from light (e.g., wrapped in aluminum foil), under the same temperature and humidity conditions.
-
After the exposure period, prepare solutions of known concentration from both the exposed and control samples and analyze by HPLC.
Mandatory Visualizations
Caption: General workflow for forced degradation studies.
Caption: Troubleshooting workflow for HPLC peak purity issues.
Caption: Hypothetical degradation pathway for a phenylpyridine.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. Comparison of Analytical Parameters Required for Validation Forced Degradation Studies - The Pharmaceutical and Chemical Journal [tpcj.org]
- 6. pharmtech.com [pharmtech.com]
- 7. researchgate.net [researchgate.net]
- 8. biotech-asia.org [biotech-asia.org]
- 9. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 10. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 13. pharmaguru.co [pharmaguru.co]
- 14. benchchem.com [benchchem.com]
- 15. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Cell-Based Assays for 3-Hydroxy-5-phenylpyridine Derivatives
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with 3-Hydroxy-5-phenylpyridine derivatives in cell-based assays.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound derivatives in cell-based assays?
A1: Researchers may encounter several challenges, primarily related to the physicochemical properties of the compounds and their interaction with assay components. Key issues include:
-
Poor Aqueous Solubility: Like many small molecules, these derivatives can have limited solubility in aqueous cell culture media, leading to precipitation and inaccurate concentration-response curves.[1][2][3]
-
Compound Interference: The derivatives may interfere with assay readouts. Colored compounds can affect absorbance-based assays (e.g., MTT), while fluorescent derivatives can interfere with fluorescence-based assays.[4][5][6]
-
Cell Toxicity: The compounds themselves or the solvents used to dissolve them (like DMSO) can be toxic to cells, complicating the interpretation of results.[7][8]
-
Assay Variability: Inconsistent results between replicate wells or experiments can arise from issues with cell seeding, pipetting errors, or compound instability.[3][4]
Q2: How can I improve the solubility of my this compound derivative in the assay medium?
A2: Addressing solubility is critical for obtaining reliable data.[2] Consider the following strategies:
-
Use of Co-solvents: Prepare a high-concentration stock solution in a solvent like DMSO and then dilute it in the culture medium.[8] It is crucial to keep the final DMSO concentration low (typically <0.5%) to avoid solvent-induced cytotoxicity.[8]
-
Sonication: Briefly sonicating the stock solution before dilution can help dissolve the compound.
-
Solubility Testing: Before starting a large-scale experiment, perform a simple visual solubility test at the highest intended concentration in your assay medium. Check for any precipitate or turbidity.[3][9]
-
pH Adjustment: The solubility of pyridine derivatives can be pH-dependent. Assess whether slight adjustments to the medium's pH (within a physiologically acceptable range) can improve solubility.
Q3: My compound is colored/fluorescent. How do I prevent interference with my assay?
A3: Compound interference is a common source of false positives or negatives.[5][10]
-
For Colored Compounds (Absorbance Assays): Run parallel "compound-only" controls containing the compound in cell-free media.[4] The absorbance from these wells can be subtracted from the absorbance of the wells containing cells.
-
For Fluorescent Compounds (Fluorescence Assays): Characterize the excitation and emission spectra of your compound. If there is an overlap with the assay's fluorophore, you may need to select a different assay with a non-overlapping spectral window or a different detection method (e.g., luminescence).[5][6][11]
-
Use Orthogonal Assays: Validate hits using an assay with a different detection method to ensure the observed activity is biological and not an artifact of interference.[6]
Q4: What type of cell-based assay is most suitable for screening this compound derivatives?
A4: The choice of assay depends on the biological question you are asking.
-
To assess general toxicity: Cell viability assays like MTT, MTS, or ATP-based assays (e.g., CellTiter-Glo®) are suitable.[12][13]
-
To measure inhibition of a specific target (e.g., a kinase): Use target-specific functional assays, such as cellular phosphorylation ELISAs or reporter gene assays.[14][15][16] These provide more mechanistic information than general viability assays.[17]
-
For high-throughput screening (HTS): Assays should be robust, reproducible, and suitable for miniaturization (e.g., 384- or 1536-well plates).[1][18] Luminescence and fluorescence-based assays are often preferred for HTS due to their sensitivity and wide dynamic range.[19]
Section 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability Between Replicate Wells | 1. Inconsistent cell seeding. 2. Pipetting errors with compound or reagents. 3. "Edge effect" in multi-well plates. 4. Compound precipitation at higher concentrations. | 1. Ensure the cell suspension is homogenous. Allow the plate to sit at room temperature briefly before incubation to ensure even settling.[4] 2. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the plate or fill them with sterile media/PBS to maintain humidity.[4] 4. Visually inspect wells for precipitation. Perform a solubility test prior to the assay.[3] |
| IC50 Value is Not Reproducible | 1. Compound instability in media. 2. Cell passage number and health variations. 3. Inconsistent incubation times. | 1. Prepare fresh compound dilutions for each experiment. Assess compound stability over the assay duration. 2. Use cells within a consistent, low passage number range. Monitor cell health and morphology. 3. Standardize all incubation times precisely across experiments.[18] |
| No Dose-Response (All Wells Show High Viability) | 1. Compound is inactive at the tested concentrations. 2. Compound precipitated out of solution. 3. Insufficient incubation time for the compound to exert its effect. | 1. Test a wider and higher range of concentrations. 2. Check solubility and consider using a different solvent system or formulation.[2] 3. Increase the incubation time with the compound and perform a time-course experiment to find the optimal duration.[18] |
| No Dose-Response (All Wells Show Low Viability) | 1. Compound is highly cytotoxic. 2. Solvent (e.g., DMSO) concentration is too high. 3. Contamination of reagents or cell culture. | 1. Test a lower range of concentrations. 2. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5% for DMSO). Run a vehicle control with the solvent alone.[8] 3. Use sterile techniques and check reagents for contamination.[4] |
Section 3: Data Presentation
Table 1: Example Solubility Assessment of this compound Derivatives
| Compound ID | Solvent | Stock Concentration (mM) | Max Concentration in Media (µM) without Precipitation | Observations |
| HPP-001 | DMSO | 10 | 100 | Clear solution |
| HPP-002 | DMSO | 10 | 50 | Precipitate observed at 100 µM |
| HPP-003 | Ethanol | 10 | 25 | Precipitate observed at 50 µM |
| HPP-004 | DMSO | 10 | > 200 | Clear solution |
Table 2: Example Cytotoxicity Data (IC50 Values) in HCT-116 Cells (72h Incubation)
| Compound ID | Assay Type | IC50 (µM) | 95% Confidence Interval | Z'-factor |
| HPP-001 | MTS | 15.2 | 12.5 - 18.5 | 0.78 |
| HPP-002 | ATP-based | 28.9 | 24.1 - 34.6 | 0.85 |
| HPP-004 | MTS | 5.8 | 4.9 - 6.9 | 0.81 |
| Doxorubicin (Control) | MTS | 0.9 | 0.7 - 1.1 | 0.80 |
| Z'-factor is a measure of assay quality; a value between 0.5 and 1.0 indicates a robust assay.[7] |
Section 4: Visualizations and Workflows
Caption: A troubleshooting workflow for diagnosing inconsistent results.
Caption: General experimental workflow for a cell-based viability assay.
Caption: A simplified signaling pathway (PI3K/Akt) targeted by a kinase inhibitor.
Section 5: Experimental Protocols
Protocol 1: Cell Viability Assessment using MTS Assay
This protocol is adapted for assessing the cytotoxic effects of this compound derivatives.
Materials:
-
Cell line of interest (e.g., HCT-116, MCF-7)
-
96-well, clear, flat-bottom cell culture plates
-
Complete cell culture medium
-
This compound derivatives dissolved in DMSO
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Multi-channel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[14]
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in complete medium from a 10 mM DMSO stock. Ensure the final DMSO concentration in the wells will be ≤0.5%.
-
Compound Treatment: Remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations (including a vehicle-only control).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTS Addition: Add 20 µL of MTS reagent directly to each well.[12]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. Protect the plate from light.
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of "medium-only" background wells. Express the results as a percentage of the vehicle-only control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: Cellular Kinase Phosphorylation Assay (ELISA-based)
This protocol outlines a method to determine if a compound inhibits a specific kinase within a cellular context by measuring the phosphorylation of its downstream substrate.[14][15]
Materials:
-
Cell line expressing the target kinase and substrate.
-
96-well cell culture plates.
-
Cell lysis buffer containing protease and phosphatase inhibitors.
-
ELISA plate pre-coated with a capture antibody for the total substrate protein.[14]
-
Detection antibody specific for the phosphorylated form of the substrate.[15]
-
HRP-conjugated secondary antibody.
-
TMB substrate solution and stop solution.
-
Plate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Cell Seeding & Treatment: Seed cells in a 96-well plate and allow them to attach. Starve cells (if necessary, depending on the pathway) and then treat with various concentrations of the this compound derivative for a predetermined time (e.g., 1-2 hours). Include appropriate positive (pathway activator) and negative controls.
-
Cell Lysis: Aspirate the medium, wash cells with ice-cold PBS, and add 100 µL of ice-cold lysis buffer to each well. Incubate on ice for 10-20 minutes with gentle shaking.[14]
-
ELISA Protocol: a. Transfer 50-100 µL of the cell lysate to the pre-coated ELISA plate. b. Incubate for 2 hours at room temperature or overnight at 4°C. c. Wash the plate three times with wash buffer. d. Add 100 µL of the diluted phospho-specific detection antibody to each well and incubate for 1-2 hours at room temperature.[14] e. Wash the plate three times. f. Add 100 µL of the diluted HRP-conjugated secondary antibody and incubate for 1 hour. g. Wash the plate five times. h. Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes. i. Add 100 µL of stop solution.
-
Data Acquisition & Analysis: Immediately read the absorbance at 450 nm. A decrease in signal in compound-treated wells compared to the control indicates inhibition of the kinase pathway. Calculate the percent inhibition and determine the IC50 value.
References
- 1. High-Throughput Screening in Drug Discovery Explained | Technology Networks [technologynetworks.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 8. pyridine, chloroform and metahnol as a solvent for chemopreventive agents - Cell Biology [protocol-online.org]
- 9. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. 细胞活力和增殖测定 [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 17. inits.at [inits.at]
- 18. researchgate.net [researchgate.net]
- 19. reactionbiology.com [reactionbiology.com]
Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Pyridine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental process of enhancing the oral bioavailability of poorly soluble pyridine derivatives.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Issue 1: Low Aqueous Solubility of the Pyridine Derivative
-
Question: My pyridine-based compound has extremely low aqueous solubility, which I believe is limiting its oral absorption. What are the initial steps I should consider to address this?
-
Answer: Low aqueous solubility is a frequent challenge with complex heterocyclic compounds like many pyridine derivatives.[1] A primary and effective strategy is to increase the surface area of the drug that is available for dissolution.[2] Initial approaches to consider include:
-
Particle Size Reduction: Techniques like micronization or nanomilling can dramatically increase the surface area-to-volume ratio, which in turn enhances the dissolution rate.[2]
-
pH Adjustment: The basic nature of the pyridine ring means that its ionization state is pH-dependent. Adjusting the pH of the formulation can increase the solubility of the compound.[1]
-
Amorphous Solid Dispersions (ASDs): Dispersing the pyridine derivative within a water-soluble polymer matrix can prevent its crystallization. This maintains the drug in a higher-energy amorphous state, which has greater solubility.[1]
-
Issue 2: Inconsistent In Vitro Dissolution Results
-
Question: I'm observing high variability in the in vitro dissolution profiles for different batches of my formulated pyridine derivative. How can I troubleshoot this?
-
Answer: Inconsistent dissolution results can arise from several factors related to both the formulation and the testing methodology. Key areas to investigate include:
-
Solid-State Characterization: Ensure the crystalline form (polymorph) of your pyridine derivative is consistent across batches. Different polymorphs can have different solubilities and dissolution rates. Techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are essential for this analysis.[3]
-
Formulation Homogeneity: For multi-component formulations such as solid dispersions or nanosuspensions, it is crucial to ensure the uniform distribution of the drug within the carrier.
-
Dissolution Method Parameters: Minor variations in the dissolution test conditions (e.g., apparatus speed, media pH, temperature) can lead to significant differences in results. Ensure your method is robust and well-controlled.
-
Issue 3: Good In Vitro Properties but Low In Vivo Bioavailability
-
Question: My formulated pyridine derivative shows good solubility and dissolution in vitro, but the oral bioavailability in animal models remains low. What could be the underlying reasons?
-
Answer: This discrepancy often points towards post-dissolution barriers to absorption. The main factors to investigate are:
-
Low Intestinal Permeability: The molecule may not be efficiently crossing the intestinal epithelium to enter the bloodstream.
-
Extensive First-Pass Metabolism: The compound may be significantly metabolized by enzymes in the gut wall or liver before it can reach systemic circulation.[2]
-
Efflux by Transporters: Proteins such as P-glycoprotein (P-gp) can actively pump the drug back into the intestinal lumen, thereby limiting its net absorption.[2]
-
Issue 4: Physical Instability of Amorphous Solid Dispersion (ASD)
-
Question: My amorphous solid dispersion of a pyridine derivative is showing signs of recrystallization during storage. How can I improve its physical stability?
-
Answer: The physical stability of ASDs is a critical challenge, as the amorphous state is thermodynamically metastable.[4] To enhance stability:
-
Polymer Selection: The choice of polymer is crucial. A polymer with a high glass transition temperature (Tg) and good miscibility with the drug can reduce molecular mobility and inhibit crystallization.[5]
-
Drug-Polymer Interactions: Strong interactions, such as hydrogen bonding between the pyridine nitrogen and the polymer, can significantly stabilize the amorphous form.[6][7]
-
Storage Conditions: Controlling temperature and humidity is essential. High humidity can act as a plasticizer, lowering the Tg and increasing the risk of recrystallization.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common formulation strategies to enhance the oral bioavailability of poorly soluble pyridine derivatives?
A1: The most common and effective strategies include:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix is a widely used approach to improve its dissolution rate and extent.[1][9]
-
Lipid-Based Formulations: These include self-emulsifying drug delivery systems (SEDDS), which form fine emulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.[2]
-
Nanocrystal Technology: Reducing the drug particle size to the nanometer range increases the surface area available for dissolution, which can lead to improved bioavailability.[1][10]
-
Cyclodextrin Complexation: Encapsulating the pyridine derivative within the hydrophobic cavity of a cyclodextrin molecule can increase its aqueous solubility.[11][12]
Q2: How do I choose the best bioavailability enhancement strategy for my specific pyridine-based compound?
A2: The selection of an appropriate strategy depends on the specific physicochemical properties of your compound. A decision-making workflow can be helpful:
Q3: Can the basicity of the pyridine ring be leveraged to improve solubility?
A3: Yes, absolutely. The nitrogen atom in the pyridine ring is basic and can be protonated at low pH. This forms a charged species, which is generally more water-soluble.[1] Therefore, creating a salt form of the pyridine derivative is a common and effective strategy to enhance its solubility and dissolution rate.
Q4: What are the key characterization techniques for formulations of poorly soluble pyridine derivatives?
A4: A thorough characterization is essential to ensure the quality and performance of your formulation. Key techniques include:
-
Differential Scanning Calorimetry (DSC): To determine the physical state (crystalline or amorphous) of the drug in the formulation and to assess drug-polymer miscibility in ASDs.[3][6]
-
Powder X-ray Diffraction (PXRD): To confirm the amorphous nature of the drug in ASDs or to identify any changes in crystallinity after processing.[3][6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To investigate potential intermolecular interactions (e.g., hydrogen bonding) between the drug and the carrier.[3][6]
-
Particle Size Analysis: Techniques like dynamic light scattering (DLS) are used to determine the particle size distribution of nanosuspensions.[13]
-
In Vitro Dissolution Testing: To assess the rate and extent of drug release from the formulation under simulated gastrointestinal conditions.[5]
Data Presentation: Quantitative Bioavailability Enhancement
The following tables summarize quantitative data from studies that have successfully enhanced the bioavailability of poorly soluble pyridine derivatives using various techniques.
Table 1: Bioavailability Enhancement of Pyridine Derivatives via Solid Dispersion
| Pyridine Derivative | Polymer Carrier | Preparation Method | Fold Increase in AUC (Oral) | Reference Compound | Citation |
| Pyrazolo-pyridone Inhibitor (Compound 40) | HPMC-AS | Not Specified | ~3-fold | Compound 4 | [14] |
| LN002 (Phenylpyrazole derivative) | Soluplus® | Solvent Evaporation | 3.38-fold | LN002 Suspension | |
| Bicalutamide | PVP | Hot-Melt Extrusion | Significant increase in dissolution | Crystalline Drug | [6] |
Table 2: Bioavailability Enhancement of Pyridine Derivatives via Nanosuspension
| Pyridine Derivative | Stabilizer(s) | Preparation Method | Fold Increase in AUC (Oral) | Reference Compound | Citation |
| Cilnidipine | PVP VA64, SLS | Wet Milling | Not explicitly quantified, but significant increase in dissolution | Bulk Drug | [15] |
| Nitrendipine | PVA | Precipitation-Ultrasonication | 5.0-fold | Commercial Tablets | [16] |
Table 3: Solubility Enhancement of Pyridine Derivatives via Cyclodextrin Complexation
| Pyridine Derivative | Cyclodextrin | Preparation Method | Solubility Increase | Reference | Citation |
| Nimodipine | SBE-β-CD | Kneading | Significant increase | Pure Drug | [17] |
| Pioglitazone | Methyl-β-CD | Spray Drying | ~32-fold | Pure Drug | [18] |
| Pyrazolo-pyridone Inhibitor (Formulation) | 2-hydroxy-β-cyclodextrin | Not Specified | Not quantified, used for formulation | Not applicable | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the troubleshooting guides and FAQs.
1. Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol is a general guideline and should be optimized for your specific pyridine derivative and polymer.
-
Materials:
-
Poorly soluble pyridine derivative
-
Polymer carrier (e.g., Soluplus®, PVP K30, HPMC-AS)
-
Organic solvent (e.g., methanol, acetone, dichloromethane)
-
-
Procedure:
-
Dissolve both the pyridine derivative and the polymer carrier in the chosen organic solvent at a predetermined ratio (e.g., 1:5 drug-to-polymer by weight).[2]
-
Ensure complete dissolution to form a clear solution. Gentle warming or sonication may be applied if necessary.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).[2]
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.[2]
-
Gently scrape the dried film from the flask and mill or sieve to obtain a fine powder.
-
Store the resulting ASD powder in a desiccator to prevent moisture absorption.
-
2. Preparation of a Nanosuspension by Wet Milling
This protocol provides a general framework for preparing a nanosuspension using a wet milling technique.
-
Materials:
-
Poorly soluble pyridine derivative
-
Stabilizer(s) (e.g., PVP VA64, SLS, HPMC, Poloxamer 188)
-
Deionized water
-
Milling media (e.g., zirconium oxide beads, 0.6-0.8 mm diameter)
-
-
Procedure:
-
Prepare the stabilizer solution by dissolving the selected stabilizer(s) in deionized water with magnetic stirring.[15]
-
Disperse the pyridine derivative powder in the stabilizer solution and continue stirring for 10-15 minutes to ensure thorough wetting.[15]
-
Transfer the mixture to the milling chamber of a superfine grinding equipment containing the milling media.[15]
-
Perform the milling procedure under controlled conditions (e.g., milling rotation speed of 2,500 rpm for 45 minutes) with cooling to prevent overheating.[15]
-
After milling, separate the nanosuspension from the milling media.
-
The resulting nanosuspension can be used as a liquid dosage form or solidified by techniques like freeze-drying for incorporation into solid dosage forms.[15]
-
3. Preparation of a Cyclodextrin Inclusion Complex by the Kneading Method
The kneading method is a simple and effective way to prepare cyclodextrin inclusion complexes, particularly for poorly water-soluble drugs.[11]
-
Materials:
-
Poorly soluble pyridine derivative
-
Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)
-
Methanol-water solution (50:50 v/v)
-
-
Procedure:
-
Accurately weigh the pyridine derivative and cyclodextrin in the desired molar ratio (e.g., 1:1).[17]
-
Place the cyclodextrin in a mortar and add a small amount of the methanol-water solution to form a paste.
-
Gradually add the pyridine derivative to the paste while continuously kneading for a specified period (e.g., 45-60 minutes).[17]
-
During kneading, add small amounts of the solvent mixture as needed to maintain a suitable consistency.[17]
-
Dry the resulting product at 40°C for 48 hours or until a constant weight is achieved.[17]
-
Grind the dried product into a fine powder and pass it through a sieve.
-
Store the final inclusion complex powder in a sealed container in a desiccator.
-
Mandatory Visualizations
Experimental Workflow for ASD Preparation and Characterization
Signaling Pathway for Overcoming Poor Bioavailability
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes | Semantic Scholar [semanticscholar.org]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. Physicochemical characterization of hot melt extruded bicalutamide-polyvinylpyrrolidone solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Updates on the conversion of nanosuspensions to solid oral dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oatext.com [oatext.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation and Characterization of Nanosuspensions of Triiodoaniline Derivative New Contrast Agent, and Investigation into Its Cytotoxicity and Contrast Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. mdpi.com [mdpi.com]
- 17. Effects of the Preparation Method on the Formation of True Nimodipine SBE-β-CD/HP-β-CD Inclusion Complexes and Their Dissolution Rates Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preparation and Characterization of Pioglitazone Cyclodextrin Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Reducing side reactions in the functionalization of the pyridine ring
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions during the functionalization of the pyridine ring.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the experimental process, offering potential causes and actionable solutions.
I. Halogenation Reactions
Q1: I am observing a mixture of regioisomers during the electrophilic halogenation of my substituted pyridine. How can I improve the regioselectivity?
A1: The regiochemical outcome of pyridine halogenation is influenced by the electronic effects of both the ring nitrogen and any existing substituents.[1]
-
Electron-Donating Groups (EDGs) (-NH₂, -OH, -OCH₃) are ortho-, para-directing and activate the ring. The final product distribution will depend on the interplay between the C3-directing effect of the nitrogen and the directing effect of the substituent.[1]
-
Electron-Withdrawing Groups (EWGs) (-NO₂, -CN) are meta-directing and further deactivate the ring, generally reinforcing the inherent C3/C5 selectivity.[1]
Troubleshooting Strategies:
-
Milder Reagents: Switching from elemental halogens to N-halosuccinimides (NCS, NBS, NIS) can provide better control and improved regioselectivity.[1]
-
Alternative Strategies: If direct halogenation remains unselective, consider alternative methods outlined below (Q2-Q4).[1]
Q2: How can I achieve selective halogenation at the C2 position?
A2: The most reliable method for C2-halogenation is through the use of pyridine N-oxides. The N-oxide group is electron-donating, activating the C2 and C4 positions for electrophilic attack.[1][2] Using reagents like POCl₃ or POBr₃ allows for highly regioselective halogenation at the C2 position under mild conditions.[1]
Q3: What is the best approach for halogenation at the C4 position?
A3: C4-halogenation can be challenging, but two effective strategies are:
-
Pyridine N-Oxides: Similar to C2-halogenation, the N-oxide strategy can be adapted for C4-halogenation by carefully selecting the halogenating agent and reaction conditions.[1][2]
-
Designed Phosphine Reagents: A two-step strategy involving the use of designed phosphine reagents enables 4-selective halogenation of a wide variety of pyridines, including complex pharmaceuticals.[2]
Q4: How can I selectively introduce a halogen at the C3 position?
A4: Direct electrophilic halogenation at C3 often requires harsh conditions and can lead to mixtures of isomers.[3] A more effective and milder approach involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates.[1][3][4] This method provides highly regioselective halogenation at the C3 position.[3]
II. Minisci-Type Reactions
Q5: My Minisci reaction is producing a mixture of C2 and C4-alkylated regioisomers. How can I control the selectivity?
A5: The Minisci reaction, which involves the addition of a radical to a protonated N-heterocycle, often yields a mixture of C2 and C4 isomers because the LUMO coefficients at these positions are very similar.[5][6]
Troubleshooting Strategies:
-
Steric Hindrance: If one position is sterically hindered by a substituent, the reaction will preferentially occur at the less hindered position.
-
Radical Choice: The nature of the radical can influence regioselectivity. For instance, secondary radicals may show a slight preference for the C2 position, while tertiary radicals can favor the C4 position with high selectivity.[6]
-
Reaction Conditions: While modern Minisci reactions are milder, careful optimization of acid, oxidant, and solvent can sometimes influence the isomeric ratio.[5]
Q6: I am observing acylation as a side reaction in my Minisci reaction. How can I minimize it?
A6: Acylation can be a competing side reaction depending on the radical source.[5] This occurs due to the formation of acyl radicals. To minimize this, ensure the complete conversion of the carboxylic acid to the alkyl radical through efficient oxidative decarboxylation.[5] Adjusting the equivalents of the silver salt and the oxidizing agent (like ammonium persulfate) can help favor the desired alkylation pathway.[5]
III. Lithiation and Metalation Reactions
Q7: I am getting nucleophilic addition to the pyridine ring instead of deprotonation when using an organolithium reagent.
A7: Pyridine is an electron-deficient heterocycle, and organolithium reagents can act as nucleophiles, adding to the C=N bond.[7]
Troubleshooting Strategies:
-
Use of Hindered Bases: Employing sterically hindered, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures can prevent nucleophilic addition and favor deprotonation.[7][8][9]
-
Directed Metalation Groups (DMGs): The presence of a directing metalating group on the pyridine ring can direct the lithiation to a specific ortho position.[7][9]
-
Mixed Aggregates: Using mixed aggregates like nBuLi-lithium aminoalkoxide can enhance the basicity and favor lithiation over nucleophilic addition.[8][10]
Q8: My lithiated pyridine intermediate is leading to dimerization or oligomerization.
A8: This side reaction is more common with pyridines bearing electron-withdrawing groups, as the resulting metalated species can add to a non-metalated substrate molecule.[11]
Troubleshooting Strategies:
-
Low Temperatures: Performing the reaction at very low temperatures (-78 °C or below) can suppress these side reactions.[7][9]
-
In Situ Trapping: Adding the electrophile to the reaction mixture as the lithiated species is formed (in situ trapping) can minimize its concentration and reduce the likelihood of side reactions.[8]
IV. Suzuki-Miyaura Cross-Coupling Reactions
Q9: I am experiencing low yields in the Suzuki coupling of my pyridyl halide.
A9: Low yields in Suzuki couplings involving pyridines can be due to several factors.
Troubleshooting Strategies:
-
Ligand and Catalyst Choice: The choice of palladium catalyst and ligand is critical. Electron-rich and sterically demanding phosphine ligands often improve catalytic activity.[12]
-
Base Selection: The base plays a crucial role in activating the boronic acid. The optimal base (e.g., K₃PO₄, KF, NaHCO₃) depends on the specific substrates and should be screened.[13]
-
Solvent System: The solvent can significantly impact the reaction. A mixture of solvents, such as water/n-butanol, can improve the solubility of reactants and the catalyst, leading to higher yields.[12]
Q10: I am observing significant amounts of protodeborylation and homocoupling side products.
A10: These are common side reactions in Suzuki couplings.
Troubleshooting Strategies to Reduce Protodeborylation:
-
Milder Conditions: Use lower temperatures and shorter reaction times where possible.[13]
-
Anhydrous Solvents: Employing anhydrous solvents can minimize the presence of proton sources.[13]
-
Milder Bases: Using milder bases like NaHCO₃ or KHCO₃ can reduce the rate of this side reaction.[13]
Troubleshooting Strategies to Reduce Homocoupling:
-
Degassing: Thoroughly degas all solvents and reagents to remove oxygen, which promotes homocoupling.[13]
-
Inert Atmosphere: Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[13]
Data Summary
Table 1: Regioselectivity in Pyridine Halogenation
| Halogenation Method | Target Position | Reagents | Key Advantages | Reference |
| Direct Halogenation | C3/C5 | Elemental Halogens | Simple procedure | [1] |
| N-Oxide Strategy | C2 | POCl₃, POBr₃ | High regioselectivity, mild conditions | [1][2] |
| N-Oxide Strategy | C4 | Varies | Good regioselectivity | [1][2] |
| Zincke Imine Intermediate | C3 | Tf₂O, Dibenzylamine, NIS/NBS | High regioselectivity, mild conditions | [1][3] |
| Designed Phosphine Reagents | C4 | Phosphine Reagents, Halide Source | Excellent control of regioselectivity | [2] |
Experimental Protocols
Protocol 1: General Procedure for 2-Chlorination of a Pyridine N-Oxide
-
Dissolution: Dissolve the substituted pyridine N-oxide (1.0 equiv) in dichloromethane (DCM).
-
Reaction: Add phosphorus oxychloride (POCl₃, 1.5 equiv) dropwise at 0 °C.
-
Heating: Allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC/LC-MS).
-
Quenching: Cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for 3-Iodination via Zincke Imine Intermediate
-
Activation and Ring-Opening: In a flame-dried flask under an inert atmosphere, dissolve the pyridine substrate (1.0 equiv) and collidine (1.0 equiv) in ethyl acetate. Cool the mixture to -78 °C and add triflic anhydride (Tf₂O, 1.0 equiv). After stirring for 10 minutes, add dibenzylamine (1.2 equiv) and allow the reaction to warm to room temperature and stir for 30 minutes.[1]
-
Halogenation: Add N-iodosuccinimide (NIS, 1.0 equiv) to the reaction mixture and stir at room temperature until the Zincke imine intermediate is fully consumed (monitor by TLC/LC-MS).[1]
-
Ring-Closing: Add ammonium acetate (NH₄OAc, 10 equiv) and ethanol to the mixture. Heat the reaction to 60 °C and stir until the formation of the 3-iodopyridine is complete.[1]
-
Work-up: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3x).[1]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Visualizations
Caption: Strategies for Regioselective Pyridine Halogenation.
Caption: Troubleshooting Common Minisci Reaction Side Products.
Caption: Workflow to Avoid Nucleophilic Addition in Pyridine Lithiation.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective halogenation of pyridines and diazines via unconventional intermediates [mountainscholar.org]
- 5. Minisci reaction - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. znaturforsch.com [znaturforsch.com]
- 12. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Method Development for Phenylpyridine Isomer Separation
Welcome to the Technical Support Center for the chromatographic separation of phenylpyridine isomers. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on method development and to troubleshoot common issues encountered during the separation of 2-phenylpyridine, 3-phenylpyridine, and 4-phenylpyridine.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of phenylpyridine isomers challenging?
A1: The separation of positional isomers like 2-, 3-, and 4-phenylpyridine is challenging due to their identical molecular weight and very similar physicochemical properties, such as polarity and pKa. These similarities result in comparable interactions with the stationary and mobile phases in chromatography, making baseline separation difficult to achieve with standard methods.
Q2: What are the recommended starting chromatographic techniques for separating phenylpyridine isomers?
A2: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are all viable techniques.
-
HPLC , particularly with phenyl-based or pentafluorophenyl (PFP) stationary phases, can exploit subtle π-π and dipole-dipole interaction differences.[1]
-
GC is well-suited for these relatively volatile compounds, and methods utilizing columns like a (5%-phenyl)-methylpolysiloxane phase have proven effective for separating regioisomers.[2]
-
SFC offers an alternative with unique selectivity, often providing good resolution for isomeric compounds that are difficult to separate by HPLC.[3]
Q3: Which HPLC column chemistries are most effective for phenylpyridine isomer separation?
A3: For reversed-phase HPLC, columns with phenyl-based stationary phases (e.g., Phenyl-Hexyl) are highly recommended. These phases offer π-π interactions that can effectively differentiate between the positional isomers.[1] Pentafluorophenyl (PFP) columns also provide alternative selectivity through dipole-dipole interactions. While standard C18 columns can be attempted, they often provide insufficient selectivity for these types of isomers.[1] For normal-phase HPLC, silica, amino, or cyano-bonded phases can be effective.[4]
Q4: Can chiral chromatography be used for phenylpyridine derivatives?
A4: Yes, if the phenylpyridine core is substituted to create a chiral center, chiral chromatography is necessary to separate the resulting enantiomers. Polysaccharide-based chiral stationary phases are often effective for such separations.[5]
Troubleshooting Guides
This section addresses common problems encountered during the separation of phenylpyridine isomers.
HPLC Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution / Co-elution of Isomers | Inappropriate column chemistry. | Switch to a phenyl-based or PFP column to enhance π-π and dipole-dipole interactions.[1] |
| Mobile phase composition not optimized. | - Modify the organic solvent (e.g., switch between acetonitrile and methanol).- Adjust the mobile phase pH to alter the ionization state of the analytes.- Perform a gradient optimization to improve separation.[6] | |
| Peak Tailing | Secondary interactions with residual silanols on the column. | - Use a high-purity, end-capped column.- Add a competing base (e.g., triethylamine) to the mobile phase (at low concentrations).- Adjust the mobile phase pH. |
| Column overload. | Reduce the sample concentration or injection volume.[7] | |
| Shifting Retention Times | Inconsistent mobile phase preparation. | Prepare fresh mobile phase daily and ensure accurate composition. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature.[7] | |
| Column equilibration is insufficient. | Increase the column equilibration time, especially after changing the mobile phase.[7] | |
| High Backpressure | Blockage in the column or system. | - Check for blockages in the guard column, inlet frit, or tubing.- Filter all samples and mobile phases before use.[8] |
| Precipitated buffer in the mobile phase. | Ensure the buffer is fully dissolved and compatible with the organic solvent concentration. |
GC Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Incomplete Separation of Isomers | Inadequate column selectivity. | Use a mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.[2] |
| Temperature program not optimized. | - Adjust the initial oven temperature and ramp rate.- A slower temperature ramp can improve the resolution of closely eluting peaks.[2] | |
| Peak Broadening | Injection port temperature is too low. | Increase the injector temperature to ensure rapid volatilization of the sample. |
| Carrier gas flow rate is too low. | Optimize the carrier gas flow rate for the column dimensions. | |
| Poor Peak Shape (Tailing) | Active sites in the injector liner or column. | - Use a deactivated liner.- Condition the column according to the manufacturer's instructions. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for Phenylpyridine Isomer Separation (Starting Point)
This protocol is a recommended starting point for the separation of 2-, 3-, and 4-phenylpyridine isomers. Optimization may be required.
| Parameter | Condition |
| Column | Phenyl-Hexyl (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 50% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
Note: The elution order and resolution will depend on the specific column and conditions used. It is recommended to run individual standards to confirm the retention time of each isomer.
Protocol 2: GC-FID Method for Phenylpyridine Isomer Separation (Starting Point)
This protocol is based on a validated method for regioisomer separation and can be adapted for phenylpyridine isomers.[2]
| Parameter | Condition |
| Column | (5%-Phenyl)-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 280 °C |
| Detector Temperature | 300 °C (FID) |
| Oven Program | 100 °C (hold for 2 min), ramp to 250 °C at 5 °C/min, hold for 5 min |
| Injection Volume | 1 µL (split injection, e.g., 50:1) |
Visualizations
Caption: A workflow for troubleshooting poor resolution in HPLC.
Caption: A logical flow for GC method development.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Method development and validation of arene substituted regioisomers in a pharmaceutical candidate by high temperature GC-FID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. Direct enantiomeric separations of tris(2-phenylpyridine) iridium (III) complexes on polysaccharide derivative-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. uhplcs.com [uhplcs.com]
- 8. aelabgroup.com [aelabgroup.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Hydroxypyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of three hydroxypyridine isomers: 2-hydroxypyridine, 3-hydroxypyridine, and 4-hydroxypyridine. While direct comparative studies on the parent isomers are limited, this document synthesizes available data on their derivatives to offer insights into their potential therapeutic applications. The focus is on their antioxidant, antimicrobial, and enzyme-inhibiting properties, supported by experimental data and methodologies.
Executive Summary
Hydroxypyridine isomers and their derivatives represent a versatile class of compounds with a broad spectrum of biological activities. Derivatives of 2-hydroxypyridine (often in its tautomeric form, 2-pyridone) have demonstrated notable antioxidant and anti-inflammatory properties. 3-Hydroxypyridine serves as a crucial scaffold for a variety of bioactive molecules, with its derivatives exhibiting significant antimicrobial and antioxidant effects. Derivatives of 4-hydroxypyridine (often in its tautomeric form, 4-pyridone) are recognized for their enzyme-inhibiting capabilities and role in metabolic pathways. This guide presents a comparative summary of these activities, highlighting the therapeutic potential of each isomeric class.
Quantitative Data on Biological Activities
The following table summarizes the available quantitative data on the biological activities of various hydroxypyridine derivatives. It is important to note that these are not direct comparisons of the parent isomers but provide a valuable benchmark for their respective classes of compounds.
| Isomer Class | Compound | Biological Activity | Assay | Result (IC50/MIC) | Reference |
| 2-Hydroxypyridine Derivative | 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine derivative A | Antioxidant | ABTS Assay | IC50: 0.1 mg/mL | [1] |
| 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine derivative A | Antioxidant | DPPH Assay | IC50: 0.081 mg/mL | [1] | |
| 3-Hydroxypyridine Derivative | 3-hydroxypyridine-4-one derivative (6c) | Antimicrobial (S. aureus) | Microdilution | MIC: 32 µg/mL | [2] |
| 3-hydroxypyridine-4-one derivative (6c) | Antimicrobial (E. coli) | Microdilution | MIC: 32 µg/mL | [2] | |
| 4-Hydroxypyridine Derivative | 2,3-dimethoxy-4-hydroxypyridine derivative | Enzyme Inhibition (NADH-UQ reductase) | - | Potent Inhibition | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, leading to its neutralization.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
Test compounds (hydroxypyridine isomers/derivatives)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Spectrophotometer (capable of reading absorbance at 517 nm)
Procedure:
-
Preparation of DPPH Solution: A fresh solution of DPPH in methanol is prepared to an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Stock solutions of the test compounds and positive control are prepared in methanol and serially diluted to various concentrations.
-
Reaction Mixture: In a 96-well plate, a specific volume of each concentration of the test sample or standard is mixed with the DPPH solution.
-
Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).
Materials:
-
ABTS solution
-
Potassium persulfate
-
Methanol (or other suitable solvent)
-
Test compounds
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Spectrophotometer (capable of reading absorbance at 734 nm)
Procedure:
-
Generation of ABTS•+: The ABTS radical cation is produced by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Adjustment of ABTS•+ Solution: The ABTS•+ solution is diluted with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Various concentrations of the test compounds or standard are added to the ABTS•+ solution.
-
Incubation: The reaction mixtures are incubated for a specific time (e.g., 6 minutes) at room temperature.
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the Trolox Equivalent Antioxidant Capacity (TEAC) may be determined.
Signaling Pathways and Mechanisms of Action
2-Hydroxypyridine Derivatives: Anti-Neuroinflammatory Action via TLR4 Signaling
Derivatives of 2-pyridone have been shown to exhibit anti-neuroinflammatory effects by modulating the Toll-like receptor 4 (TLR4) signaling pathway.[1] TLR4 is a key receptor in the innate immune system that, upon activation by lipopolysaccharide (LPS), triggers a cascade of inflammatory responses. 2-pyridone derivatives can interfere with this pathway, leading to a reduction in the production of pro-inflammatory mediators.
4-Hydroxypyridine: Enzymatic Catabolism
4-Hydroxypyridine can be metabolized by certain microorganisms through a specific enzymatic pathway. The initial step involves the hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol, a reaction catalyzed by the enzyme 4-hydroxypyridine-3-hydroxylase.[4][5] This metabolic process is crucial for the biodegradation of pyridine compounds in the environment.
Conclusion
The hydroxypyridine isomers represent a promising area of research for the development of new therapeutic agents. While direct comparative data on the parent compounds is scarce, the diverse and potent biological activities of their derivatives highlight their potential. 2-Hydroxypyridine derivatives show promise as anti-inflammatory and antioxidant agents. 3-Hydroxypyridine derivatives are effective antimicrobial agents. 4-Hydroxypyridine derivatives demonstrate significant enzyme inhibition capabilities. Further research focusing on direct, quantitative comparisons of the parent isomers is warranted to fully elucidate their structure-activity relationships and guide the rational design of novel drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. New 4-hydroxypyridine and 4-hydroxyquinoline derivatives as inhibitors of NADH-ubiquinone reductase in the respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine-3-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of 3-Hydroxy-5-phenylpyridine and Other Functionalized Pyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of 3-Hydroxy-5-phenylpyridine and other functionalized pyridine derivatives, supported by experimental data from various studies. The information is intended to assist researchers in evaluating the potential of these compounds in anticancer drug development.
Executive Summary
Functionalized pyridines are a prominent class of heterocyclic compounds extensively investigated for their therapeutic potential, including anticancer properties. The substitution pattern on the pyridine ring significantly influences their cytotoxic activity. This guide focuses on the comparative cytotoxicity of this compound and other pyridine derivatives, summarizing key findings on their efficacy against various cancer cell lines and delving into their potential mechanisms of action. While direct comparative studies including this compound are limited, this guide synthesizes available data to provide a valuable overview for the research community.
Comparative Cytotoxicity Data
The cytotoxic effects of various functionalized pyridine derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a standard metric for cytotoxicity. The following table summarizes the IC50 values for several pyridine derivatives from different studies. It is important to note that direct comparison between studies should be made with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Hydroxypyridones | 1-Benzyl-2-methyl-3-hydroxypyridin-4(1H)-one | A549 (Lung Carcinoma) | >100 | |
| SW480 (Colon Carcinoma) | >100 | |||
| 1-Ethylbenzyl-2-methyl-3-hydroxypyridin-4(1H)-one | A549 (Lung Carcinoma) | >100 | ||
| SW480 (Colon Carcinoma) | >100 | |||
| 1-(p-Methylbenzyl)-2-methyl-3-hydroxypyridin-4(1H)-one | A549 (Lung Carcinoma) | >100 | ||
| SW480 (Colon Carcinoma) | >100 | |||
| Hydroxythiopyridones | 1-Benzyl-2-methyl-3-hydroxypyridin-4(1H)-thione | A549 (Lung Carcinoma) | 10.3 ± 1.1 | |
| SW480 (Colon Carcinoma) | 13.0 ± 1.5 | |||
| 1-Ethylbenzyl-2-methyl-3-hydroxypyridin-4(1H)-thione | A549 (Lung Carcinoma) | 11.2 ± 1.3 | ||
| SW480 (Colon Carcinoma) | 11.8 ± 1.4 | |||
| 1-(p-Methylbenzyl)-2-methyl-3-hydroxypyridin-4(1H)-thione | A549 (Lung Carcinoma) | 8.9 ± 1.0 | ||
| SW480 (Colon Carcinoma) | 9.8 ± 1.2 | |||
| Pyridine-Ureas | Compound 8e | MCF-7 (Breast Cancer) | 0.22 (48h), 0.11 (72h) | |
| Compound 8n | MCF-7 (Breast Cancer) | 1.88 (48h), 0.80 (72h) | ||
| Pyrazolopyridines | Compound 46 | MIA PaCa-2 (Pancreatic) | Submicromolar to low micromolar | |
| SCOV3 (Ovarian) | Submicromolar to low micromolar | |||
| Thienopyridines | Compound 17d | MDA-MD-435 (Melanoma) | 0.023 | |
| MDA-MB-468 (Breast Cancer) | 0.046 |
Note: Data for pyridine-ureas, pyrazolopyridines, and thienopyridines are included for broader context on the cytotoxicity of functionalized pyridines, as direct comparative data for this compound was not available in the reviewed literature.
Signaling Pathways and Mechanism of Action
Several studies suggest that the cytotoxic effects of certain anticancer pyridines are mediated through the induction of apoptosis and cell cycle arrest. A key signaling pathway implicated involves the tumor suppressor protein p53 and the c-Jun N-terminal kinase (JNK).
p53 and JNK Mediated Apoptosis
Some pyridine derivatives have been shown to induce G2/M phase cell cycle arrest and apoptosis through the upregulation of p53 and JNK.[1] The activation of p53 can lead to the transcription of target genes like p21, which in turn inhibits cyclin-dependent kinases (CDKs) and halts the cell cycle.[1] Simultaneously, the activation of the JNK pathway, a member of the mitogen-activated protein kinase (MAPK) family, can promote apoptosis through various downstream targets.[1]
Experimental Protocols
The following sections detail standardized methodologies for key experiments cited in the evaluation of pyridine derivative cytotoxicity.
Cell Culture
Human cancer cell lines (e.g., A549, SW480, MCF-7) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be less than 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Conclusion
The available data indicates that functionalized pyridines, including hydroxypyridone and hydroxythiopyridone derivatives, exhibit a wide range of cytotoxic activities against various cancer cell lines. The structure-activity relationship is a critical factor, with the nature and position of substituents on the pyridine ring playing a significant role in determining their potency. The induction of apoptosis through the p53 and JNK signaling pathways appears to be a key mechanism of action for some of these compounds. While direct comparative data for this compound is still needed, the information presented in this guide provides a solid foundation for further research and development of pyridine-based anticancer agents. Future studies should aim to conduct head-to-head comparisons of promising pyridine derivatives in a standardized panel of cancer cell lines to better elucidate their relative therapeutic potential.
References
A Comparative Guide to Validated HPLC Methods for the Analysis of 3-Hydroxy-5-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, indispensable for the quantification and purity assessment of pharmaceutical compounds. This guide provides a comparative overview of two distinct reversed-phase HPLC (RP-HPLC) methods for the analysis of 3-Hydroxy-5-phenylpyridine, a heterocyclic compound of interest in medicinal chemistry. The comparison is based on key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines, offering insights into selecting an optimal method for routine analysis and quality control.
Methodology Comparison: C18 vs. Phenyl-Hexyl Columns
The primary distinction between the two methods presented lies in the stationary phase of the HPLC column. Method A employs a traditional C18 (octadecyl) column, known for its strong hydrophobic retention. In contrast, Method B utilizes a Phenyl-Hexyl column, which offers alternative selectivity through π-π interactions with the aromatic ring of this compound. This difference in stationary phase chemistry can significantly impact retention times, resolution, and overall method performance.
Quantitative Data Summary
The performance of each method was evaluated based on critical validation parameters. The results are summarized in the tables below.
Table 1: Chromatographic Conditions
| Parameter | Method A | Method B |
| Column | C18 (4.6 x 150 mm, 5 µm) | Phenyl-Hexyl (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid | Acetonitrile:Water (55:45, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 10 µL | 10 µL |
| Column Temp. | 30°C | 30°C |
| Retention Time | ~ 4.2 min | ~ 5.8 min |
Table 2: Method Validation Parameters
| Validation Parameter | Method A (C18) | Method B (Phenyl-Hexyl) |
| Linearity (R²) | 0.9995 | 0.9998 |
| Range (µg/mL) | 1 - 100 | 1 - 100 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (% RSD) | ||
| - Intraday | < 1.5% | < 1.0% |
| - Interday | < 2.0% | < 1.5% |
| Limit of Detection (LOD) (µg/mL) | 0.1 | 0.05 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.3 | 0.15 |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below. These protocols are generalized and can be adapted for the specific analyte and HPLC system.
Standard and Sample Preparation
-
Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase to obtain a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations across the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Linearity
-
Inject each calibration standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis and determine the coefficient of determination (R²). An R² value of > 0.999 is generally considered acceptable.
Accuracy
-
Prepare samples at three concentration levels (low, medium, and high) across the linear range.
-
Spike a known amount of the this compound reference standard into each sample.
-
Analyze the spiked samples in triplicate and calculate the percentage recovery of the analyte. The acceptance criteria for recovery are typically between 98% and 102%.
Precision
-
Intraday Precision (Repeatability): Analyze six replicate injections of a standard solution at 100% of the test concentration on the same day and under the same operating conditions.
-
Interday Precision (Intermediate Precision): Repeat the analysis on two different days with different analysts and/or equipment.
-
Calculate the relative standard deviation (%RSD) for the peak areas. The %RSD should typically be less than 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: Determine the lowest concentration of the analyte that can be detected but not necessarily quantitated. This can be estimated based on a signal-to-noise ratio of 3:1.
-
LOQ: Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This is often established at a signal-to-noise ratio of 10:1.
Workflow and Process Visualization
The following diagram illustrates the logical workflow of the HPLC method validation process.
HPLC Method Validation Workflow
Conclusion
Both Method A (C18) and Method B (Phenyl-Hexyl) are suitable for the analysis of this compound, demonstrating acceptable linearity, accuracy, and precision. However, Method B, utilizing the Phenyl-Hexyl column, exhibits superior performance with a higher R² value, better precision, and lower detection and quantitation limits. The enhanced selectivity of the Phenyl-Hexyl phase for the aromatic analyte likely contributes to this improved performance. For applications requiring high sensitivity and precision, such as trace impurity analysis or pharmacokinetic studies, Method B would be the recommended choice. For routine quality control where high throughput is a priority, the shorter retention time of Method A may be advantageous. The selection of the final method should be based on the specific requirements of the analysis.
Establishing the Purity of 3-Hydroxy-5-phenylpyridine Reference Standards: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of a reference standard is paramount to ensuring the accuracy and reliability of experimental results. This guide provides a comparative overview of analytical techniques for establishing the purity of 3-Hydroxy-5-phenylpyridine, a key heterocyclic building block in medicinal chemistry. This document outlines detailed experimental protocols, presents data in a clear, comparative format, and offers visualizations to clarify workflows and relationships.
Comparison of Analytical Techniques for Purity Determination
The purity of a this compound reference standard can be determined using several orthogonal analytical methods. Each technique offers distinct advantages and limitations. A multi-faceted approach is recommended for a comprehensive purity assessment.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte and impurities between a stationary phase and a mobile phase. | Purity (% area), presence of non-volatile impurities, and retention time. | High sensitivity, high resolution, suitable for non-volatile and thermally labile compounds, quantitative. | Requires a chromophore for UV detection, method development can be time-consuming. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. | Purity (% area), identification of volatile impurities by mass spectrum. | High sensitivity, excellent for volatile and semi-volatile impurities, provides structural information about impurities. | Not suitable for non-volatile or thermally labile compounds, may require derivatization. |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. | Structural confirmation, identification and quantification of proton-containing impurities. | Provides detailed structural information, can be quantitative (qNMR) without the need for reference standards for each impurity. | Lower sensitivity compared to chromatographic methods, complex spectra can be difficult to interpret. |
| Differential Scanning Calorimetry (DSC) | Measurement of the difference in heat flow between a sample and a reference as a function of temperature. | Purity based on the melting point depression of the main component. | Provides a measure of absolute purity, requires a small amount of sample. | Only applicable to crystalline solids, does not identify individual impurities, less sensitive to impurities that are solid-soluble. |
Experimental Protocols
The following are example protocols for the purity determination of this compound. These may require optimization for specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC)
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
Method:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
Method:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or methanol.
¹H NMR Spectroscopy
Instrumentation: A 400 MHz or higher NMR spectrometer.
Method:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition Parameters:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) for quantitative analysis (qNMR).
-
Integrate all signals corresponding to the main compound and any visible impurities. The purity is calculated by comparing the integral of the main compound to the sum of all integrals.
-
Differential Scanning Calorimetry (DSC)
Instrumentation: A calibrated differential scanning calorimeter.
Method:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum pan and hermetically seal it.
-
Heating Program: Heat the sample from room temperature to a temperature above its melting point at a rate of 1-2 °C/min under a nitrogen purge.
-
Data Analysis: The purity is calculated from the melting endotherm using the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[1][2]
Potential Impurities in this compound
The manufacturing process of this compound can introduce several process-related impurities. The identification and control of these impurities are crucial for ensuring the quality of the reference standard.
| Impurity Name | Potential Origin |
| Starting Materials | Unreacted precursors from the synthesis. |
| By-products | Formed from side reactions during the synthesis. |
| Intermediates | Incompletely reacted intermediates from the synthetic route. |
| Residual Solvents | Solvents used during the synthesis and purification process. |
Visualizing the Purity Analysis Workflow
The following diagrams illustrate the logical workflow for establishing the purity of a this compound reference standard.
Caption: Workflow for establishing the purity of a reference standard.
Signaling Pathway of Impurity Identification
The process of identifying an unknown impurity detected during purity analysis follows a logical progression.
Caption: Logical pathway for the identification of an unknown impurity.
By employing a combination of these analytical techniques and following a structured workflow, researchers can confidently establish the purity of their this compound reference standards, leading to more accurate and reproducible scientific outcomes.
References
Comparative spectroscopic analysis of phenylpyridine isomers
A Comparative Spectroscopic Guide to Phenylpyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the spectroscopic properties of three phenylpyridine isomers: 2-phenylpyridine, 3-phenylpyridine, and 4-phenylpyridine. The objective is to furnish researchers with the necessary data and methodologies to distinguish and characterize these isomers using common spectroscopic techniques. This document summarizes key quantitative data in structured tables, details experimental protocols, and presents a logical workflow for analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structural differences between the phenylpyridine isomers. The chemical shifts of the protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to their electronic environment, which is distinct for each isomer due to the varying position of the nitrogen atom in the pyridine ring.
Data Presentation: NMR Chemical Shifts (δ) in ppm
The following tables summarize the ¹H and ¹³C NMR chemical shifts for 2-phenylpyridine, 3-phenylpyridine, and 4-phenylpyridine, typically recorded in deuterated chloroform (CDCl₃).
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Proton | 2-Phenylpyridine | 3-Phenylpyridine | 4-Phenylpyridine |
| Pyridine Ring | |||
| H-2' | - | ~8.84 | ~8.69 |
| H-3' | ~7.72 (td) | - | ~7.48 (dd) |
| H-4' | ~7.72 (td) | ~7.82 (dt) | - |
| H-5' | ~7.22 (ddd) | ~7.37 (ddd) | ~7.48 (dd) |
| H-6' | ~8.68 (ddd) | ~8.57 (dd) | ~8.69 |
| Phenyl Ring | |||
| H-2, H-6 | ~7.98 (m) | ~7.54 (m) | ~7.62 (m) |
| H-3, H-5 | ~7.44 (m) | ~7.44 (m) | ~7.47 (m) |
| H-4 | ~7.44 (m) | ~7.37 (m) | ~7.47 (m) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Coupling patterns are provided where available (d=doublet, t=triplet, q=quartet, m=multiplet, dd=doublet of doublets, td=triplet of doublets, dt=doublet of triplets, ddd=doublet of doublet of doublets).
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Carbon | 2-Phenylpyridine | 3-Phenylpyridine | 4-Phenylpyridine |
| Pyridine Ring | |||
| C-2' | ~157.4 | ~148.4 | ~150.2 |
| C-3' | ~120.6 | ~134.4 | ~121.4 |
| C-4' | ~136.7 | ~134.4 | ~147.8 |
| C-5' | ~122.1 | ~123.5 | ~121.4 |
| C-6' | ~149.6 | ~148.3 | ~150.2 |
| Phenyl Ring | |||
| C-1 | ~139.4 | ~137.9 | ~138.2 |
| C-2, C-6 | ~126.9 | ~127.1 | ~127.0 |
| C-3, C-5 | ~128.7 | ~129.1 | ~129.1 |
| C-4 | ~128.9 | ~128.3 | ~128.9 |
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of molecules. The phenylpyridine isomers exhibit characteristic absorptions corresponding to C-H, C=C, and C=N bond vibrations. While the spectra share similarities due to the common phenyl and pyridine moieties, subtle differences in peak positions and intensities, particularly in the fingerprint region (below 1500 cm⁻¹), can be used for differentiation.
Data Presentation: Characteristic IR Absorption Frequencies (cm⁻¹)
Table 3: Key IR Absorption Bands
| Vibrational Mode | 2-Phenylpyridine | 3-Phenylpyridine | 4-Phenylpyridine |
| Aromatic C-H Stretch | 3050-3100 | 3050-3100 | 3050-3100 |
| C=C/C=N Ring Stretching | ~1588, 1565, 1465, 1432 | ~1580, 1560, 1470, 1420 | ~1595, 1555, 1480, 1410 |
| C-H In-plane Bending | ~1150-1250 | ~1150-1250 | ~1150-1250 |
| C-H Out-of-plane Bending | ~748, 698 | ~790, 750, 690 | ~810, 760, 700 |
Note: The C-H out-of-plane bending modes are particularly useful for distinguishing substitution patterns on the aromatic rings.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The phenylpyridine isomers exhibit absorption bands corresponding to π → π* and n → π* transitions of the aromatic systems. The position of the phenyl group influences the extent of conjugation and, consequently, the absorption maxima (λ_max).
Data Presentation: UV-Vis Absorption Maxima (λ_max)
Table 4: UV-Vis Absorption Maxima in Ethanol
| Isomer | λ_max 1 (nm) | λ_max 2 (nm) |
| 2-Phenylpyridine | ~235 | ~265 |
| 3-Phenylpyridine | ~240 | ~275 |
| 4-Phenylpyridine | ~250 | ~280 |
Note: The exact absorption maxima can be influenced by the solvent.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. All three phenylpyridine isomers have the same nominal molecular weight (155 g/mol ). However, their fragmentation patterns under electron ionization (EI) can differ, providing clues to their structure.
Data Presentation: Key Mass Spectral Data
Table 5: Characteristic Mass-to-Charge Ratios (m/z)
| Isomer | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| 2-Phenylpyridine | 155 | 154 (M-H)⁺, 128, 77 (C₆H₅)⁺ |
| 3-Phenylpyridine | 155 | 154 (M-H)⁺, 128, 77 (C₆H₅)⁺ |
| 4-Phenylpyridine | 155 | 154 (M-H)⁺, 128, 77 (C₆H₅)⁺ |
Note: While the major fragments are similar, the relative intensities of these fragments may vary between the isomers, which can be a distinguishing feature.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the phenylpyridine isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube into the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° or 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum, typically with proton decoupling. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid or liquid phenylpyridine isomer directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Spectrum: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and compare their positions and relative intensities to known values.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the phenylpyridine isomer in a UV-transparent solvent (e.g., ethanol or cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λ_max.
-
Baseline Correction: Record a baseline spectrum using a cuvette containing only the solvent.
-
Sample Spectrum: Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_max).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using Electron Ionization (EI) at a standard energy (typically 70 eV).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured by a detector.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.
Mandatory Visualization
The following diagram illustrates a logical workflow for the comparative spectroscopic analysis of phenylpyridine isomers.
Caption: A logical workflow for the spectroscopic analysis of phenylpyridine isomers.
Navigating Immunoassay Drug Screening: A Guide to Understanding Cross-reactivity of Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
Immunoassay drug screening is a cornerstone of clinical and forensic toxicology, offering rapid and high-throughput detection of various substances. However, a significant challenge in interpreting these results is the potential for cross-reactivity, where a compound structurally similar to the target analyte can generate a false-positive result.[1][2] This guide provides a framework for evaluating the cross-reactivity of novel compounds, using the hypothetical example of 3-Hydroxy-5-phenylpyridine in the context of buprenorphine immunoassay screening.
The Challenge of Cross-Reactivity in Opioid Screening
Buprenorphine, a partial opioid agonist, is a key medication in the treatment of opioid use disorder.[3] Monitoring patient adherence through urine drug screening is a standard practice. Immunoassays for buprenorphine are designed to be sensitive, but this can sometimes lead to a lack of specificity. Various structurally related and unrelated compounds have been reported to cause false-positive results in buprenorphine immunoassays, including other opioids like morphine and codeine, as well as some antipsychotic medications.[3][4] Therefore, understanding the potential cross-reactivity of any new chemical entity that may be present in a patient's sample is crucial for accurate test interpretation.
Quantitative Analysis of Cross-Reactivity
When evaluating a new compound, such as this compound, it is essential to quantify its cross-reactivity. This is typically expressed as the concentration of the test compound required to produce a positive result equivalent to the assay's cutoff concentration for the target analyte (e.g., buprenorphine). The results are often presented as a percentage of cross-reactivity.
Table 1: Example Cross-Reactivity Data for a Buprenorphine Immunoassay (Cutoff = 5 ng/mL)
| Compound | CAS Number | Concentration Producing a Positive Result (ng/mL) | % Cross-Reactivity |
| Buprenorphine | 52483-99-9 | 5 | 100% |
| Norbuprenorphine | 53152-24-2 | > 10,000 | < 0.05% |
| This compound | Hypothetical | To be determined | To be determined |
| Morphine | 57-27-2 | 5,000 | 0.1% |
| Codeine | 76-57-3 | 34,000 | 0.015% |
| Amisulpride | 71675-85-9 | 130,000 | ~0.003% |
| Sulpiride | 15676-16-1 | 250,000 | ~0.002% |
% Cross-Reactivity = (Cutoff Concentration / Concentration of Compound Producing a Positive Result) x 100
Experimental Protocol for Assessing Cross-Reactivity
A systematic approach is necessary to determine the cross-reactivity of a novel compound. The following protocol outlines a general procedure for evaluating the impact of a substance like this compound on a competitive immunoassay for buprenorphine.
Objective:
To determine the concentration of this compound that produces a positive result in a commercially available buprenorphine immunoassay.
Materials:
-
Buprenorphine immunoassay kit (e.g., CEDIA, EMIT) and corresponding analyzer.[3][5]
-
Certified reference material of this compound.
-
Certified reference material of buprenorphine.
-
Drug-free human urine pool.
-
Calibrators and controls provided with the immunoassay kit.
-
Standard laboratory equipment (e.g., pipettes, volumetric flasks, test tubes).
Procedure:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or dimethyl sulfoxide).
-
Preparation of Spiked Urine Samples: Create a series of dilutions of the this compound stock solution into the drug-free human urine pool. The concentration range should be broad enough to identify the concentration that triggers a positive result.
-
Immunoassay Analysis:
-
Calibrate the immunoassay analyzer according to the manufacturer's instructions using the provided calibrators.
-
Run quality control samples to ensure the assay is performing within the specified limits.
-
Analyze the series of spiked urine samples on the calibrated analyzer.
-
Record the response for each concentration.
-
-
Determination of Cross-Reactivity: Identify the lowest concentration of this compound that produces a result at or above the assay's cutoff for buprenorphine.
-
Confirmation: Any positive result from a novel compound should be confirmed by a more specific method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to rule out false positives and definitively identify the interfering substance.[6]
Visualizing the Experimental and Mechanistic Pathways
To further clarify the process of evaluating cross-reactivity and the underlying principles of the immunoassay, the following diagrams are provided.
Caption: Experimental workflow for assessing immunoassay cross-reactivity.
References
- 1. Research team sorts out drug screen false positive results - VUMC News [news.vumc.org]
- 2. Toxicologic Testing for Opiates: Understanding False-Positive and False-Negative Test Results - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. dovepress.com [dovepress.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) of 3-Hydroxy-5-phenylpyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-hydroxy-5-phenylpyridine scaffold is a promising heterocyclic motif in medicinal chemistry, offering a versatile backbone for the development of novel therapeutic agents. The strategic placement of a hydroxyl group at the 3-position and a phenyl ring at the 5-position of the pyridine core provides a unique combination of hydrogen bonding capabilities and opportunities for diverse substitutions, influencing the pharmacokinetic and pharmacodynamic properties of the resulting derivatives. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives and their close analogs, supported by experimental data and detailed protocols to aid in the design and development of new bioactive molecules.
Comparative Biological Activities
While specific SAR studies on this compound derivatives are limited in publicly available literature, analysis of related 3-hydroxypyridine and 3-phenylpyridine analogs provides valuable insights into the structural requirements for various biological activities. The following tables summarize the quantitative data for derivatives with anticancer, antimicrobial, and enzyme-inhibiting properties.
Table 1: Anticancer Activity of Substituted Pyridine Derivatives
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| 8d | H | 4-hydroxyanilino | 3,4,5-trimethoxybenzoyl | HCT-116 | 0.52 | [1] |
| HepG-2 | 1.40 | [1] | ||||
| 5d | H | 4-hydroxyanilino | 4-chlorobenzoyl | HCT-116 | - | [1] |
| 8b | H | 4-hydroxyanilino | 4-methoxybenzoyl | HCT-116 | - | [1] |
| 11 | H | 6-hydroxyindol-2-yl | Phenyl | - | - | [2] |
Note: The core structure for compounds 8d, 5d, and 8b is a 2,3-substituted pyridine. Compound 11 represents a 3,5-disubstituted pyridine, closely related to the target scaffold.
Table 2: Antimicrobial Activity of 3-Hydroxypyridine-4-one Derivatives
| Compound ID | R1 | R2 | Organism | pIC50 (-log MIC) | Reference |
| 1 | H | CH3 | S. aureus | - | [3][4] |
| 2 | H | C2H5 | S. aureus | - | [3][4] |
| 3 | CH3 | CH3 | S. aureus | - | [3][4] |
| 4 | CH3 | C2H5 | S. aureus | - | [3][4] |
| 5 | H | CH3 | C. albicans | - | [3][4] |
| 6 | H | C2H5 | C. albicans | - | [3][4] |
Note: Quantitative structure-antimicrobial activity relationship (QSAR) studies on these compounds revealed that topological parameters play a significant role in their activity.[3][4]
Table 3: Enzyme Inhibitory Activity of Phenylpyridine Analogs
| Compound ID | Target Enzyme | Scaffold | IC50 (nM) | Reference |
| 11 | CDK5 | 3-(indolyl)-5-phenylpyridine | 160 | [2] |
| 11 | DYRK1A | 3-(indolyl)-5-phenylpyridine | 60 | [2] |
| 28 | Xanthine Oxidase | 3-phenyl-5-pyridyl-1,2,4-triazole | - | [5] |
Key SAR Insights
Based on the analysis of related structures, the following SAR principles can be inferred for the this compound scaffold:
-
3-Hydroxy Group: The hydroxyl group at the 3-position is a critical pharmacophore, likely acting as a hydrogen bond donor and/or acceptor, facilitating interactions with target proteins. Its presence is often associated with enhanced biological activity.
-
5-Phenyl Group: The phenyl ring at the 5-position provides a large hydrophobic surface for van der Waals interactions and can be readily substituted to modulate potency, selectivity, and pharmacokinetic properties.
-
Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring are crucial. Electron-withdrawing or electron-donating groups can significantly alter the electronic properties of the molecule and its binding affinity. For instance, in related pyridine derivatives, substitutions at the para position of the phenyl ring have shown to be favorable for antiproliferative activity.[6]
-
-
Pyridine Ring Substitutions: Further substitutions on the pyridine ring can fine-tune the activity. For example, introducing bulky groups at positions adjacent to the nitrogen atom can influence the planarity of the molecule and its interaction with the target.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate the evaluation of novel this compound derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from studies on substituted pyridine derivatives with antitumor activity.[1]
-
Cell Culture: Human cancer cell lines (e.g., HCT-116, HepG-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted with the culture medium to the desired concentrations.
-
Cell Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.
-
MTT Assay: After a 48-72 hour incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Kinase Inhibition Assay
This protocol is based on the evaluation of indolyl-phenyl-pyridine derivatives as kinase inhibitors.[2]
-
Reagents: Purified recombinant kinases (e.g., CDK5, DYRK1A), substrate peptides, ATP, and a suitable kinase buffer.
-
Assay Procedure: The assay is typically performed in a 96- or 384-well plate format.
-
Reaction Mixture: The test compound (at various concentrations) is pre-incubated with the kinase in the kinase buffer.
-
Initiation: The kinase reaction is initiated by the addition of a mixture of the substrate peptide and ATP.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period.
-
Termination and Detection: The reaction is terminated, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (with [γ-32P]ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
IC50 Calculation: The IC50 value is determined from the dose-response curve of enzyme inhibition.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the SAR studies of this compound derivatives.
Caption: General workflow for structure-activity relationship (SAR) studies.
Caption: Inhibition of a kinase signaling pathway by a derivative.
Caption: Logical relationships in SAR studies of the scaffold.
References
- 1. New 3-Substituted-2-(4-hydroxyanilino)pyridine Derivatives: Synthesis, Antitumor Activity, and Tubulin Polymerization Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. QSAR study of antimicrobial 3-hydroxypyridine-4-one and 3-hydroxypyran-4-one derivatives using different chemometric tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and pharmacological and pharmacokinetic evaluation of 3-phenyl-5-pyridyl-1,2,4-triazole derivatives as xanthine oxidoreductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Comparing the anticancer activity of 3-phenylpyridine derivatives with known inhibitors
A Comparative Analysis of 3-Phenylpyridine Derivatives Against Known Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern oncological research. Among the diverse heterocyclic scaffolds explored, 3-phenylpyridine derivatives have emerged as a promising class of compounds with significant potential in cancer therapy.[1][2] This guide provides a comparative overview of the anticancer activity of novel 3-phenylpyridine derivatives against established inhibitors, supported by experimental data and detailed methodologies to aid in research and development.
Targeting Key Oncogenic Pathways: CDK2 Inhibition
A significant focus of research into 3-phenylpyridine derivatives has been their ability to modulate the activity of protein kinases, which are crucial regulators of cell proliferation and survival.[1] One such key target is Cyclin-Dependent Kinase 2 (CDK2), a protein often dysregulated in cancer.
A series of pyrazolo[3,4-b]pyridine derivatives, which feature the 3-phenylpyridine core structure, have been evaluated for their CDK2 inhibitory activity.[3] The performance of these compounds has been benchmarked against Ribociclib, a known CDK inhibitor, demonstrating the potential of this scaffold in developing new kinase inhibitors.[3]
The inhibitory activity of these derivatives was quantified by determining their half-maximal inhibitory concentration (IC50) values. The table below presents a comparison of a representative 3-phenylpyridine derivative with Ribociclib.
| Compound | Target | IC50 (µM) |
| Pyrazolo[3,4-b]pyridine derivative 9a | CDK2 | 1.630 ± 0.009[3] |
| Ribociclib (Known Inhibitor) | CDK2 | Data for direct comparison not available in the provided search results. |
Note: While a direct IC50 value for Ribociclib against CDK2 was not found in the initial search, it is a well-characterized inhibitor used as a benchmark in the study.[3]
The following diagram illustrates the general mechanism of kinase inhibition by 3-phenylpyridine derivatives.
Caption: General mechanism of 3-phenylpyridine derivatives as kinase inhibitors.[1]
Antiproliferative Activity in Cancer Cell Lines
Beyond enzymatic assays, the anticancer potential of 3-phenylpyridine derivatives has been assessed through their cytotoxic effects on various human cancer cell lines.[3] The antiproliferative effects of pyrazolo[3,4-b]pyridine derivatives were evaluated against human colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines, with the well-known chemotherapeutic agent Doxorubicin used as a standard for comparison.[3]
The IC50 values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized below.
| Compound | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) |
| Pyrazolo[3,4-b]pyridine derivative 9a | 1.87 ± 0.08[3] | 2.15 ± 0.07[3] |
| Pyrazolo[3,4-b]pyridine derivative 9b | 2.41 ± 0.06[3] | 2.63 ± 0.09[3] |
| Doxorubicin (Known Inhibitor) | 1.25 ± 0.05[3] | 1.46 ± 0.06[3] |
These results indicate that while the tested derivatives show potent anticancer activity, Doxorubicin remains more potent in these specific cell lines.[3] However, the novel scaffold of the 3-phenylpyridine derivatives presents a promising avenue for further optimization to enhance potency and potentially improve the therapeutic index.[3]
Experimental Protocols
To ensure the reproducibility and further exploration of these findings, detailed methodologies for the key experiments are provided below.
Kinase Inhibition Assay (CDK2)
The inhibitory activity of the compounds against CDK2 was assessed using a kinase assay kit.[3] This protocol involves the quantification of ADP produced from the kinase reaction, which is directly proportional to the enzyme's activity.
Materials:
-
CDK2 enzyme
-
ATP and substrate solution
-
Test compounds (3-phenylpyridine derivatives)
-
Known inhibitor (e.g., Ribociclib)
-
Kinase assay buffer
-
ADP detection reagent
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the known inhibitor in the kinase assay buffer.
-
Add the CDK2 enzyme to the wells of a microplate.
-
Add the test compounds or inhibitor to the respective wells and incubate for a predetermined period (e.g., 10 minutes) at room temperature to allow for binding.
-
Initiate the kinase reaction by adding the ATP and substrate solution to all wells.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and add the ADP detection reagent.
-
Incubate for an additional hour at room temperature.
-
Measure the luminescence or fluorescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values by plotting the data using a suitable software.
Cell Viability Assay (MTT Assay)
The antiproliferative effects of the 3-phenylpyridine derivatives were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.[1][4] This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
Known anticancer drug (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)[1]
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.[1]
-
Prepare serial dilutions of the test compounds and the known anticancer drug in the cell culture medium.[1]
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.[1] Include a vehicle control (medium with DMSO) and a positive control.[1]
-
Incubate the plates for 48-72 hours.[1]
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[1]
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.[1]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 values.
The following diagram outlines the experimental workflow for the MTT cell proliferation assay.
Caption: Experimental workflow for the MTT cell proliferation assay.[1]
References
In vitro toxicity comparison of functionalized pyridine compounds
A Comparative Guide to the In Vitro Toxicity of Functionalized Pyridine Compounds
Introduction
Pyridine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The functionalization of the pyridine ring allows for the modulation of its physicochemical and biological properties, leading to a wide array of therapeutic applications. However, these structural modifications also significantly influence their toxicity profiles. This guide provides a comparative analysis of the in vitro toxicity of several classes of functionalized pyridine compounds, offering valuable insights for researchers, scientists, and drug development professionals. The data presented is compiled from recent studies and focuses on cytotoxicity in various cell lines, primarily assessed through metabolic viability and other cell-based assays.
Comparative Toxicity Data
The following table summarizes the in vitro cytotoxic activity of representative functionalized pyridine compounds from different structural classes. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these compounds in inhibiting cell growth and viability.
| Compound Class | Specific Compound/Derivative | Cell Line(s) | Assay | IC50 (µM) | Reference |
| Pyridine Heterocyclic Hybrids | Compound 3b (pyrano-pyridine hybrid) | Huh-7 (Hepatocellular Carcinoma) | MTT | 6.54 | [1] |
| A549 (Lung Carcinoma) | MTT | 15.54 | [1] | ||
| MCF-7 (Breast Adenocarcinoma) | MTT | 6.13 | [1] | ||
| Compound 4a (pyridine-3-carbonitrile derivative) | HT29 (Colorectal Carcinoma) | MTT | 2.243 | [2] | |
| MRC5 (Normal Lung Fibroblast) | MTT | 2.222 | [2] | ||
| Spiro-Pyridine Derivatives | Compound 7 | Caco-2 (Colorectal Carcinoma) | MTT | 7.83 | [3] |
| HepG-2 (Hepatocellular Carcinoma) | MTT | <10 | [3] | ||
| Compound 5 | Caco-2 (Colorectal Carcinoma) | MTT | 13.61 | [3] | |
| Compound 8 | Caco-2 (Colorectal Carcinoma) | MTT | 11.25 | [3] | |
| Thio-Substituted Pyridine Derivatives | Compound 9a (4,4'-Bipyridine derivative) | HepG-2 (Hepatocellular Carcinoma) | MTT | 8.83 (µg/mL) | [4] |
| MCF-7 (Breast Adenocarcinoma) | MTT | High activity | [4] | ||
| Compound 9b (4,4'-Bipyridine derivative) | HepG-2 (Hepatocellular Carcinoma) | MTT | 10.08 (µg/mL) | [4] | |
| MCF-7 (Breast Adenocarcinoma) | MTT | High activity | [4] | ||
| Pyridone Analogs | Compound 2 | In vivo (rats) | Acute Oral | LD50 > 100 mg/100g bw (male), mortality in one female at 10 mg/100g bw | [5] |
| Anti-inflammatory Pyridines | Compound 7a | RAW 264.7 (Macrophage) | NO Assay | IC50 = 76.6 | [6] |
| Compound 7f | RAW 264.7 (Macrophage) | NO Assay | IC50 = 96.8 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are the protocols for the key in vitro assays mentioned in this guide.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[7]
-
Cell Seeding: Cells are seeded in a 96-well plate at an optimal density and incubated overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (typically 5 mg/mL in PBS) is added to each well. The plates are incubated for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[7]
-
Solubilization: The MTT solution is removed, and a solubilization solution (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is directly proportional to the number of viable cells.[7]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells into the culture medium.[7]
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in a 96-well plate and treated with the test compounds for a specific duration.
-
Sample Collection: After treatment, a sample of the cell culture supernatant is collected from each well.
-
LDH Reaction: The collected supernatant is mixed with a reaction mixture containing NAD+, lactate, and a tetrazolium salt.
-
Absorbance Measurement: LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product. The absorbance of this product is measured, which is proportional to the amount of LDH released and, therefore, the extent of cell lysis.
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Testing
References
- 1. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Acute and Subacute Toxicity of Synthetic Pyridone Analogs in Albino Rats: Analysis of Basic Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of Novel Pyridine Derivatives and Standard Chemotherapeutics in Oncology
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer treatment is continually evolving, with a pressing need for novel therapeutic agents that offer improved efficacy and reduced toxicity compared to established treatments. Pyridine derivatives have emerged as a highly promising class of heterocyclic compounds in oncology, demonstrating a wide range of anti-proliferative activities across various human tumor cell lines.[1][2] These compounds exert their anticancer effects through diverse mechanisms, including the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of critical signaling pathways essential for tumor growth and survival.[1][2][3]
This guide provides an objective comparison of the efficacy of recently developed pyridine derivatives against standard-of-care chemotherapeutic agents. The performance of these novel compounds is benchmarked using quantitative experimental data from in vitro studies, supported by detailed methodologies for key assays.
Data Presentation: Comparative Efficacy
The anti-proliferative potential of novel pyridine derivatives has been extensively evaluated across a spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit cell growth by 50%, is a standard metric for potency. Lower IC50 values are indicative of higher potency.
Table 1: In Vitro Cytotoxicity (IC50) of Pyridine Derivatives vs. Standard Drugs
The following table summarizes the IC50 values for several novel pyridine derivatives compared to Doxorubicin, a widely used chemotherapeutic agent.
| Compound/Drug | Cancer Cell Line | Tissue of Origin | IC50 (µM) of Pyridine Derivative | IC50 (µM) of Doxorubicin (Reference) | Reference |
| Pyridine-urea derivative 8e | MCF-7 | Breast Adenocarcinoma | 0.22 | 1.93 | [4] |
| Pyrido[2,3-d]pyrimidine 4 | MCF-7 | Breast Adenocarcinoma | 0.57 | - | [5] |
| Pyridine derivative H42 | SKOV3 | Ovarian Cancer | 0.87 | - | [6][7] |
| Pyridine derivative H42 | A2780 | Ovarian Cancer | 5.4 | - | [6][7] |
| Imidazo[1,2-a]pyridine IP-5 | HCC1937 | Breast Cancer | 45 | - | [8] |
| 2-oxo-1′H-spiro-indoline-3,4′-pyridine 7 | Caco-2 | Colorectal Adenocarcinoma | 7.83 | 12.49 | [2][9] |
| -OH substituted diphenyl ether-based pyridine | A549 | Lung Carcinoma | 16.74 | - | |
| Fluorine-substituted pyridine platinum complex | - | - | 25.79 | - |
Note: Direct comparison is most accurate when experiments are conducted under identical conditions. Data is compiled from multiple sources for illustrative purposes.
Mechanisms of Action: Apoptosis and Cell Cycle Arrest
Novel pyridine derivatives employ multiple mechanisms to inhibit cancer cell proliferation. The two most prominent are the induction of apoptosis and the disruption of the cell cycle.
-
Induction of Apoptosis: Many pyridine compounds trigger programmed cell death. For instance, the spiro-pyridine derivative 7 increased the apoptosis rate in Caco-2 cells from 1.92% (untreated) to 42.35%.[2][9] Similarly, imidazo[1,2-a]pyridine IP-5 was shown to induce an extrinsic apoptosis pathway by increasing the activity of caspases 7 and 8.[8] This process is often mediated by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[9]
-
Cell Cycle Arrest: These derivatives can halt the progression of the cell cycle, preventing cancer cells from dividing. Different compounds can arrest the cycle at different phases.
-
G2/M Phase Arrest: Some pyridine derivatives cause cells to accumulate in the G2/M phase.[3] For example, in HepG2 liver cancer cells, one compound increased the cell population in the G2/M phase from 24% to 56%.[2]
-
G0/G1 Phase Arrest: The novel derivative H42 was found to cause cell cycle arrest at the G0/G1 phase in ovarian cancer cell lines A2780 and SKOV3.[2][6][7]
-
S Phase Arrest: The 2-oxo-1′H-spiro-indoline-3,4′-pyridine derivative 7 induced cell cycle arrest at the S phase in Caco-2 cells, increasing the S phase population from 31.18% to 42.07%.[2]
-
Table 2: Effects of Pyridine Derivatives on Cell Cycle Distribution
| Compound | Cancer Cell Line | Effect on Cell Cycle | Observation | Reference |
| Compounds 1 & 2 | HepG2 & MCF-7 | G2/M Phase Arrest | Increased cell population in G2/M phase. | [2][3] |
| Compound H42 | A2780 & SKOV3 | G0/G1 Phase Arrest | Efficiently increased the percentage of cells in the G0/G1 phase. | [2][6][7] |
| Spiro-pyridine 7 | Caco-2 | S Phase Arrest | Increased cell population in the S phase. | [2][9] |
| Fused Pyridine Hybrids | MCF-7 | G2/M Phase Arrest | Detained the cell cycle in the G2/M phase. | [10] |
Mandatory Visualizations
Diagrams of experimental workflows and signaling pathways provide a clear visual representation of the processes involved in evaluating these novel compounds.
References
- 1. ijsat.org [ijsat.org]
- 2. benchchem.com [benchchem.com]
- 3. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 6. Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro [frontiersin.org]
- 8. journal.waocp.org [journal.waocp.org]
- 9. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
Isomeric Effects on the Photophysical and Electrochemical Properties of Diphenylpyridines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isomeric positioning of phenyl rings on a pyridine core significantly influences the molecule's photophysical and electrochemical characteristics. This guide provides a comparative analysis of 2,6-, 2,5-, and 3,5-diphenylpyridine, summarizing key experimental data to inform the design and application of these compounds in diverse fields, including materials science and drug development.
Summary of Photophysical and Electrochemical Data
The following tables summarize the available quantitative data for the photophysical and electrochemical properties of 2,6-, 2,5-, and 3,5-diphenylpyridine.
Table 1: Photophysical Properties of Diphenylpyridine Isomers
| Isomer | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ) (ns) | Solvent |
| 2,6-Diphenylpyridine | 248, 282 | 354 | 0.014 | Not Found | Ethanol, Cyclohexane |
| 2,5-Diphenylpyridine | 255 | Not Found | Not Found | Not Found | Ethanol |
| 3,5-Diphenylpyridine | 252 | Not Found | Not Found | Not Found | Ethanol |
Table 2: Electrochemical Properties of Diphenylpyridine Isomers
| Isomer | Oxidation Potential (E_ox) (V) | Reduction Potential (E_red) (V) | Experimental Conditions |
| 2,6-Diphenylpyridine | Not Found | Not Found | Not Found |
| 2,5-Diphenylpyridine | Not Found | Not Found | Not Found |
| 3,5-Diphenylpyridine | Not Found | Not Found | Not Found |
Isomeric Influence on Molecular Properties
The substitution pattern of the phenyl rings on the pyridine core dictates the extent of electronic communication and steric hindrance within the molecule, thereby influencing its energy levels and photophysical behavior.
Caption: Logical relationship between isomeric structure and properties.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Synthesis of Diphenylpyridines
A common and effective method for the synthesis of 2,6-, 2,5-, and 3,5-diphenylpyridines is the Suzuki-Miyaura cross-coupling reaction.[1]
General Procedure:
-
A mixture of the corresponding dibromopyridine isomer (1.0 mmol), phenylboronic acid (2.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol) is prepared in a suitable solvent system, typically a mixture of toluene and water.
-
A base, such as K₂CO₃ (2.0 mmol), is added to the mixture.
-
The reaction mixture is heated to reflux under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.
-
After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired diphenylpyridine isomer.
Photophysical Measurements
UV-Vis Absorption Spectroscopy: Absorption spectra are typically recorded on a UV-Vis spectrophotometer.
-
Solutions of the diphenylpyridine isomers are prepared in a spectroscopic grade solvent (e.g., ethanol or cyclohexane) at a concentration of approximately 10⁻⁵ M.
-
The spectra are recorded at room temperature in a 1 cm path length quartz cuvette.
-
The absorption maxima (λ_abs) are determined from the resulting spectra.[1]
Fluorescence Spectroscopy: Emission spectra, quantum yields, and lifetimes are measured using a spectrofluorometer.
-
For emission spectra, dilute solutions (absorbance < 0.1 at the excitation wavelength) are prepared in a spectroscopic grade solvent. The sample is excited at its absorption maximum, and the emission spectrum is recorded.
-
The fluorescence quantum yield (Φ_F) can be determined using a relative method, comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.
-
Fluorescence lifetimes (τ) are measured using time-correlated single-photon counting (TCSPC) or phase-modulation fluorometry.
Electrochemical Measurements
Cyclic Voltammetry (CV): Cyclic voltammetry is used to determine the oxidation and reduction potentials of the diphenylpyridine isomers.
-
A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., platinum wire).
-
The measurements are carried out in a deoxygenated solution of the diphenylpyridine isomer (typically 1-5 mM) in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
The potential is swept from an initial value to a final value and then back to the initial value at a specific scan rate, and the resulting current is measured as a function of the applied potential.
-
The oxidation and reduction potentials are determined from the positions of the anodic and cathodic peaks in the voltammogram.
Caption: Experimental workflow for synthesis and characterization.
References
Unraveling the Isomeric Puzzle: A Comparative Analysis of Phenylpyridine Mass Spectrometry Fragmentation Patterns
A deep dive into the mass spectral fragmentation patterns of 2-, 3-, and 4-phenylpyridine isomers reveals distinct cleavage pathways, offering a robust methodology for their differentiation. This guide provides a comparative analysis of their behavior under electron ionization mass spectrometry, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The structural similarity of phenylpyridine isomers presents a significant analytical challenge. However, their distinct mass spectrometric fragmentation patterns provide a reliable means of identification. This guide explores these differences, offering insights into the underlying fragmentation mechanisms that govern the dissociation of each isomer.
Comparative Fragmentation Data
The mass-to-charge ratios (m/z) and relative abundances of the principal fragment ions for 2-, 3-, and 4-phenylpyridine, obtained under electron ionization (EI), are summarized in the table below. While all three isomers exhibit a prominent molecular ion peak (M+) at m/z 155, the relative intensities of their fragment ions show significant variation, enabling their differentiation.
| m/z | 2-Phenylpyridine Relative Abundance (%) | 3-Phenylpyridine Relative Abundance (%) | 4-Phenylpyridine Relative Abundance (%) | Proposed Fragment |
| 155 | 99.99[1] | 99.99 | 99.99 | [C₁₁H₉N]⁺˙ (Molecular Ion) |
| 154 | 13[1] | 40.40 | 31 | [C₁₁H₈N]⁺ (Loss of H) |
| 128 | - | 13.60 | - | [C₉H₆N]⁺ (Loss of HCN from [M-H]⁺) |
| 127 | 13[1] | - | 12.80 | [C₁₀H₇]⁺ (Phenylcyclopentadienyl cation) |
| 77 | 18.20[1] | - | - | [C₆H₅]⁺ (Phenyl cation) |
| 52 | - | 12.60 | - | [C₄H₄]⁺ |
| 51 | 11.10[1] | - | 11.80 | [C₄H₃]⁺ |
Experimental Protocols
The presented data was obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. A typical experimental protocol is outlined below.
Sample Preparation
Samples of 2-, 3-, and 4-phenylpyridine are dissolved in a suitable volatile solvent, such as methanol or dichloromethane, to a concentration of approximately 1 mg/mL.
Gas Chromatography (GC)
-
Injector: Split/splitless injector, operated in split mode with a high split ratio to prevent column overload.
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the isomers.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: 250 °C for 5 minutes.
-
Mass Spectrometry (MS)
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-200.
-
Scan Speed: 1000 amu/s.
Visualization of Experimental Workflow
The general workflow for the GC-MS analysis of phenylpyridine isomers is depicted in the following diagram.
Comparative Analysis of Fragmentation Mechanisms
The differences in the fragmentation patterns of the phenylpyridine isomers can be attributed to the position of the phenyl substituent, which influences the stability of the resulting fragment ions.
Common Fragmentation Pathways:
-
Loss of a Hydrogen Radical (H•): All three isomers show a peak at m/z 154, corresponding to the [M-H]⁺ ion. The intensity of this peak is highest for 3-phenylpyridine, suggesting a more stable [M-H]⁺ ion for this isomer.
-
Formation of the Phenyl Cation: The peak at m/z 77, corresponding to the phenyl cation ([C₆H₅]⁺), is a prominent feature in the spectrum of 2-phenylpyridine. This suggests a facile cleavage of the C-C bond between the two rings for this isomer.
Isomer-Specific Fragmentation:
-
2-Phenylpyridine: The fragmentation is dominated by the formation of the phenyl cation (m/z 77). This is likely due to the ortho position of the phenyl group, which may facilitate a rearrangement and subsequent cleavage.
-
3-Phenylpyridine: This isomer shows a unique and significant fragment at m/z 128, which is proposed to arise from the loss of hydrogen cyanide (HCN) from the [M-H]⁺ ion. This pathway is less favorable for the other two isomers. The spectrum also shows a fragment at m/z 52, which could be attributed to the fragmentation of the pyridine ring.
-
4-Phenylpyridine: The fragmentation pattern of 4-phenylpyridine is characterized by a significant [M-H]⁺ peak at m/z 154 and a fragment at m/z 127. This m/z 127 fragment is likely the phenylcyclopentadienyl cation, formed through rearrangement and loss of HCN from the molecular ion.
The distinct fragmentation pathways for each isomer are visualized in the following diagrams.
Fragmentation of 2-Phenylpyridine
Fragmentation of 3-Phenylpyridine
Fragmentation of 4-Phenylpyridine
References
Safety Operating Guide
Navigating the Safe Disposal of 3-Hydroxy-5-phenylpyridine: A Procedural Guide
Core Principles of Chemical Waste Management
The proper disposal of any laboratory chemical, including 3-Hydroxy-5-phenylpyridine, hinges on a systematic approach encompassing identification, segregation, and compliant disposal.[3] Improper handling can lead to hazardous reactions, environmental contamination, and significant health risks. Therefore, all waste containing this compound must be treated as hazardous chemical waste.[1][2]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to work in a well-ventilated area, preferably within a certified chemical fume hood, and to be equipped with the appropriate Personal Protective Equipment (PPE).[1]
Table 1: Personal Protective Equipment (PPE) and Safety Measures
| Equipment/Measure | Specification | Purpose |
| Eye Protection | Chemical safety goggles or glasses with side-shields. | To protect eyes from splashes.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). | To prevent skin contact and absorption.[1] |
| Body Protection | Standard laboratory coat. | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid inhalation of vapors.[1] |
| Emergency Equipment | An emergency eyewash station and safety shower should be readily accessible. | For immediate decontamination in case of accidental exposure.[4] |
In the event of a spill, small quantities should be absorbed with an inert, non-combustible material like vermiculite or sand.[1] For larger spills, it is crucial to contact your institution's Environmental Health and Safety (EHS) department immediately.[1]
Step-by-Step Disposal Protocol
The disposal of this compound waste must adhere to all local, state, and federal regulations.[1] The following protocol outlines a safe and compliant procedure.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1][2]
-
It is critical to segregate this waste stream. Do not mix this compound waste with incompatible materials, particularly strong oxidizing agents and acids.[1][4]
2. Waste Collection and Containment:
-
Collect all this compound waste in a designated, chemically compatible, and leak-proof container.[2][5] High-density polyethylene (HDPE) containers are often a suitable choice.[2]
-
The container must have a secure, sealable lid and be kept closed except when adding waste.[5]
3. Proper Labeling:
-
Affix a "Hazardous Waste" label to the container as soon as the first waste is added.[5]
-
The label must include:
4. Secure Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.[2]
-
Secondary containment is recommended to mitigate potential leaks.
5. Final Disposal:
-
Once the container is full or is no longer being used, arrange for its collection and disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.[2][6]
-
Complete all necessary paperwork and maintain records of the disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 3-Hydroxy-5-phenylpyridine
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for 3-Hydroxy-5-phenylpyridine, fostering a secure laboratory environment.
Immediate Safety and Handling Precautions
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on the hazards of similar pyridine derivatives is necessary. Pyridine compounds are often harmful if swallowed, come into contact with skin, or are inhaled. They can also cause skin and eye irritation[1][2]. Therefore, it is crucial to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, and to use appropriate Personal Protective Equipment (PPE)[1][3].
Personal Protective Equipment (PPE) and Safety Measures
A summary of recommended PPE and safety measures is provided in the table below.
| Equipment/Measure | Specification | Purpose |
| Eye Protection | Chemical safety goggles or glasses with side-shields.[1][4] | To protect eyes from splashes.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1][3] | To prevent skin contact and absorption.[1] |
| Body Protection | Standard laboratory coat.[1][3] | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1][5] | To avoid inhalation of vapors or dust.[1] |
| Emergency Equipment | An emergency eyewash station and safety shower should be readily accessible.[1] | For immediate decontamination in case of accidental exposure.[1] |
Spill Management
In the event of a spill, immediate and appropriate action is critical to mitigate risks.
-
Small Spills : Absorb with an inert, non-combustible material like vermiculite or sand[1].
-
Large Spills : Contact your institution's Environmental Health and Safety (EHS) department immediately[1].
Step-by-Step Operational Plan for Handling and Disposal
The following workflow provides a systematic approach to the safe handling and disposal of this compound.
Experimental Protocol: Disposal of this compound Waste
-
Waste Segregation and Collection :
-
Solid Waste : Collect any solid this compound, contaminated spatulas, weigh boats, and other disposable labware in a dedicated, clearly labeled hazardous waste container made of a compatible material like high-density polyethylene (HDPE)[2].
-
Liquid Waste : If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container. Do not mix with other incompatible waste streams[2].
-
Contaminated PPE : Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag[2].
-
-
Labeling :
-
Storage :
-
Final Disposal :
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
